2-Nitrodibenzothiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16062. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-nitrodibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLYVLHWXVRVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216609 | |
| Record name | Dibenzothiophene, 2-nitro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-36-7 | |
| Record name | 2-Nitrodibenzothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Nitrodibenzothiophene | |
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| Record name | 6639-36-7 | |
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| Record name | Dibenzothiophene, 2-nitro- | |
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| Record name | 6639-36-7 | |
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| Record name | 2-NITRODIBENZOTHIOPHENE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK8F3V9FW3 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Properties of 2-Nitrodibenzothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of 2-Nitrodibenzothiophene. The information is curated for professionals in chemical research and drug development, with a focus on detailed experimental protocols, data presentation, and visualization of key processes.
Physicochemical Properties
This compound is a nitro-substituted derivative of dibenzothiophene, a sulfur-containing heterocyclic compound. The introduction of the nitro group at the 2-position significantly influences its chemical reactivity and potential biological activity.
| Property | Value | Reference |
| CAS Number | 6639-36-7 | N/A |
| Molecular Formula | C₁₂H₇NO₂S | N/A |
| Molecular Weight | 229.25 g/mol | N/A |
| Melting Point | 186 °C | [1] |
| Boiling Point | 423 °C | [1] |
| Density | 1.441 g/cm³ | N/A |
| Appearance | Pale yellow solid | [2] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in DMSO (with sonication) | [2] |
Synthesis of this compound
The primary method for the synthesis of this compound is through the electrophilic nitration of dibenzothiophene. This reaction typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.
General Reaction Scheme
References
Environmental Sources of 2-Nitrodibenzothiophene: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrodibenzothiophene, a nitrated polycyclic aromatic sulfur heterocycle (N-PASH), is a compound of emerging environmental concern. While direct quantitative data on its prevalence in various environmental matrices remain scarce, its formation is strongly suggested by the known reactivity of its parent compound, dibenzothiophene, in the presence of atmospheric nitrogen oxides. This technical guide synthesizes the current understanding of the potential environmental sources, formation pathways, and analytical considerations for this compound, providing a foundational resource for researchers in environmental science and toxicology.
Introduction
Dibenzothiophene (DBT) is a sulfur-containing polycyclic aromatic hydrocarbon (PAH) that is a natural component of crude oil and fossil fuels. Consequently, it is released into the environment through the combustion of these fuels. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of compounds formed by the addition of a nitro group (-NO2) to a PAH backbone. Many nitro-PAHs are known to be more mutagenic and carcinogenic than their parent PAHs.[1][2] Given the widespread presence of DBT in the environment and the atmospheric conditions conducive to nitration, the formation of nitrodibenzothiophene isomers, including this compound, is highly probable.
Potential Environmental Sources and Formation Pathways
The primary sources of this compound are likely to be secondary atmospheric reactions, with potential minor contributions from direct emissions.
Atmospheric Formation
The most significant source of this compound is expected to be the atmospheric nitration of dibenzothiophene. Dibenzothiophene is released into the atmosphere from the combustion of fossil fuels, particularly diesel.[3] In the atmosphere, it can undergo reactions with nitrogen oxides (NOx), which are also primary pollutants from combustion processes.
Studies on the nitration of benzo[b]thiophene, a related sulfur heterocyclic compound, have shown that nitration can occur at various positions on the aromatic rings, with the specific isomer distribution depending on the reaction conditions (e.g., temperature, nitrating agent).[4][5][6] For instance, nitration of 3-substituted benzo[b]thiophenes with potassium nitrate in concentrated sulfuric acid at low temperatures favors the formation of 5- and 6-nitro isomers, while reaction with concentrated nitric acid in a mixture of sulfuric and acetic acids at higher temperatures can lead to the 4-nitro isomer as the main product.[4]
By analogy, the nitration of dibenzothiophene is expected to produce a mixture of nitro-isomers, including this compound. The reaction can proceed via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), formed from nitrogen oxides in the atmosphere, attacks the electron-rich aromatic rings of dibenzothiophene.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review. [sonar.ch]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Toxicity of 2-Nitrodibenzothiophene: An In-Depth Technical Guide
Disclaimer: Direct toxicological data for 2-nitrodibenzothiophene is not currently available in the public domain. This guide provides a comprehensive toxicological assessment based on data from structurally related compounds, including the parent molecule dibenzothiophene, the class of nitroarenes, and various thiophene derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a reasoned, analog-based understanding of the potential hazards of this compound.
Executive Summary
This compound is a heterocyclic aromatic compound containing a dibenzothiophene backbone with a nitro group substitution. While no specific toxicity studies have been conducted on this molecule, its structural components suggest a significant potential for toxicity, including mutagenicity and carcinogenicity. The dibenzothiophene moiety exhibits acute oral toxicity and is a suspected carcinogen. The nitroarene class of compounds is well-established as being genotoxic and carcinogenic, primarily through the metabolic reduction of the nitro group to reactive intermediates that can form DNA adducts. Furthermore, the thiophene ring is susceptible to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. This guide synthesizes the available toxicological data on these related compounds to provide an inferred toxicological profile for this compound and to highlight the need for direct experimental investigation.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicity data for dibenzothiophene and representative nitroarenes and thiophene derivatives. This data provides a basis for estimating the potential toxicity of this compound.
Table 1: Acute Toxicity of Dibenzothiophene and Related Thiophene Derivatives
| Compound | Test Species | Route of Administration | LD50/LC50 | Reference |
| Dibenzothiophene | Male CD-1 Mice | Oral | 470 mg/kg | [1] |
| Dibenzothiophene | Male CD-1 Mice (pre-induced mixed-function oxidases) | Oral | 335 mg/kg | [1] |
| Dibenzothiophene | Artemia franciscana (brine shrimp) | Aquatic | LC₅₀ = 3.89 mg L⁻¹ | [2] |
| 3-Acetyl-2,5-dimethylthiophene | Sprague-Dawley Rats | Oral | LD₅₀ = 510 mg/kg (combined male and female) | [3] |
| 2-Thienyldisulfide | Mice | Oral | LD₅₀ = 400 mg/kg | [3] |
| Unsubstituted Thiophene | Mice | Oral | LD₅₀ = 1902 mg/kg | [3] |
Table 2: Genotoxicity of Representative Nitroarenes
| Compound | Test System | Result | Reference |
| 1-Nitropyrene | DNA repair test with rat and mouse hepatocytes | Positive | [4] |
| 1,3-Dinitropyrene | DNA repair test with rat and mouse hepatocytes | Positive | [4] |
| 1,6-Dinitropyrene | DNA repair test with rat and mouse hepatocytes | Positive | [4] |
| 1,8-Dinitropyrene | DNA repair test with rat and mouse hepatocytes | Positive | [4] |
| 2-Nitrofluorene | DNA repair test with rat and mouse hepatocytes | Positive | [4] |
| 1-Nitropyrene | DNA repair test with human hepatocytes | Positive | [5] |
| 1,3-Dinitropyrene | DNA repair test with human hepatocytes | Positive | [5] |
| 1,6-Dinitropyrene | DNA repair test with human hepatocytes | Positive | [5] |
| 1,8-Dinitropyrene | DNA repair test with human hepatocytes | Positive | [5] |
Table 3: Carcinogenicity of Representative Nitroarenes
| Compound | Test Species | Route of Administration | Tumor Site(s) | Classification | Reference |
| 1-Nitropyrene | Experimental Animals | Not Specified | Not Specified | Reasonably anticipated to be a human carcinogen | [6] |
| 1,6-Dinitropyrene | Male Mice, Rats (both sexes) | Subcutaneous injection | Sarcoma (at injection site), Leukemia (female rats) | Reasonably anticipated to be a human carcinogen | [6][7] |
| 1,8-Dinitropyrene | Experimental Animals | Not Specified | Not Specified | Reasonably anticipated to be a human carcinogen | [6] |
| Nitrobenzene | Rats (male) | Inhalation | Hepatocellular neoplasms, thyroid follicular-cell adenomas and adenocarcinomas, renal tubular-cell adenomas | Possibly carcinogenic to humans (Group 2B) | [8] |
| Nitrobenzene | Rats (female) | Inhalation | Hepatocellular neoplasms, endometrial stromal polyps | Possibly carcinogenic to humans (Group 2B) | [8] |
| 2-Nitro-oxaphenalenes | Wistar Rats | Subcutaneous injection | Fibrosarcomas (at injection site) | Very active in-vivo carcinogens | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key experiments cited in this guide.
Acute Oral Toxicity Study of Dibenzothiophene in Mice
This protocol is based on the study by Leighton et al. (1989).[1]
-
Test Animals: Male CD-1 mice.
-
Test Substance Preparation: Dibenzothiophene is dissolved in a suitable vehicle (e.g., corn oil).
-
Dose Administration: A single oral dose is administered to the mice via gavage.
-
Observation Period: Animals are observed for a period of at least 72 hours for signs of toxicity and mortality.
-
Parameters Monitored:
-
Behavioral changes (e.g., sluggishness, anesthesia).
-
Mortality.
-
Gross pathology at necropsy for animals that die during the study.
-
Histopathological examination of major organs (e.g., liver, lungs, thymus).
-
-
LD50 Calculation: The median lethal dose (LD50) is calculated using a standard statistical method (e.g., probit analysis).
-
Mixed-Function Oxidase Induction (Optional): To assess the role of metabolism, a separate group of mice can be pre-treated with an inducer of mixed-function oxidases (e.g., Aroclor 1254) prior to dibenzothiophene administration.
DNA Repair (Unscheduled DNA Synthesis) Assay in Primary Hepatocytes
This protocol is a generalized representation of the methods used by Mori et al. (1987) and Yoshimi et al. (1987).[4][5]
-
Hepatocyte Isolation: Primary hepatocytes are isolated from the livers of rats, mice, or human tissue using a collagenase perfusion technique.
-
Cell Culture: The isolated hepatocytes are plated on coverslips in a suitable culture medium and allowed to attach.
-
Treatment: The cells are exposed to various concentrations of the test compound (e.g., a nitroarene) in the presence of ³H-thymidine.
-
Incubation: The cells are incubated for a defined period (e.g., 18-24 hours) to allow for DNA repair and incorporation of the radiolabeled thymidine.
-
Cell Fixation and Staining: The cells are fixed, washed, and the nuclei are stained.
-
Autoradiography: The coverslips are coated with a photographic emulsion and stored in the dark to allow for the development of silver grains over the nuclei that have incorporated ³H-thymidine.
-
Grain Counting: The number of silver grains per nucleus is counted using a microscope. An increase in the number of grains in the treated cells compared to the control cells indicates unscheduled DNA synthesis, a marker of DNA damage and repair.
In Vivo Carcinogenicity Study of a Nitroarene
This protocol is a generalized representation of a subcutaneous injection study, based on the study by Moiroux et al. (1995).[9]
-
Test Animals: A suitable rodent species (e.g., Wistar rats).
-
Test Substance Preparation: The nitroarene is dissolved in a suitable vehicle (e.g., dimethylsulfoxide - DMSO).
-
Dose Administration: The test substance is administered via subcutaneous injection at a specific site (e.g., the neck) at regular intervals (e.g., once a week).
-
Control Groups:
-
A negative control group receiving no treatment.
-
A vehicle control group receiving injections of the vehicle only.
-
-
Observation Period: The animals are observed for an extended period (e.g., several months to two years) for tumor development.
-
Parameters Monitored:
-
Tumor incidence, location, and latency.
-
Body weight and general health of the animals.
-
-
Histopathology: At the end of the study, all animals are euthanized, and a complete necropsy is performed. Tumors and major organs are examined histopathologically to determine the type and malignancy of the neoplasms.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound is likely to be mediated by metabolic activation of both the nitro group and the thiophene ring system. The following diagrams illustrate these key pathways.
Caption: Metabolic activation of this compound via nitroreduction.
Caption: Metabolic activation of the dibenzothiophene moiety via CYP450.
Caption: General workflow for assessing the genotoxicity of a chemical.
Conclusion and Recommendations
Based on the available evidence from structurally related compounds, this compound is predicted to be a toxic compound with significant genotoxic and carcinogenic potential. The primary mechanism of toxicity is likely to involve the metabolic activation of the nitro group to reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer. Additionally, the dibenzothiophene ring system may undergo metabolic activation to reactive epoxides or S-oxides, which could contribute to cytotoxicity, particularly hepatotoxicity.
It is imperative that the toxicological profile of this compound be established through direct experimental studies. The following studies are recommended:
-
In vitro genotoxicity assays: A battery of tests, including the Ames test and mammalian cell assays for chromosomal aberrations and gene mutations, should be conducted.
-
In vivo genotoxicity studies: If in vitro assays are positive, in vivo studies such as the rodent micronucleus test should be performed.
-
Acute and repeated-dose toxicity studies: These studies in rodents would establish the LD50, identify target organs of toxicity, and determine a no-observed-adverse-effect level (NOAEL).
-
Metabolism studies: In vitro and in vivo studies are needed to identify the major metabolic pathways and to determine if the predicted reactive intermediates are formed.
-
Long-term carcinogenicity bioassay: Depending on the results of the genotoxicity and repeated-dose toxicity studies, a long-term carcinogenicity bioassay in rodents may be warranted.
The data and frameworks presented in this guide provide a strong foundation for designing and interpreting future toxicological studies on this compound. Until such data are available, this compound should be handled with appropriate caution, assuming it to be a potential mutagen and carcinogen.
References
- 1. Acute oral toxicity of dibenzothiophene for male CD-1 mice: LD50, lesions, and the effect of preinduction of mixed-function oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbth.com.br [jbth.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity of a variety of nitroarenes and other nitro compounds in DNA-repair tests with rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity of a variety of nitroarenes in DNA repair tests with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. gov.uk [gov.uk]
- 9. In-vivo carcinogenicity of 2-nitro-oxaphenalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Formation of 2-Nitrodibenzothiophene in Atmospheric Particulate Matter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of 2-Nitrodibenzothiophene (2-NDBT), a nitro-polycyclic aromatic hydrocarbon (NPAH) of emerging concern, in atmospheric particulate matter. The guide details the primary atmospheric formation pathways, including gas-phase reactions and heterogeneous processes on particle surfaces. It offers in-depth experimental protocols for the extraction, separation, and quantification of 2-NDBT from ambient aerosol samples, leveraging established methodologies for related compounds. Quantitative data for relevant nitro-PAHs are summarized to provide context for expected concentration ranges. Furthermore, this guide employs visualizations to elucidate complex reaction mechanisms and analytical workflows, serving as a critical resource for atmospheric chemists, toxicologists, and drug development professionals investigating the environmental fate and health implications of this compound.
Introduction
Dibenzothiophene (DBT), a sulfur-containing polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant primarily emitted from the combustion of fossil fuels. In the atmosphere, DBT can undergo various transformation processes, leading to the formation of more polar and potentially more toxic derivatives. Among these, nitrated dibenzothiophenes (NDBTs) are of significant interest due to the established mutagenic and carcinogenic properties of many nitro-PAHs. The 2-nitro isomer of dibenzothiophene (this compound) is a plausible formation product in the atmosphere, and understanding its formation mechanism is crucial for assessing its environmental impact and potential human health risks. This guide synthesizes the current scientific understanding of 2-NDBT formation in atmospheric particulate matter.
Atmospheric Formation Pathways of this compound
The formation of this compound in the atmosphere can occur through two primary pathways: gas-phase reactions followed by partitioning to particulate matter, and heterogeneous reactions on the surface of existing particles.
Gas-Phase Formation
Gas-phase reactions are a significant source of nitro-PAHs, particularly for semi-volatile parent compounds like dibenzothiophene. The formation of 2-NDBT in the gas phase is primarily initiated by the reaction of DBT with hydroxyl (•OH) radicals during the daytime and nitrate (•NO₃) radicals at night.
-
Daytime Chemistry (•OH Radical-Initiated): The reaction is initiated by the addition of an •OH radical to the aromatic system of dibenzothiophene. In the presence of nitrogen oxides (NOₓ), the resulting hydroxy-DBT radical adduct can react with nitrogen dioxide (NO₂) to form this compound.
-
Nighttime Chemistry (•NO₃ Radical-Initiated): During the night, in the absence of sunlight, the nitrate radical (•NO₃) becomes a dominant atmospheric oxidant. Similar to the •OH radical reaction, the •NO₃ radical can add to the dibenzothiophene ring, and subsequent reaction of the adduct with NO₂ can lead to the formation of 2-NDBT. Studies have shown that nitrodibenzothiophenes are minor products of the gas-phase reactions of dibenzothiophene with both •OH and •NO₃ radicals in the presence of NO₂[1].
The substitution pattern of nitration on substituted benzo[b]thiophenes suggests that the nitration of 2-bromo-3-methylbenzo[b]thiophen yields a mixture of the 4- and 6-nitro compounds[2]. This indicates that the 2- and 8-positions (equivalent to 2- and 6- in the mentioned study) in dibenzothiophene are susceptible to nitration.
Heterogeneous Formation
Heterogeneous reactions occur on the surface of atmospheric particulate matter, such as soot and mineral dust. Dibenzothiophene, being a semi-volatile compound, can exist in both the gas and particle phases. When adsorbed onto the surface of particles, it can undergo nitration reactions with various nitrogen-containing species.
-
Reaction with Nitrogen Dioxide (NO₂): Soot particles, which are abundant in urban and industrial areas, can act as a catalyst for the nitration of adsorbed PAHs by NO₂. The reaction is influenced by factors such as the composition and surface properties of the particles, as well as atmospheric conditions like humidity and solar radiation.
-
Reaction with Dinitrogen Pentoxide (N₂O₅): At night, N₂O₅, which is in equilibrium with NO₃ and NO₂, can be a potent nitrating agent in heterogeneous reactions. The uptake of N₂O₅ onto aerosol surfaces containing dibenzothiophene can lead to the formation of this compound.
Experimental Protocols
The analysis of this compound in atmospheric particulate matter typically involves sample collection, extraction, cleanup, and instrumental analysis. The following protocols are based on established methods for nitro-PAHs and can be adapted for the specific analysis of 2-NDBT.
Sample Collection
Atmospheric particulate matter (e.g., PM₂.₅ or total suspended particulates) is collected on a filter medium using a high-volume or low-volume air sampler. The choice of filter (e.g., quartz fiber, Teflon) depends on the subsequent analytical method.
Sample Extraction
The collected particulate matter on the filter is extracted to isolate the organic compounds, including 2-NDBT.
-
Method: Ultrasonic Extraction
-
Solvent: A mixture of dichloromethane (DCM) and methanol (e.g., 1:1 v/v).
-
Procedure:
-
Cut a portion of the filter and place it in a glass extraction vessel.
-
Add a known volume of the extraction solvent.
-
Spike the sample with an appropriate internal standard (e.g., deuterated nitro-PAH).
-
Place the vessel in an ultrasonic bath and extract for a specified duration (e.g., 30 minutes).
-
Repeat the extraction process with fresh solvent.
-
Combine the extracts and concentrate to a small volume under a gentle stream of nitrogen.
-
Sample Cleanup
A cleanup step is often necessary to remove interfering compounds from the extract before instrumental analysis.
-
Method: Solid Phase Extraction (SPE)
-
Stationary Phase: Silica gel or Florisil cartridges.
-
Procedure:
-
Condition the SPE cartridge with a non-polar solvent (e.g., n-hexane).
-
Load the concentrated extract onto the cartridge.
-
Elute with solvents of increasing polarity to separate fractions containing different classes of compounds. The fraction containing nitro-PAHs is collected.
-
Concentrate the collected fraction to the final volume for analysis.
-
Instrumental Analysis
3.4.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: e.g., 60°C, hold for 2 minutes.
-
Ramp 1: to 180°C at 10°C/min.
-
Ramp 2: to 300°C at 5°C/min, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. The specific ions for 2-NDBT would need to be determined from its mass spectrum.
-
3.4.2. High-Performance Liquid Chromatography (HPLC)
HPLC with fluorescence or mass spectrometric detection is suitable for the analysis of less volatile or thermally labile nitro-PAHs.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a fluorescence detector (FLD) or a mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detector:
-
Fluorescence Detector (FLD): Excitation and emission wavelengths need to be optimized for 2-NDBT.
-
Mass Spectrometer (LC-MS): Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.
-
Quantitative Data
Specific quantitative data for the atmospheric concentrations of this compound are scarce in the scientific literature. However, data for other nitro-PAHs in various environments can provide an indication of the expected concentration ranges. The table below summarizes the concentrations of selected nitro-PAHs in atmospheric particulate matter from different locations. It is important to note that the concentration of 2-NDBT is expected to be in the lower range of these values due to it being a minor product of dibenzothiophene nitration.
| Nitro-PAH | Location | PM Fraction | Concentration Range (pg/m³) | Reference |
| 2-Nitrofluoranthene | Urban | PM₂.₅ | 10 - 500 | Fictional, for illustration |
| 1-Nitropyrene | Urban | PM₂.₅ | 5 - 200 | Fictional, for illustration |
| 2-Nitropyrene | Urban | PM₂.₅ | 2 - 80 | Fictional, for illustration |
| 9-Nitroanthracene | Industrial | PM₁₀ | 15 - 300 | Fictional, for illustration |
| 3-Nitrofluoranthene | Rural | PM₁₀ | < 1 - 50 | Fictional, for illustration |
| This compound | Various | PM₂.₅/PM₁₀ | Data Not Available | - |
Note: The concentration values in this table are illustrative and not based on actual measurements for this compound. They are intended to provide a general framework for the expected range of nitro-PAH concentrations in atmospheric particulate matter.
Conclusion
The formation of this compound in atmospheric particulate matter is a complex process involving both gas-phase and heterogeneous reactions. While it is considered a minor product of the atmospheric nitration of dibenzothiophene, its potential toxicity warrants further investigation. This technical guide provides a foundational understanding of its formation pathways and outlines detailed experimental protocols for its analysis. The lack of quantitative data highlights a critical research gap. Future studies should focus on quantifying the formation yields of 2-NDBT from various atmospheric reactions and measuring its ambient concentrations in different environments. Such data are essential for accurately assessing the environmental fate and potential health risks associated with this emerging contaminant. This will be of particular importance for drug development professionals in understanding potential environmental exposures to novel scaffolds and for toxicologists in evaluating the risk of such exposures.
References
Environmental Degradation Pathways of 2-Nitrodibenzothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrodibenzothiophene, a nitrated polycyclic aromatic hydrocarbon (NPAH), is a compound of emerging environmental concern due to its potential toxicity and persistence. While extensive research has been conducted on the degradation of its parent compound, dibenzothiophene (DBT), and various nitroaromatic compounds, specific degradation pathways for this compound are not well-documented in existing literature. This technical guide synthesizes the current understanding of microbial and photochemical degradation mechanisms of related compounds to propose putative environmental degradation pathways for this compound. This document provides a foundational framework for researchers investigating the environmental fate of this compound, including detailed experimental protocols and visualizations of the proposed metabolic routes.
Introduction
Dibenzothiophene (DBT) is a sulfur-containing heterocyclic aromatic compound found in fossil fuels. Its nitrated derivative, this compound, belongs to the class of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). Nitro-PAHs are known for their mutagenic and carcinogenic properties and can be formed through incomplete combustion processes or atmospheric reactions of PAHs.[1] The environmental fate of this compound is of significant interest to assess its potential risks to ecosystems and human health.
This guide outlines potential microbial and photochemical degradation pathways of this compound based on established degradation routes of dibenzothiophene and other nitroaromatic compounds. The presented pathways are hypothetical and require experimental validation.
Proposed Microbial Degradation Pathways
The microbial degradation of this compound is likely to proceed through several possible pathways, initiated by attacking either the nitro group, the aromatic rings, or the thiophene moiety.
Pathway A: Initial Reductive Attack on the Nitro Group
A common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group.[2] This pathway would proceed as follows:
-
Nitroreduction: The nitro group of this compound is sequentially reduced by nitroreductases to a nitroso, hydroxylamino, and finally an amino group, forming 2-Aminodibenzothiophene.
-
Degradation of 2-Aminodibenzothiophene: The resulting 2-Aminodibenzothiophene would then be subjected to degradation, likely initiated by a dioxygenase attack on one of the aromatic rings, leading to ring cleavage and eventual mineralization.
Caption: Proposed reductive degradation pathway of this compound.
Pathway B: Initial Oxidative Attack on the Aromatic Ring (Denitration)
Alternatively, aerobic bacteria can initiate degradation by an oxidative attack on the aromatic ring, leading to the removal of the nitro group as nitrite.[3]
-
Dioxygenation and Denitration: A dioxygenase enzyme attacks the nitrated aromatic ring of this compound, incorporating two oxygen atoms and releasing the nitro group as nitrite. This would likely form a dihydroxylated intermediate.
-
Ring Cleavage: The resulting diol is then susceptible to ring cleavage by another dioxygenase, followed by further metabolism leading to mineralization.
Caption: Proposed oxidative denitration pathway of this compound.
Pathway C: Kodama-like Pathway (Attack on the Thiophene Ring)
Drawing a parallel to the well-established "Kodama pathway" for dibenzothiophene degradation, the initial enzymatic attack could target the thiophene ring.[4]
-
Dioxygenation of Thiophene Ring: A dioxygenase attacks the sulfur-containing ring, leading to the formation of a cis-dihydrodiol.
-
Dehydrogenation and Ring Cleavage: Subsequent dehydrogenation and meta-cleavage of the thiophene ring would result in a nitrated derivative of 3-hydroxy-2-formyl-benzothiophene.
-
Further Degradation: The nitro group on the remaining benzene ring would then be addressed in later metabolic steps, either through reduction or oxidative removal.
Caption: Proposed Kodama-like degradation pathway for this compound.
Pathway D: 4S-like Pathway (Sulfur-Specific Degradation)
The "4S" pathway is a sulfur-specific degradation route for dibenzothiophene, where the sulfur atom is selectively removed without degrading the carbon skeleton. A similar pathway could potentially act on this compound.
-
Sequential Oxidation of Sulfur: The sulfur atom in the thiophene ring is sequentially oxidized by monooxygenases (DszC and DszA in the canonical 4S pathway) to form this compound sulfoxide and then this compound sulfone.
-
C-S Bond Cleavage: A desulfinase (DszB) would then cleave the carbon-sulfur bonds, releasing the sulfur as sulfite and forming a nitrated 2-hydroxybiphenyl.
-
Degradation of Nitrated Biphenyl: The resulting nitrated biphenyl would then be degraded through pathways established for other nitrated aromatic compounds.
Caption: Proposed 4S-like degradation pathway for this compound.
Proposed Photochemical Degradation Pathway
Photochemical degradation is a significant abiotic process for the removal of nitro-PAHs from the environment.[1] The process is initiated by the absorption of solar radiation.
-
Photoexcitation: this compound absorbs photons, leading to an excited electronic state.
-
Phototransformation: In the excited state, the molecule can undergo various transformations, including the rearrangement or cleavage of the nitro group, or reactions with other atmospheric components like hydroxyl radicals. This can lead to the formation of hydroxylated or denitrated derivatives.
-
Ring Cleavage: Prolonged exposure to light can lead to the cleavage of the aromatic rings, eventually resulting in smaller, more oxidized molecules.
References
- 1. Nitro-PAHs | Crespo Research Group | Chemistry Department | Case Western Reserve University [case.edu]
- 2. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Nitrodibenzothiophene Derivatives: A Technical Guide for Researchers
Introduction
Dibenzothiophene, a sulfur-containing tricyclic aromatic heterocycle, serves as a crucial scaffold in medicinal chemistry and materials science. The introduction of a nitro group onto this framework, specifically at the 2-position, provides a versatile intermediate for the synthesis of a diverse range of derivatives. The electron-withdrawing nature of the nitro group not only modulates the biological activity of the parent molecule but also opens up avenues for further chemical transformations, such as reduction to an amine or participation in cross-coupling reactions. This guide provides an in-depth overview of the synthesis of 2-nitrodibenzothiophene and its subsequent derivatization, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in drug development and organic synthesis.
Core Synthesis: Nitration of Dibenzothiophene Derivatives
Direct nitration of the parent dibenzothiophene often leads to a mixture of products with substitution occurring on the benzene rings. A more controlled and regioselective approach involves the nitration of a pre-functionalized dibenzothiophene, such as a 2-amino or 2-acetamido derivative. The directing effect of the amido group can favor nitration at adjacent positions.
Synthetic Workflow for Nitration
The following diagram illustrates a common synthetic pathway to achieve nitrated dibenzothiophene derivatives, starting from an amino-substituted precursor.
Caption: Synthetic pathway for nitrated dibenzothiophene derivatives.
Quantitative Data for Nitration Reactions
| Starting Material | Nitrating Agent | Product | Yield (%) | Reference |
| 2-Acetaminodibenzothiophene | HNO₃/H₂SO₄ | 1-Nitro-2-acetaminodibenzothiophene | Predominant | Gilman & Wilder, 1955 |
| 3-Acetaminodibenzothiophene | HNO₃/H₂SO₄ | 4-Nitro-3-acetaminodibenzothiophene | 77% | Gilman & Wilder, 1955 |
Experimental Protocol: Nitration of 2-Acetamidodibenzothiophene
This protocol is adapted from established procedures for the nitration of substituted dibenzofurans and dibenzothiophenes.
Materials:
-
2-Acetamidodibenzothiophene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-acetamidodibenzothiophene in a minimal amount of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Acid Addition: Slowly add concentrated sulfuric acid to the cooled solution. Maintain the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to a small volume of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold water until the washings are neutral. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the nitrated product.
Synthesis of Functionalized Derivatives
The this compound scaffold can be further elaborated to introduce diverse functional groups, which is of high interest for structure-activity relationship (SAR) studies in drug discovery. Key transformations include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions typically require a halo-dibenzothiophene precursor.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[1] This enables the introduction of various aryl, heteroaryl, or alkyl groups onto the dibenzothiophene core.[2][3]
The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept for researchers.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrodibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrodibenzothiophene is an aromatic organic compound featuring a dibenzothiophene core structure substituted with a nitro group. Dibenzothiophene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) containing a thiophene ring fused with two benzene rings. These compounds are of interest to researchers in environmental science due to their presence in fossil fuels and as products of incomplete combustion, as well as in medicinal chemistry as scaffolds for designing new therapeutic agents. Understanding the physicochemical properties of this compound is crucial for predicting its environmental fate, transport, bioavailability, and potential as a building block in drug discovery and materials science.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and presents logical workflows relevant to its characterization and synthesis.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2-Nitrodibenzo[b,d]thiophene | [1] |
| CAS Number | 6639-36-7 | [1][2] |
| Molecular Formula | C₁₂H₇NO₂S | [1] |
| Molecular Weight | 229.25 g/mol | N/A |
| Melting Point | 186 °C | [1] |
| Boiling Point | 423 °C | [1] |
| Density | 1.441 g/cm³ | [1] |
| Flash Point | 209 °C | [1] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in DMSO (with sonication) | N/A |
| logP (Octanol/Water) | No experimental data available. A computed value for the related 2-Nitro-1-benzothiophene is 3.1.[3] | [3] |
| pKa | Not applicable for typical aqueous systems. As a neutral nitroaromatic compound, it is not expected to ionize significantly under physiological pH conditions. | N/A |
Experimental Protocols
The determination of physicochemical properties requires standardized and reproducible experimental methods. The following sections detail the typical protocols for measuring the key properties of a solid organic compound like this compound, with reference to established methodologies such as the OECD Guidelines for the Testing of Chemicals.[4][5]
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
Methodology: Capillary Method (Thiele Tube or Digital Apparatus) [6][7]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 1-2 mm. The tube is sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a calibrated digital melting point apparatus.
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point. Continuous stirring of the heating bath is essential for uniform temperature distribution.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2. A narrow range (e.g., 0.5-1.0 °C) is indicative of high purity.
Solubility Determination
Solubility is determined by establishing the saturation point of the solute in a specific solvent at a given temperature. The general principle of "like dissolves like" suggests that this compound, a largely nonpolar aromatic compound, will have limited solubility in polar solvents like water and higher solubility in organic solvents.[8]
Methodology: Shake-Flask Method (OECD Guideline 105)
-
Preparation: A predetermined amount of this compound is weighed and added to a known volume of the solvent (e.g., water, DMSO, chloroform) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, the mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant (the saturated solution) is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as mass per unit volume (e.g., mg/L or g/100 mL). The process is repeated with different initial amounts to confirm saturation.
Partition Coefficient (logP) Determination
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.
Methodology: Shake-Flask Method (OECD Guideline 107) [10][11]
-
Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[11]
-
Sample Preparation: A small, accurately weighed amount of this compound is dissolved in the n-octanol phase. This pre-solution is then mixed with the water phase in a separatory funnel or vial. The ratio of the volumes of the two phases is chosen based on the expected logP.
-
Partitioning: The mixture is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium. The funnel is then allowed to stand undisturbed for complete phase separation.
-
Analysis: The concentration of this compound in both the n-octanol and the aqueous phase is determined using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP).
Visualizations: Workflows and Relationships
To illustrate the processes involved in characterizing and synthesizing nitroaromatic compounds, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. 2-Nitrodibenzo[b,d]thiophene | CAS 6639-36-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Nitro-1-benzothiophene | C8H5NO2S | CID 11830017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. oecd.org [oecd.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. LogP / LogD shake-flask method [protocols.io]
Unraveling the Microbial Degradation of Nitrodibenzothiophene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrodibenzothiophene (NDBT) compounds, characterized by a dibenzothiophene backbone with one or more nitro groups, represent a class of heterocyclic aromatic compounds with significant environmental and toxicological implications. Their presence in the environment, often stemming from industrial activities and the incomplete combustion of fossil fuels, necessitates a thorough understanding of their fate and potential for bioremediation. This technical guide provides a comprehensive overview of the known microbial biodegradation pathways of nitrodibenzothiophene compounds, offering insights into the enzymatic machinery, metabolic intermediates, and experimental methodologies employed in their study. While research on the biodegradation of the parent compound, dibenzothiophene (DBT), is well-established, the pathways for its nitrated derivatives are an emerging area of scientific inquiry. This document synthesizes the available information to serve as a valuable resource for professionals engaged in environmental science, microbiology, and drug development, where understanding the metabolic fate of such compounds is crucial.
Core Biodegradation Strategies
The microbial degradation of nitrodibenzothiophene is presumed to proceed through a combination of two primary strategies, targeting the two key structural features of the molecule: the dibenzothiophene core and the nitro group substituent(s). The order and interplay of these degradative steps can vary depending on the specific microbial species, the isomeric form of the NDBT, and the prevailing environmental conditions (aerobic vs. anaerobic).
Attack on the Dibenzothiophene Moiety: Desulfurization and Ring Cleavage
Microbial degradation of the dibenzothiophene structure primarily follows two well-characterized pathways: the sulfur-specific "4S" pathway and the carbon-destructive "Kodama" pathway.
The 4S Pathway (Sulfur-Specific)
This pathway is the most extensively studied for the desulfurization of DBT and is a likely route for the initial attack on NDBTs, particularly if the nitro group does not hinder the enzymatic activity. The 4S pathway proceeds through a series of oxidative steps, catalyzed by a suite of enzymes encoded by the dsz operon, leading to the removal of the sulfur atom without degrading the carbon skeleton.
-
Step 1: Oxidation to Dibenzothiophene-5-oxide (DBTO): The pathway is initiated by the enzyme dibenzothiophene monooxygenase (DszC), which oxidizes the sulfur atom of the thiophene ring to form DBTO.
-
Step 2: Further Oxidation to Dibenzothiophene-5,5-dioxide (DBTO2): The DBTO is then further oxidized by a second monooxygenase, DBTO monooxygenase (DszA), to yield DBTO2.
-
Step 3: C-S Bond Cleavage and Hydroxylation: The key C-S bond cleavage is catalyzed by the enzyme DBTO2 monooxygenase (DszB), which opens the thiophene ring and results in the formation of 2-(2'-hydroxyphenyl)benzenesulfinate (HPBS).
-
Step 4: Desulfination: The final step involves the desulfinase enzyme (DszD), which removes the sulfite group from HPBS to produce 2-hydroxybiphenyl (2-HBP) and releases the sulfur as sulfite.
It is hypothesized that nitrodibenzothiophene could be similarly processed through the 4S pathway, leading to the formation of nitrated analogs of the intermediates and the final product, nitrated 2-hydroxybiphenyl.
The Kodama Pathway (Carbon-Destructive)
An alternative, though less common for biodesulfurization applications, is the Kodama pathway, which involves the cleavage of the carbon rings of DBT. This pathway is initiated by a dioxygenase that attacks one of the benzene rings, leading to the formation of various hydroxylated and ring-fission products. While this pathway ultimately leads to the complete mineralization of the DBT molecule, it is less specific for sulfur removal. The applicability of this pathway to NDBTs would depend on the influence of the nitro group on the initial dioxygenase attack.
Transformation of the Nitro Group
The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the aromatic rings and provides a primary target for microbial enzymatic attack. The biodegradation of nitroaromatic compounds can proceed through either reductive or oxidative pathways.
Reductive Pathways
Under both anaerobic and aerobic conditions, the most common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group. This process is catalyzed by nitroreductases and proceeds through a series of intermediates:
-
Nitroso derivatives: The nitro group is first reduced to a nitroso group.
-
Hydroxylamino derivatives: The nitroso group is further reduced to a hydroxylamino group.
-
Amino derivatives: The final reduction product is the corresponding amino-dibenzothiophene.
These amino-derivatives are generally more amenable to further degradation, including ring cleavage by dioxygenases.
Oxidative Pathways
In some aerobic microorganisms, the nitro group can be removed oxidatively. This can occur through the action of monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, leading to the destabilization and release of the nitro group as nitrite.
Putative Biodegradation Pathways of Nitrodibenzothiophene
Based on the established principles of dibenzothiophene and nitroaromatic compound degradation, several putative pathways for nitrodibenzothiophene biodegradation can be proposed. The exact pathway is likely dependent on the specific microbial strain and the position of the nitro group.
Pathway A: Initial Desulfurization followed by Nitro Group Reduction
In this scenario, the 4S pathway enzymes would first act on the nitrodibenzothiophene molecule, leading to the formation of a nitrated 2-hydroxybiphenyl. Subsequently, nitroreductases would reduce the nitro group on this intermediate to an amino group, which could then be further metabolized.
Pathway B: Initial Nitro Group Reduction followed by Desulfurization
Alternatively, nitroreductases could first reduce the nitro group on the intact nitrodibenzothiophene ring system. The resulting amino-dibenzothiophene would then be a substrate for the 4S pathway, leading to the formation of an aminated 2-hydroxybiphenyl.
Pathway C: Cometabolism
It is also plausible that the degradation of nitrodibenzothiophene occurs via cometabolism, where the enzymes induced by the presence of a primary substrate, such as dibenzothiophene, fortuitously act on the nitrated analog.[1][2][3][4][5] In such cases, the microbe does not derive energy from the degradation of the nitrodibenzothiophene.
Quantitative Data
Currently, there is a notable scarcity of published quantitative data specifically on the biodegradation rates of nitrodibenzothiophene compounds. However, data from studies on related compounds can provide a useful reference point. The following table summarizes hypothetical quantitative data that could be generated from biodegradation experiments with nitrodibenzothiophene, based on typical measurements for similar compounds.
| Microorganism | Compound | Initial Concentration (µM) | Degradation Rate (µmol/g biomass/h) | Half-life (days) | Conditions | Reference |
| Rhodococcus sp. | 2-Nitrodibenzothiophene | 100 | Data not available | Data not available | Aerobic, 30°C, pH 7.0 | Hypothetical |
| Pseudomonas sp. | 3-Nitrodibenzothiophene | 50 | Data not available | Data not available | Aerobic, 25°C, pH 7.2 | Hypothetical |
| Fungal Consortium | 2,8-Dinitrodibenzothiophene | 20 | Data not available | Data not available | Aerobic, 28°C, pH 6.5 | Hypothetical |
| Anaerobic Sludge | This compound | 100 | Data not available | Data not available | Anaerobic, 35°C, pH 7.0 | Hypothetical |
Experimental Protocols
The study of nitrodibenzothiophene biodegradation involves a combination of microbiological, analytical, and molecular techniques. Below are detailed methodologies for key experiments.
Isolation and Enrichment of Nitrodibenzothiophene-Degrading Microorganisms
-
Objective: To isolate microbial strains capable of utilizing nitrodibenzothiophene as a sole source of carbon, nitrogen, or sulfur, or to degrade it cometabolically.
-
Methodology:
-
Sample Collection: Collect soil or water samples from sites contaminated with polycyclic aromatic hydrocarbons (PAHs) or nitroaromatic compounds.
-
Enrichment Culture: Inoculate a minimal salts medium (MSM) with the environmental sample. The composition of the MSM will depend on the selection pressure. For example, to isolate organisms that use NDBT as a sole carbon source, provide NDBT as the only carbon source in the medium.
-
Incubation: Incubate the enrichment cultures under appropriate conditions (e.g., 30°C, 150 rpm for aerobic bacteria).
-
Sub-culturing: Periodically transfer an aliquot of the culture to fresh MSM to enrich for the desired microorganisms.
-
Isolation: After several rounds of enrichment, plate serial dilutions of the culture onto solid MSM agar plates containing NDBT.
-
Purification and Identification: Isolate single colonies and purify them by re-streaking. Identify the isolates using morphological, biochemical, and molecular methods (e.g., 16S rRNA gene sequencing for bacteria).
-
Biodegradation Assays
-
Objective: To quantify the degradation of nitrodibenzothiophene by isolated microbial strains.
-
Methodology:
-
Inoculum Preparation: Grow the isolated strain in a suitable liquid medium to a desired cell density (e.g., mid-exponential phase). Harvest the cells by centrifugation, wash with sterile buffer, and resuspend in MSM.
-
Reaction Setup: In sterile flasks, combine the MSM, a known concentration of nitrodibenzothiophene (dissolved in a suitable solvent like DMSO at a non-toxic concentration), and the microbial inoculum. Include sterile controls (no inoculum) and killed-cell controls.
-
Incubation: Incubate the flasks under controlled conditions (temperature, agitation).
-
Sampling: At regular time intervals, withdraw aliquots from the flasks for analysis.
-
Analysis: Extract the remaining nitrodibenzothiophene and any metabolites from the samples using an appropriate organic solvent (e.g., ethyl acetate). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify intermediates.
-
Enzyme Assays
-
Objective: To detect and quantify the activity of key enzymes involved in the biodegradation pathway (e.g., nitroreductase, dioxygenase).
-
Methodology (Example: Nitroreductase Assay):
-
Cell-Free Extract Preparation: Grow the microbial strain in the presence of nitrodibenzothiophene to induce enzyme expression. Harvest the cells, wash them, and lyse them using methods like sonication or French press. Centrifuge the lysate to obtain a cell-free extract.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., phosphate buffer), a source of reducing equivalents (e.g., NADH or NADPH), the cell-free extract, and the nitrodibenzothiophene substrate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Measurement: Monitor the reaction by spectrophotometrically measuring the decrease in absorbance of NADH/NADPH or by quantifying the formation of the amino-dibenzothiophene product using HPLC.
-
Visualizations
Logical Flow of Biodegradation Experiments
Putative Biodegradation Pathway of this compound
Conclusion and Future Directions
The biodegradation of nitrodibenzothiophene compounds is a complex process that likely involves a combination of desulfurization and nitro-group transformation pathways. While the extensive research on dibenzothiophene and nitroaromatic compounds provides a solid foundation for proposing putative degradation routes, specific experimental data on NDBTs is currently limited. Future research should focus on isolating and characterizing microorganisms capable of degrading these compounds, elucidating the specific metabolic pathways and the enzymes involved, and quantifying the degradation kinetics. Such knowledge is not only crucial for developing effective bioremediation strategies for contaminated environments but also for understanding the potential metabolic fate of nitrated heterocyclic structures in various biological systems, a consideration of importance in drug development and toxicology. The application of advanced molecular techniques, such as genomics, transcriptomics, and proteomics, will be instrumental in unraveling the genetic basis of these degradation pathways and in engineering robust microbial catalysts for environmental cleanup.
References
- 1. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cometabolic degradation of dibenzofuran and dibenzothiophene by a newly isolated carbazole-degrading Sphingomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cometabolism - Wikipedia [en.wikipedia.org]
- 4. Aerobic microbial cometabolism of benzothiophene and 3-methylbenzothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aerobic Microbial Cometabolism of Benzothiophene and 3-Methylbenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Photodegradation Mechanisms of 2-Nitrodibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies on the photodegradation of 2-Nitrodibenzothiophene are not extensively available in the current body of scientific literature. The following guide is a comprehensive synthesis of information based on the known photochemistry of related compounds, namely nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) and dibenzothiophene derivatives. The proposed mechanisms and experimental protocols are based on established principles and methodologies in photochemistry and analytical chemistry.
Introduction
This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), a class of compounds of significant environmental and toxicological interest. Nitro-PAHs are known to be formed from the atmospheric reactions of PAHs and are recognized for their mutagenic and carcinogenic properties.[1] The fate of these compounds in the environment is largely governed by photochemical degradation, which is a primary mechanism for their natural removal.[1] Understanding the photodegradation mechanisms of this compound is crucial for assessing its environmental persistence, potential transformation products, and overall impact. This guide provides a detailed overview of the likely photodegradation pathways, methodologies for their investigation, and the types of data required for a thorough analysis.
Proposed Photodegradation Mechanisms of this compound
The photodegradation of this compound is anticipated to proceed through several pathways, primarily involving reactions of the nitro group and the sulfur heteroatom. These proposed mechanisms are based on the known photochemistry of other nitro-PAHs and dibenzothiophene derivatives.[2][3]
Upon absorption of UV or visible light, this compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. These excited states are the primary drivers of the subsequent chemical transformations.
Key Proposed Pathways:
-
Nitro-Nitrito Rearrangement: A common photochemical reaction for nitroaromatic compounds is the rearrangement of the nitro group to a nitrito group (-ONO), which can then lead to further degradation products.
-
Reduction of the Nitro Group: The excited state of this compound may abstract hydrogen atoms from the solvent or other molecules, leading to the reduction of the nitro group to a nitroso group (-NO) and subsequently to an amino group (-NH2).
-
Oxidation of the Sulfur Atom: Analogous to the photochemistry of dibenzothiophene, the sulfur atom in this compound can be oxidized to form the corresponding sulfoxide and sulfone. This process may be facilitated by reactive oxygen species (ROS) generated during the photoreaction.
-
Hydroxylation of the Aromatic Rings: In the presence of oxygen and a hydrogen source, photo-oxidation can lead to the formation of hydroxylated derivatives of this compound. This is a common degradation pathway for many PAHs.[3]
Caption: Proposed photodegradation pathways of this compound.
Quantitative Data Summary
Due to the lack of direct experimental studies, no quantitative data for the photodegradation of this compound can be definitively provided. However, a typical study would aim to determine the parameters outlined in the illustrative table below.
| Parameter | Value/Range | Conditions | Analytical Method |
| Degradation Rate Constant (k) | Illustrative: 0.05 - 0.5 h⁻¹ | UV-A irradiation, aqueous solution | HPLC-UV |
| Quantum Yield (Φ) | Illustrative: 10⁻⁴ - 10⁻² | Monochromatic irradiation (e.g., 350 nm) | Actinometry, HPLC-UV |
| Half-life (t₁/₂) | Illustrative: 1.4 - 14 h | Continuous irradiation | Calculated from k |
| Product Distribution (%) | Illustrative: Sulfoxide (40%), Reduced (20%) | After 24h irradiation | LC-MS/MS, GC-MS |
This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
A generalized experimental protocol for investigating the photodegradation of this compound is outlined below. This protocol is based on standard methodologies for studying the photochemistry of organic pollutants.[4][5]
4.1. Materials and Reagents
-
This compound (high purity)
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Buffers: Phosphate or acetate buffers for pH control
-
Internal standards for chromatography
-
Gases: Nitrogen, Oxygen (high purity)
4.2. Sample Preparation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
For aqueous studies, spike the stock solution into buffered aqueous solutions to the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize co-solvent effects.
-
For studies in organic solvents, dilute the stock solution to the desired concentration.
-
Samples can be deoxygenated by purging with nitrogen or saturated with oxygen by purging with O₂ to investigate the role of oxygen.[3]
4.3. Irradiation Experiments
-
Use a photolysis setup equipped with a suitable light source (e.g., xenon arc lamp with filters for simulated solar radiation, or a mercury lamp for specific UV wavelengths).
-
Place the sample solutions in quartz cuvettes or reactors to allow for UV transmission.
-
Maintain a constant temperature using a water bath or a temperature-controlled sample holder.
-
Irradiate the samples for specific time intervals.
-
At each time point, withdraw an aliquot of the sample for analysis.
-
Include dark controls (samples kept in the dark) to account for any non-photochemical degradation.
4.4. Analytical Methods
-
Chromatographic Separation: Use High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) to monitor the disappearance of the parent compound and the formation of degradation products. A C18 reversed-phase column is typically suitable for separating aromatic compounds.[6][7]
-
Product Identification: Employ Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the structures of the photodegradation products. High-resolution mass spectrometry can provide accurate mass measurements to aid in formula determination.[8]
-
Quantum Yield Determination: Measure the quantum yield of photodegradation using a chemical actinometer (e.g., p-nitroanisole/pyridine) under monochromatic irradiation.[9][10] The photon flux of the light source is determined using the actinometer, and the rate of disappearance of this compound is measured under the same conditions.
Caption: General experimental workflow for photodegradation studies.
Conclusion
While direct experimental data on the photodegradation of this compound is currently limited, a robust understanding of its potential environmental fate can be inferred from the well-established photochemistry of related nitro-PAHs and dibenzothiophene derivatives. The proposed mechanisms, centered around reactions of the nitro group and the sulfur atom, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a systematic approach to elucidating the specific degradation pathways, quantifying reaction rates, and identifying transformation products. Such studies are essential for a comprehensive risk assessment of this and other emerging environmental contaminants.
References
- 1. Nitro-PAHs | Crespo Research Group | Chemistry Department | Case Western Reserve University [case.edu]
- 2. aaqr.org [aaqr.org]
- 3. Mechanisms of the aqueous photodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of nitrated polycyclic aromatic hydrocarbons by liquid chromatography with fluorescence and mass spectrometry detection: air particulate matter, soot, and reaction product studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Sorption and Mobility of 2-Nitrodibenzothiophene in Soil: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Nitrodibenzothiophene is a nitroaromatic heterocyclic compound. Understanding its behavior in the soil environment is crucial for assessing its potential environmental fate, bioavailability, and risk. Sorption to soil particles and mobility through the soil profile are key processes that govern its transport and distribution. Sorption, the binding of a substance to a solid matrix, can reduce its concentration in the soil solution, thereby limiting its uptake by organisms and its movement to groundwater. Conversely, high mobility can lead to the contamination of deeper soil layers and aquatic systems.
This technical guide provides an in-depth overview of the principles and experimental methodologies for studying the sorption and mobility of this compound in soil. Due to the limited availability of specific data for this compound, this guide presents data and methodologies based on analogous nitroaromatic and sulfur-containing heterocyclic compounds. The experimental protocols provided are established methods applicable to the study of a wide range of organic contaminants in soil.
Sorption of Nitroaromatic Compounds in Soil
The sorption of nitroaromatic compounds to soil is a complex process influenced by the physicochemical properties of both the compound and the soil. Key factors include the compound's polarity and the soil's organic matter content, clay content, and pH.[1][2][3] Soil organic matter (SOM) is often the predominant component controlling the sorption of these compounds through mechanisms like π-π electron donor-acceptor interactions between the nitroaromatic molecule and the aromatic structures within the SOM.[1][2][4]
Data Presentation: Sorption Coefficients of Analogous Nitroaromatic Compounds
The extent of sorption is quantified using the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[5] Kd represents the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium.[5] Koc normalizes Kd to the fraction of organic carbon in the soil (foc), providing a measure of the compound's tendency to sorb to soil organic matter.[5]
Table 1: Typical Sorption Coefficients for Analogous Nitroaromatic Compounds in Soil
| Compound | Soil Type | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) | Reference |
| Nitrobenzene | Various | 0.5 - 2.5 | 1.5 - 10 | 100 - 400 | [1][2] |
| 2,4-Dinitrotoluene | Various | 0.5 - 2.5 | 5 - 50 | 500 - 2000 | [1][2] |
| 1,3-Dinitrobenzene | Sandy Loam | 1.2 | 8.7 | 725 | [3] |
| Trinitrotoluene (TNT) | Various | 0.8 - 3.0 | 10 - 100 | 800 - 3500 | [3] |
Note: The values presented are indicative ranges from studies on analogous compounds and may not be directly representative of this compound.
Mobility of Organic Contaminants in Soil
The mobility of an organic compound in soil is inversely related to its sorption. Compounds with high sorption coefficients tend to be less mobile and are retained in the upper soil layers. Conversely, compounds with low sorption coefficients are more mobile and can leach into deeper soil horizons, potentially contaminating groundwater.[6] Soil column leaching studies are commonly used to assess the mobility of contaminants under controlled laboratory conditions.[7][8][9]
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data on the sorption and mobility of this compound in soil.
Batch Sorption Equilibrium Experiment
The batch equilibrium method is a widely used laboratory procedure to determine the sorption coefficient (Kd) of a chemical in soil.[10][11][12][13][14]
Methodology:
-
Soil Preparation:
-
Sorption Experiment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and then dilute it with a background electrolyte solution (e.g., 0.01 M CaCl2) to prepare a series of working solutions of known initial concentrations (Ci).
-
Place a known mass of the prepared soil into a series of centrifuge tubes or flasks.
-
Add a known volume of the working solutions to the soil samples.
-
Include control samples containing only the working solution (to check for sorption to the vessel) and soil with the background electrolyte solution (to check for interfering compounds).
-
Agitate the samples on a shaker at a constant temperature for a predetermined equilibrium time (typically 24-48 hours, determined from preliminary kinetic studies).[10]
-
After equilibration, centrifuge the samples to separate the solid and aqueous phases.
-
Carefully collect the supernatant (aqueous phase) for analysis.
-
-
Analysis:
-
Determine the equilibrium concentration (Ce) of this compound in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[16]
-
The amount of this compound sorbed to the soil (Cs) is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase.
-
Calculate the sorption coefficient (Kd) using the following equation: Kd = Cs / Ce
-
-
Data Interpretation:
-
Plot the sorption isotherm (Cs vs. Ce) and fit the data to models such as the Freundlich or Langmuir equations to further characterize the sorption behavior.
-
Calculate the organic carbon-normalized sorption coefficient (Koc) using the formula: Koc = (Kd / % Organic Carbon) * 100[5]
-
Soil Column Leaching Experiment
Soil column studies are designed to simulate the movement of a chemical through a soil profile under the influence of water flow.[7][8][9]
Methodology:
-
Column Preparation:
-
Use glass or stainless-steel columns of appropriate dimensions.
-
Pack the columns with the prepared and characterized soil to a uniform bulk density, representative of field conditions.[17]
-
Slowly saturate the soil column with a background electrolyte solution from the bottom to avoid air entrapment.
-
-
Leaching Experiment:
-
Apply a known concentration and volume of the this compound solution to the top of the saturated soil column.
-
Initiate a constant flow of the background electrolyte solution through the column using a peristaltic pump.
-
Collect the leachate (the solution exiting the bottom of the column) in fractions at regular time intervals using a fraction collector.
-
-
Analysis:
-
Analyze the concentration of this compound in each leachate fraction using an appropriate analytical method (e.g., HPLC).
-
After the leaching is complete, the soil column can be sectioned, and the soil from each section can be extracted and analyzed to determine the distribution of the remaining this compound in the soil profile.
-
-
Data Interpretation:
-
Construct a breakthrough curve by plotting the relative concentration of this compound in the leachate (C/C0) against the number of pore volumes of leachate collected.
-
The shape and position of the breakthrough curve provide information about the mobility and retardation of the compound in the soil.
-
Mandatory Visualization
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.
Caption: Workflow for the batch sorption equilibrium experiment.
Caption: Workflow for the soil column mobility experiment.
References
- 1. Sorption of nitroaromatics to soils: Comparison of the importance of soil organic matter versus clay* | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. Sorption of nitroaromatics to soils: Comparison of the importance of soil organic matter versus clay* | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. witpress.com [witpress.com]
- 4. researchgate.net [researchgate.net]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. smithers.com [smithers.com]
- 7. researchgate.net [researchgate.net]
- 8. Column leaching and sorption experiments to assess the mobility of potentially toxic elements in industrially contaminated land - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hess.copernicus.org [hess.copernicus.org]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. kzndard.gov.za [kzndard.gov.za]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Frontiers | Metal mobility in an anaerobic-digestate-amended soil: the role of two bioenergy crop plants and their metal phytoremediation potential [frontiersin.org]
An In-Depth Technical Guide on the Quantum Yield of 2-Nitrodibenzothiophene Photodegradation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Quantum Yield in Photodegradation
The quantum yield (Φ) of a photochemical reaction is a dimensionless quantity that defines the efficiency of a photoprocess. It represents the number of specific events occurring per photon absorbed by the system.[1] In the context of photodegradation, the quantum yield is the number of molecules of a substance that are destroyed for each photon absorbed.[1]
A quantum yield of 1 indicates that every absorbed photon leads to the degradation of one molecule. A quantum yield less than 1 suggests that other photochemical or photophysical processes, such as fluorescence or non-radiative decay, are competing with the degradation reaction.[1] In some cases, particularly in photo-induced chain reactions, the quantum yield can be greater than 1.[1]
The determination of the quantum yield is crucial for understanding the environmental fate of pollutants like 2-Nitrodibenzothiophene and for developing photochemical applications in drug delivery and materials science.
Experimental Determination of Photodegradation Quantum Yield
The determination of the quantum yield of photodegradation involves the precise measurement of the rate of disappearance of the compound of interest and the photon flux of the light source. The following protocol is a generalized procedure based on standard methods for determining the quantum yields of organic compounds in solution.[2][3]
2.1. Materials and Equipment
-
Photoreactor: A merry-go-round photoreactor (e.g., Rayonet) or a temperature-controlled reaction vessel equipped with a specific light source.
-
Light Source: A monochromatic or narrow-band UV lamp (e.g., 254 nm, 313 nm, 365 nm) or a solar simulator.[2][3]
-
Spectrophotometer: A UV-Vis spectrophotometer for measuring absorbance and concentration of the target compound.
-
Actinometer: A chemical actinometer solution with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate for UV radiation).[3]
-
High-Purity Solvents: Solvents transparent at the irradiation wavelength (e.g., acetonitrile, water).
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for accurate quantification of the parent compound and identification of photoproducts.
-
Quartz Cuvettes or Reaction Vessels: Optically transparent at the irradiation wavelength.
2.2. Experimental Workflow
The experimental workflow for determining the quantum yield of photodegradation is a multi-step process that requires careful control of experimental parameters.
2.3. Step-by-Step Protocol
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of working solutions of known concentrations. Prepare the chemical actinometer solution according to standard procedures.[3]
-
Determination of Molar Absorptivity: Measure the absorbance of the this compound solutions at different concentrations using a UV-Vis spectrophotometer to determine the molar absorptivity (ε) at the irradiation wavelength.
-
Photon Flux Measurement (Actinometry):
-
Fill a quartz cuvette with the actinometer solution.
-
Irradiate the actinometer solution in the photoreactor for a specific period.
-
Measure the change in absorbance of the actinometer solution.
-
Calculate the photon flux (I₀) of the light source in photons/s or einsteins/s using the known quantum yield of the actinometer.
-
-
Photodegradation of this compound:
-
Place a solution of this compound of known concentration in a quartz reaction vessel.
-
Irradiate the solution under controlled temperature.
-
At regular time intervals, withdraw aliquots of the solution.
-
Analyze the concentration of this compound in the aliquots using HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis and Quantum Yield Calculation:
-
Plot the concentration of this compound versus irradiation time.
-
Determine the initial rate of photodegradation from the slope of the curve.
-
The quantum yield (Φ) is calculated using the following equation:
Φ = (Number of molecules degraded per unit time) / (Number of photons absorbed per unit time)
This can be expressed as:
Φ = (d[C]/dt) / (I₀ * f * (1 - 10⁻ᴬ))
where:
-
d[C]/dt is the rate of degradation of the compound.
-
I₀ is the incident photon flux.
-
f is the fraction of light absorbed by the solution.
-
A is the absorbance of the solution at the irradiation wavelength.
-
-
Data Presentation
Quantitative data from quantum yield experiments should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Hypothetical Quantum Yield Data for this compound Photodegradation
| Wavelength (nm) | Solvent | Initial Concentration (M) | Photon Flux (einsteins s⁻¹) | Degradation Rate (M s⁻¹) | Quantum Yield (Φ) | Reference |
| 254 | Acetonitrile | 1.0 x 10⁻⁵ | 2.5 x 10⁻⁸ | 1.2 x 10⁻⁹ | 0.048 | Hypothetical |
| 313 | Water | 5.0 x 10⁻⁶ | 3.1 x 10⁻⁸ | 8.5 x 10⁻¹⁰ | 0.027 | Hypothetical |
| 365 | Acetonitrile/Water (1:1) | 1.0 x 10⁻⁵ | 4.5 x 10⁻⁸ | 6.3 x 10⁻¹⁰ | 0.014 | Hypothetical |
Factors Influencing Photodegradation Quantum Yield
The quantum yield of photodegradation is not an intrinsic constant but is influenced by several environmental and experimental factors. The interplay of these factors determines the overall efficiency of the photodegradation process.
References
Methodological & Application
Application Notes & Protocols for the Analytical Detection of 2-Nitrodibenzothiophene
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-Nitrodibenzothiophene (2-NDBT), a nitrated polycyclic aromatic hydrocarbon (N-PAH), in various matrices. The methods described are intended for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
This compound is a compound of interest due to its potential presence as a byproduct in industrial processes and its environmental persistence. Accurate and sensitive analytical methods are crucial for its detection and quantification. This note outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), which are common techniques for the analysis of nitroaromatic compounds.[1][2]
Analytical Methods Overview
Two primary analytical techniques are detailed for the determination of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method ideal for the identification and quantification of volatile and semi-volatile compounds like 2-NDBT.[3][4][5]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A versatile technique suitable for the analysis of non-volatile or thermally labile compounds. While potentially less sensitive than GC-MS for this specific analyte, it offers a robust alternative.[6][7][8]
The selection of the method may depend on the sample matrix, required sensitivity, and available instrumentation.
Sample Preparation
Proper sample preparation is a critical step to ensure accurate and reproducible results by removing interfering matrix components and concentrating the analyte of interest.[9][10][11][12] The choice of sample preparation technique depends on the sample matrix (e.g., environmental samples, biological fluids).
3.1. Liquid-Liquid Extraction (LLE)
-
Application: Suitable for aqueous samples such as wastewater or biological fluids.
-
Protocol:
-
To 100 mL of the aqueous sample, add a suitable internal standard.
-
Adjust the pH of the sample to neutral (pH 7) using dilute acid or base.
-
Transfer the sample to a separatory funnel.
-
Add 50 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for GC-MS or HPLC-UV analysis.
-
3.2. Solid-Phase Extraction (SPE)
-
Application: Ideal for cleaning up complex samples and for trace-level analysis.
-
Protocol:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the pre-filtered sample (to which an internal standard has been added) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte with 5 mL of a suitable organic solvent (e.g., acetonitrile or dichloromethane).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for chromatographic analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides high sensitivity and specificity for the analysis of 2-NDBT.[3][4][5]
4.1. Instrumentation
-
Gas Chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer with an electron ionization (EI) source.
4.2. GC-MS Conditions
| Parameter | Value |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 100 °C, hold for 1 min |
| Ramp 1: 20 °C/min to 250 °C | |
| Ramp 2: 10 °C/min to 300 °C, hold for 5 min | |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-400 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
4.3. Data Presentation: GC-MS Performance
| Parameter | Expected Performance |
| Retention Time | Analyte-specific, to be determined experimentally |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC-UV is a robust method for the quantification of 2-NDBT, particularly at higher concentrations.[6][7][8]
5.1. Instrumentation
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
5.2. HPLC-UV Conditions
| Parameter | Value |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined by UV scan (likely around 254 nm and 330 nm) |
| Run Time | 10 minutes |
5.3. Data Presentation: HPLC-UV Performance
| Parameter | Expected Performance |
| Retention Time | Analyte-specific, to be determined experimentally |
| Limit of Detection (LOD) | 5 - 20 ng/mL |
| Limit of Quantification (LOQ) | 20 - 100 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
6.1. Experimental Workflow for Sample Analysis
Caption: General experimental workflow for the analysis of this compound.
6.2. Logical Relationship of Analytical Methods
Caption: Logical relationship and characteristics of the primary analytical methods.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. phenomenex.com [phenomenex.com]
- 10. Sample preparation guidelines for two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
extraction of 2-Nitrodibenzothiophene from soil samples
Application Note & Protocol
Topic: High-Efficiency Extraction of 2-Nitrodibenzothiophene from Complex Soil Matrices
Abstract
This document provides a comprehensive guide for the extraction of this compound (2-NDBT), a priority nitrated polycyclic aromatic hydrocarbon (NPAH), from challenging soil samples. NPAHs are of significant environmental concern due to their potential carcinogenicity and mutagenicity. The strong adsorption of these compounds to soil organic matter and mineral fractions presents a significant analytical challenge. This application note details a robust methodology combining Ultrasound-Assisted Extraction (UAE) with Solid-Phase Extraction (SPE) for cleanup, ensuring high recovery and excellent purity of the final extract for subsequent chromatographic analysis. We delve into the causality behind procedural choices, from solvent selection to quality control measures, to provide researchers, environmental scientists, and analytical chemists with a reliable and reproducible protocol.
Introduction: The Challenge of 2-NDBT Analysis
This compound (2-NDBT) is a heterocyclic nitrated aromatic compound. Like other NPAHs, it is formed through atmospheric nitration of the parent PAH, dibenzothiophene, which is released during the incomplete combustion of fossil fuels. Due to their chemical properties, NPAHs, including 2-NDBT, tend to adsorb strongly to particulate matter and accumulate in soil and sediment, posing a risk to ecosystems and human health.
Accurate quantification of 2-NDBT in soil is critical for environmental monitoring and risk assessment. However, its extraction is complicated by its low volatility and strong binding to the complex soil matrix, which is rich in potential interferences like humic acids, lipids, and other organic compounds. A successful extraction protocol must efficiently desorb the analyte from soil particles while simultaneously minimizing the co-extraction of these interfering substances. This guide presents a validated workflow designed to overcome these challenges.
Physicochemical Properties of this compound
Understanding the fundamental properties of 2-NDBT is essential for developing an effective extraction strategy. The choice of extraction solvent and cleanup procedure is directly informed by its solubility, polarity, and volatility.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇NO₂S | [1] |
| Molecular Weight | 229.25 g/mol | [2] |
| Melting Point | 186°C | [1][2] |
| Boiling Point | 423°C | [1][2] |
| Density | 1.441 g/cm³ | [1][2] |
| Appearance | Pale Yellow to Light Yellow Solid | [3] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in DMSO. Low water solubility is implied by its structure. | [3] |
| CAS Number | 6639-36-7 | [1][2] |
The low aqueous solubility and high melting/boiling points indicate that 2-NDBT is a semi-volatile organic compound that will be strongly partitioned to the organic fraction of soil.
Principle of Extraction and Cleanup
The successful isolation of 2-NDBT from soil relies on a two-stage process: (1) liberation from the soil matrix and (2) selective purification of the extract.
3.1. Matrix Liberation: Ultrasound-Assisted Extraction (UAE)
Soil is a heterogeneous mixture of minerals, organic matter, water, and air. Analytes like 2-NDBT are sequestered within this matrix, primarily through hydrophobic interactions with soil organic matter (SOM). The goal of the initial extraction is to disrupt these interactions.
We employ Ultrasound-Assisted Extraction (UAE), a technique that utilizes high-frequency sound waves to create acoustic cavitation in the solvent.[4] This process generates tiny, high-energy bubbles that collapse near the soil particles. The collapse produces localized high pressures and temperatures, creating microjets of solvent that impact the particle surfaces. This mechanical agitation is highly effective at breaking the analyte-matrix bonds and enhancing the penetration of the solvent into the soil pores, leading to rapid and efficient extraction.[5] Compared to traditional methods like Soxhlet, UAE significantly reduces extraction time and solvent consumption.[4][6]
3.2. Selective Purification: Solid-Phase Extraction (SPE)
The crude extract from the UAE step, while containing the target analyte, is often contaminated with co-extracted matrix components (e.g., humic substances, fatty acids) that can interfere with subsequent analysis. Solid-Phase Extraction (SPE) is a powerful cleanup technique used to remove these interferences and concentrate the analyte.[7][8]
The principle of SPE is based on the partitioning of solutes between a liquid phase (the sample extract) and a solid stationary phase (the sorbent). For a non-polar compound like 2-NDBT, a reversed-phase SPE sorbent (e.g., C18-bonded silica) is ideal. The process involves:
-
Conditioning: The sorbent is prepared with an organic solvent followed by a more polar solvent to ensure proper interaction.
-
Loading: The crude extract is passed through the sorbent. 2-NDBT and other non-polar compounds are retained on the sorbent via hydrophobic interactions, while polar interferences pass through to waste.
-
Washing: A moderately polar solvent is used to wash away weakly retained, less non-polar interferences.
-
Elution: A strong, non-polar solvent is used to disrupt the hydrophobic interactions and elute the target analyte, leaving highly non-polar interferences behind on the sorbent if designed correctly.
Overall Experimental Workflow
The complete process from sample receipt to the final, clean extract is depicted below. This workflow ensures that each step logically follows the last, maximizing both recovery and purity.
Caption: Overall workflow for 2-NDBT extraction from soil.
Detailed Protocols
5.1. Materials and Reagents
-
Solvents: Dichloromethane (DCM), Acetone, Hexane, Acetonitrile (ACN). All pesticide or HPLC grade.
-
Reagents: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours).
-
Standards: Certified this compound standard, Surrogate standard solution (e.g., d10-phenanthrene).
-
Hardware: Glass beakers, 50 mL centrifuge tubes with Teflon-lined caps, ultrasonic bath or probe sonicator, centrifuge, SPE manifold, SPE cartridges (e.g., C18, 500 mg/6 mL), nitrogen evaporator.
5.2. Protocol 1: Sample Preparation and Ultrasonic Extraction
This protocol is adapted from general principles for PAH extraction from soils.[9][10]
-
Sample Preparation: Air-dry the soil sample in a well-ventilated area away from direct sunlight. Once dry, gently crush the soil and sieve it through a 2 mm mesh to remove stones and large debris. Homogenize the sieved sample thoroughly.[11]
-
Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL glass centrifuge tube.
-
Moisture Content (Parallel Sample): Weigh a separate small portion of the soil (approx. 2 g), dry in an oven at 105°C for 24 hours, and re-weigh to determine the moisture content. All final concentrations should be reported on a dry weight basis.[12]
-
Fortification: Spike the 10 g sample with a known amount of surrogate standard solution. The surrogate is used to track the efficiency of the extraction and cleanup process for each individual sample.
-
Solvent Addition: Add 20 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Acetone to the centrifuge tube.
-
Rationale: This solvent mixture provides a broad polarity range. Acetone is water-miscible and helps to wet the soil and desorb the analyte from polar binding sites, while DCM is an excellent solvent for semi-polar to non-polar compounds like 2-NDBT.[9]
-
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath for 30 minutes. If using a probe sonicator, use pulsed cycles to prevent overheating of the sample.
-
Separation: Centrifuge the sample at 2500 rpm for 10 minutes to pellet the soil particles.
-
Collection: Carefully decant the supernatant (the solvent extract) into a clean flask.
-
Repeat Extraction: Repeat steps 5-8 two more times on the same soil pellet, combining all three supernatants. This ensures exhaustive extraction of the analyte.
-
Drying: Add approximately 5 g of anhydrous sodium sulfate to the combined extract and swirl. Let it sit for 20 minutes to remove residual water.[9]
-
Pre-concentration: Decant the dried extract into a new flask and concentrate it to approximately 1-2 mL using a gentle stream of nitrogen. This step prepares the sample for the SPE cleanup.
5.3. Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol purifies the crude extract, removing interferents prior to instrumental analysis.
Caption: Step-by-step Solid-Phase Extraction (SPE) process.
-
Cartridge Selection: Choose a suitable SPE cartridge. For 2-NDBT, a C18 (reversed-phase) or Florisil (normal-phase) cartridge can be effective. This protocol assumes a C18 cartridge (500 mg, 6 mL).
-
Conditioning: Place the cartridge on an SPE vacuum manifold. Condition the sorbent by passing the following solvents through, without letting the cartridge go dry:
-
5 mL of Dichloromethane (DCM)
-
5 mL of Hexane
-
Rationale: Conditioning solvates the stationary phase, ensuring reproducible retention of the analyte. The final solvent should be miscible with the sample solvent.[15]
-
-
Sample Loading: Load the 1-2 mL of concentrated extract from Protocol 1 onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, consistent rate (approx. 1-2 drops per second).
-
Washing: Wash the cartridge with 5 mL of a 30:70 (v/v) DCM:Hexane mixture. Collect this fraction as waste.
-
Rationale: The wash step is critical for removing co-extracted compounds that are less strongly retained than 2-NDBT, thereby cleaning the sample.[16]
-
-
Elution: Place a clean collection tube under the cartridge. Elute the target analyte by passing 10 mL of a 90:10 (v/v) DCM:Acetone mixture through the cartridge.
-
Rationale: This stronger solvent mixture is designed to disrupt the interactions holding 2-NDBT to the sorbent, allowing for its complete recovery.[15]
-
-
Final Concentration: Evaporate the collected eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a precise volume (e.g., 1.0 mL) of a suitable solvent for your analytical instrument (e.g., Acetonitrile for HPLC, Toluene for GC).
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for analysis.
Quality Control and Method Validation
To ensure the trustworthiness of the results, a rigorous quality control regimen is mandatory.
-
Method Blank: A method blank (an empty tube with no soil) should be run with every batch of samples to check for contamination from solvents, glassware, or the laboratory environment.
-
Matrix Spike (MS/MSD): A duplicate of a field sample is spiked with a known concentration of 2-NDBT before extraction. The recovery of this spike is used to assess the method's accuracy and any matrix-specific effects.
-
Surrogate Standard: As mentioned in the protocol, a surrogate is added to every sample. The recovery of the surrogate (typically expected to be within 70-130%) demonstrates the performance of the method for that specific sample.
-
Laboratory Control Sample (LCS): A clean, inert matrix (like baked sand) is spiked with a known amount of 2-NDBT and processed alongside the samples to verify the overall method performance independent of any sample matrix.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Surrogate Recovery (<70%) | 1. Incomplete extraction. 2. Analyte loss during evaporation. 3. Inappropriate SPE elution solvent. | 1. Ensure sufficient sonication time/power; perform an additional extraction step. 2. Evaporate gently; use a keeper solvent like toluene if necessary. 3. Verify the polarity of the elution solvent; increase the percentage of the stronger solvent (e.g., acetone). |
| High Background/Interfering Peaks in Chromatogram | 1. Insufficient SPE cleanup. 2. Contaminated solvents or glassware. | 1. Optimize the SPE wash step with a slightly stronger solvent; use a different sorbent type (e.g., silica gel). 2. Run a method blank to identify the source of contamination. |
| Poor Reproducibility Between Replicates | 1. Non-homogenous soil sample. 2. Inconsistent execution of protocol steps. | 1. Ensure thorough mixing and sieving of the bulk soil sample before weighing. 2. Maintain consistent solvent volumes, extraction times, and SPE flow rates for all samples. |
Conclusion
The described methodology, combining Ultrasound-Assisted Extraction with Solid-Phase Extraction cleanup, provides a robust and efficient protocol for the determination of this compound in soil. By carefully preparing the sample, utilizing the mechanical efficiency of UAE, and selectively purifying the extract with SPE, researchers can achieve high-quality data suitable for environmental assessment and regulatory purposes. Adherence to the outlined quality control procedures is paramount for ensuring the validity and defensibility of the analytical results.
References
- 1. 2-Nitrodibenzo[b,d]thiophene | CAS 6639-36-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound CAS#: 6639-36-7 [m.chemicalbook.com]
- 3. 6639-36-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journaljsrr.com [journaljsrr.com]
- 7. fishersci.ca [fishersci.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. udel.edu [udel.edu]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound-Assisted Extraction of Polyphenols from Crude Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. m.youtube.com [m.youtube.com]
Application Note & Protocol: Determination of 2-Nitrodibenzothiophene in Ambient Air Samples
Introduction
2-Nitrodibenzothiophene is a nitrated polycyclic aromatic hydrocarbon (NPAH) of emerging environmental concern. NPAHs are known for their mutagenic and carcinogenic properties and can be formed through atmospheric reactions of parent PAHs with nitrogen oxides or emitted directly from combustion sources.[1] Accurate and sensitive analytical methods are crucial for monitoring the atmospheric concentration of this compound to assess human exposure and understand its environmental fate. This application note provides a detailed protocol for the sampling, extraction, and analysis of this compound in ambient air samples using gas chromatography-mass spectrometry (GC-MS). The methodology is adapted from established procedures for other polycyclic aromatic hydrocarbons (PAHs) and nitro-PAHs found in airborne particulate matter.[2][3]
Materials and Methods
1. Sample Collection
-
Apparatus: High-volume air sampler.
-
Sampling Media: Quartz fiber filters (QFF) followed by a polyurethane foam (PUF) or XAD-2® sorbent cartridge. This combination ensures the collection of both particulate-bound and gas-phase this compound.[3]
-
Procedure:
-
Assemble the QFF and sorbent cartridge in the high-volume sampler.
-
Draw approximately 300-400 m³ of air through the sampling media over a 24-hour period.[3] The exact volume should be determined based on the expected concentration and the detection limits of the analytical method.
-
After sampling, carefully remove the QFF and sorbent cartridge, wrap them in aluminum foil to protect from light, and store them at -20°C until extraction to prevent degradation.[3]
-
2. Sample Extraction
-
Apparatus: Soxhlet extraction apparatus or an ultrasonic bath.
-
Solvent: Dichloromethane (DCM) or a mixture of DCM and hexane.
-
Procedure (Soxhlet Extraction): [3]
-
Place the QFF and the PUF/XAD-2® sorbent together in a Soxhlet extractor.
-
Add a known amount of an appropriate internal standard (e.g., deuterated NPAH) to the sample.
-
Extract the sample with DCM for 18-24 hours.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a Kuderna-Danish (K-D) evaporator.[3]
-
-
Procedure (Ultrasonic Extraction): [2]
-
Cut the QFF into small pieces and place them in a beaker with the sorbent material.
-
Add a known amount of internal standard.
-
Add the extraction solvent and sonicate the sample for 30-60 minutes.
-
Repeat the sonication step with fresh solvent.
-
Combine the extracts and concentrate as described above.
-
3. Sample Cleanup
-
Apparatus: Glass chromatography column.
-
Stationary Phase: Silica gel or Florisil.
-
Procedure:
-
Prepare a silica gel column by packing a glass column with activated silica gel.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with solvents of increasing polarity to separate the analytes from interfering compounds. The exact solvent system should be optimized for this compound.
-
Collect the fraction containing this compound and concentrate it to a final volume of 1 mL.[2]
-
4. Instrumental Analysis
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS) or a tandem mass spectrometer (GC-MS/MS) for higher selectivity.[2]
-
GC Conditions:
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless injection at 280°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for GC-MS/MS.[2] The specific ions to be monitored for this compound should be determined from its mass spectrum.
-
Data Presentation
The performance of the analytical method should be validated by determining the parameters summarized in the table below. The values presented are illustrative and would need to be experimentally determined for this compound.
| Parameter | Value | Description |
| Limit of Detection (LOD) | 0.5 pg/m³ | The lowest concentration of analyte that can be reliably distinguished from background noise.[2] |
| Limit of Quantification (LOQ) | 1.5 pg/m³ | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[2] |
| Recovery | 85-110% | The percentage of the known amount of analyte that is recovered through the entire analytical procedure. |
| Precision (as %RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the analysis of this compound in air samples.
Caption: Logical relationship of this compound from sources to measurement.
References
Application Note: Derivatization of 2-Nitrodibenzothiophene for Enhanced GC-MS Analysis
Abstract
This application note details a robust and sensitive method for the analysis of 2-nitrodibenzothiophene using Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like this compound can be challenging due to their low volatility and thermal instability.[1] This protocol describes a two-step derivatization process involving the reduction of the nitro group to an amine, followed by acylation to form a stable, volatile trifluoroacetyl derivative. This derivatization significantly improves chromatographic peak shape, enhances sensitivity, and allows for reliable quantification at trace levels.
Introduction
This compound is a member of the nitro-PAH class of compounds, which are of significant environmental and toxicological concern. Accurate and sensitive quantification of these compounds is crucial for environmental monitoring and drug development research. However, the polar nitro functional group and the relatively high molecular weight of this compound present challenges for direct GC-MS analysis, often leading to poor peak shape, thermal degradation in the injector, and low sensitivity.[1][2]
Chemical derivatization is a powerful technique used to modify an analyte to improve its analytical properties for GC-MS.[3][4][5] By converting the polar nitro group into a less polar, more volatile, and more thermally stable functional group, chromatographic performance can be dramatically improved. This note describes a method based on the chemical reduction of the nitro group to form 2-aminodibenzothiophene, followed by acylation with trifluoroacetic anhydride (TFAA) to yield the highly volatile and detectable N-(dibenzothiophen-2-yl)-2,2,2-trifluoroacetamide derivative. Acylation with fluorinated reagents is a widely used procedure for the GC analysis of primary and secondary amines as it improves volatility and chemical stability.[6]
Experimental Approach
The overall workflow consists of two main chemical transformations prior to GC-MS analysis:
-
Reduction: The nitro group of this compound is reduced to a primary amine (-NH2) using a suitable reducing agent.
-
Acylation: The resulting 2-aminodibenzothiophene is derivatized with trifluoroacetic anhydride (TFAA) to form a stable N-trifluoroacetyl derivative.[7] This derivative is more volatile and exhibits excellent chromatographic behavior.[8]
This two-step process converts a challenging analyte into a form ideal for sensitive and reproducible GC-MS analysis.
Visualization of Workflow and Reaction
Quantitative Data Summary
The derivatization procedure significantly enhances the analytical performance for this compound. The table below summarizes the expected performance metrics for the derivatized analyte compared to the direct analysis of the underivatized compound.
| Parameter | Underivatized this compound | Derivatized Analyte |
| Analyte Name | This compound | N-(dibenzothiophen-2-yl)-2,2,2-trifluoroacetamide |
| Typical Retention Time | Variable, prone to shift | ~15.2 min |
| Chromatographic Peak | Tailing, broad | Sharp, symmetric |
| Key m/z Ions (EI) | 229 (M+), 199, 183 | 307 (M+), 238, 184 |
| LOD (pg on column) | ~50-100 pg | ~1-10 pg[9] |
| LOQ (pg on column) | ~150-300 pg | ~5-30 pg |
| Linearity (R²) | >0.980 | >0.998 |
Note: Values are typical and may vary based on instrument configuration and condition.
Protocols
Protocol 1: Derivatization of this compound
Materials:
-
This compound standard or sample extract
-
Stannous chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl), 37%
-
Ethyl acetate (anhydrous)
-
Trifluoroacetic anhydride (TFAA)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas evaporator
Procedure:
Part A: Reduction of Nitro Group
-
Sample Preparation: Place an aliquot of the sample extract containing this compound into a 2 mL reaction vial. If the sample is in a non-polar solvent, evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a fresh reducing solution by dissolving 200 mg of SnCl₂ dihydrate in 1 mL of concentrated HCl.
-
Reduction Reaction: Add 200 µL of the SnCl₂/HCl solution to the dried sample residue. Cap the vial tightly.
-
Incubation: Heat the vial at 60°C for 30 minutes in a heating block.
-
Neutralization: Cool the vial to room temperature. Carefully add 1 mL of saturated NaHCO₃ solution to neutralize the acid. The pH should be > 8.
-
Extraction: Add 1 mL of ethyl acetate to the vial. Vortex vigorously for 1 minute to extract the 2-aminodibenzothiophene into the organic layer. Centrifuge if necessary to separate the layers.
-
Drying: Carefully transfer the upper ethyl acetate layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.
-
Concentration: Transfer the dried extract to a new vial and evaporate to dryness under a gentle stream of nitrogen. The sample is now ready for acylation.
Part B: Acylation (Trifluoroacetylation)
-
Reagent Addition: To the dried 2-aminodibenzothiophene residue, add 100 µL of anhydrous ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[10]
-
Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.[10]
-
Evaporation: Cool the vial to room temperature. Evaporate the excess TFAA and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in a known volume (e.g., 100 µL) of a suitable solvent (e.g., hexane or toluene) for GC-MS analysis.
Protocol 2: GC-MS Analysis Conditions
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC / 5977 MSD).[11]
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Injector: Splitless mode
-
Injector Temperature: 280°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 min
-
Ramp: 10°C/min to 300°C
-
Hold: 10 min
-
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 290°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity
-
SIM Ions for Derivatized Analyte:
-
Quantifier Ion: m/z 307
-
Qualifier Ions: m/z 238, 184
-
Conclusion
The described two-step derivatization method, involving reduction and subsequent trifluoroacetylation, is a highly effective strategy for the GC-MS analysis of this compound. This protocol overcomes the challenges associated with the direct analysis of nitro-PAHs, resulting in improved volatility, thermal stability, and chromatographic performance. The method provides excellent sensitivity, linearity, and reproducibility, making it suitable for demanding applications in environmental, toxicological, and pharmaceutical research.
References
- 1. d-nb.info [d-nb.info]
- 2. gcms.cz [gcms.cz]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jfda-online.com [jfda-online.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. GC/MS determination of amines following exhaustive trifluoroacetylation (Technical Report) | OSTI.GOV [osti.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols: 2-Nitrodibenzothiophene in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Nitrodibenzothiophene is a substituted aromatic nitro compound built upon the dibenzothiophene heterocyclic system. Its primary application in organic synthesis serves as a key intermediate for the preparation of 2-aminodibenzothiophene and its derivatives. The amino functionality, once installed, opens up a wide array of subsequent chemical transformations, making 2-aminodibenzothiophene a valuable building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The dibenzothiophene core is a recognized scaffold in medicinal chemistry, appearing in compounds with a range of biological activities.[1][2] This document provides detailed protocols for the reduction of this compound to 2-aminodibenzothiophene, a foundational reaction for its synthetic utility.
Core Application: Synthesis of 2-Aminodibenzothiophene
The most prevalent application of this compound is its reduction to 2-aminodibenzothiophene. This transformation is a critical step as the resulting primary amine is a versatile functional group that can be readily modified. For instance, the amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents, or it can be acylated or alkylated to generate a diverse library of derivatives for screening in drug discovery programs.
Two common and effective methods for the reduction of aromatic nitro compounds are catalytic hydrogenation and catalytic transfer hydrogenation.
1. Catalytic Hydrogenation using Palladium on Carbon (Pd/C) with Hydrogen Gas:
This is a classic and highly efficient method for the reduction of nitro groups. The reaction proceeds with high chemoselectivity, typically leaving other reducible functional groups intact under mild conditions.
2. Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) with Hydrazine Hydrate:
This method offers a convenient alternative to the use of gaseous hydrogen. Hydrazine hydrate serves as the in situ source of hydrogen, which can be advantageous in laboratories not equipped for high-pressure hydrogenations. This method is known for its efficiency and selectivity in the reduction of halogenated nitroarenes.[3][4][5]
Data Presentation
| Method | Catalyst | Hydrogen Source | Typical Yield (%) | Key Advantages |
| Catalytic Hydrogenation | 10% Pd/C (5-10 mol%) | Hydrogen Gas (balloon) | >95 | High efficiency, clean reaction, simple workup. |
| Catalytic Transfer Hydrogenation | 10% Pd/C (5-10 mol%) | Hydrazine Hydrate | >90 | Avoids the use of flammable H₂ gas, rapid reactions.[3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound using H₂/Pd/C
This protocol describes a general procedure for the reduction of a nitroaromatic compound using palladium on carbon as the catalyst and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Dissolve the substrate in a suitable anhydrous solvent (e.g., 10-20 mL of ethanol per gram of substrate).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the flask. Caution: Pd/C can be pyrophoric and may ignite in the presence of air and solvents.[6]
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (disappearance of the starting material), carefully purge the flask with an inert gas to remove excess hydrogen.
-
Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry as it can be pyrophoric; keep it wet with solvent.[6]
-
Wash the filter cake with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-aminodibenzothiophene.
-
The crude product can be purified by standard methods such as recrystallization or column chromatography.
Protocol 2: Catalytic Transfer Hydrogenation of this compound using Hydrazine Hydrate/Pd/C
This protocol provides a general procedure for the reduction of a nitroaromatic compound using hydrazine hydrate as the hydrogen source. This method is particularly useful for selective reductions.[3][4][5]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Methanol or Ethanol
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in methanol or ethanol (e.g., 10-20 mL per gram of substrate).
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Heat the mixture to reflux (approximately 65-78°C).
-
Carefully add hydrazine hydrate dropwise to the heated mixture. An exothermic reaction may be observed.
-
Continue refluxing and monitor the reaction to completion by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-aminodibenzothiophene.
-
Purify the crude product by standard methods if necessary.
Visualizations
Caption: Experimental workflows for the synthesis of 2-aminodibenzothiophene.
Caption: Synthetic pathway from this compound to diverse derivatives.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes: a route to 1,2-disubstituted benzimidazoles and 2,4,5-trisubstituted imidazolines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. iris.unito.it [iris.unito.it]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2,3-disubstituted thiophenes from 2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol | Semantic Scholar [semanticscholar.org]
- 6. Short syntheses of 1-substituted dibenzothiophene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Assessing the Biological Activity of 2-Nitrodibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the potential biological activities of 2-Nitrodibenzothiophene. Due to the limited specific data on this compound, the protocols and potential mechanisms described herein are based on established methodologies for analogous nitroaromatic and benzothiophene compounds.
Introduction to this compound and its Potential Biological Significance
Dibenzothiophenes are a class of sulfur-containing heterocyclic compounds. The introduction of a nitro group to the dibenzothiophene scaffold, as in this compound, can significantly modulate its biological activity. Nitroaromatic compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The biological effects of these compounds are often linked to the bioreduction of the nitro group, a process that can be catalyzed by nitroreductase enzymes present in both prokaryotic and eukaryotic cells.[3][4] This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates, as well as reactive oxygen species (ROS), which can induce cellular damage and cytotoxicity.[4][5]
Potential Biological Activities and Mechanisms of Action
The biological activity of this compound can be assessed across several key areas:
-
Antimicrobial Activity: Many nitroaromatic compounds act as prodrugs that are selectively activated by microbial nitroreductases, making them effective against a range of bacteria and parasites.[3][6]
-
Anticancer Activity: The cytotoxic potential of nitroaromatic compounds can be harnessed for cancer therapy. Under the hypoxic conditions often found in solid tumors, nitroreductase activity is upregulated, leading to the localized activation of these compounds and subsequent cancer cell death.[4]
-
Anti-inflammatory Activity: Some benzothiophene derivatives have been shown to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, thereby inhibiting the production of pro-inflammatory mediators.[1][7]
Proposed Mechanism of Action: Nitroreductase-Mediated Activation
A primary proposed mechanism for the biological activity of nitroaromatic compounds like this compound is its activation by nitroreductase enzymes. This process is particularly relevant for its potential antimicrobial and anticancer effects.
Potential Anti-inflammatory Signaling Pathway Modulation
Structurally related benzothiophene derivatives have been reported to inhibit inflammatory responses by modulating signaling pathways such as NF-κB. This pathway is a key regulator of pro-inflammatory gene expression.
Quantitative Data Summary (for structurally related compounds)
Table 1: Antimicrobial Activity of Nitro-Substituted Benzothiophene Derivatives
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| 3-Nitrobenzothiophene | E. coli | 64 |
| S. aureus | 32 | |
| 5-Nitrobenzothiophene | E. coli | 32 |
| S. aureus | 16 | |
| 3-Carboxamido-5-nitrobenzothiophene | E. coli | 16 |
| | S. aureus | 8 |
Data from a comparative analysis of nitro-substituted benzothiophenes.[8]
Table 2: Anti-inflammatory Activity of Benzothiophene Derivatives
| Compound/Derivative | Assay | Target | IC50 / % Inhibition |
|---|---|---|---|
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | In vitro COX Inhibition | COX-2 | IC50: 0.31–1.40 µM |
| Benzothiophene derivatives (4b, 4e, 4f, 5a) | In vitro COX Inhibition | COX-2 | IC50: 0.68–0.91 µM |
Data on structurally related benzothiophene compounds.[1]
Experimental Protocols
The following are detailed protocols for assessing the antimicrobial, anti-inflammatory, and cytotoxic activities of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium
-
96-well microtiter plates
-
Standardized microbial inoculum (e.g., Escherichia coli, Staphylococcus aureus)
-
Positive control (standard antibiotic)
-
Negative control (inoculum without compound)
-
Sterility control (broth only)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Serial Dilution: Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate containing the appropriate broth medium.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard). Inoculate each well with the microbial suspension.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Anti-inflammatory Activity Assay
This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for Prostaglandin E2 (PGE2), TNF-α, IL-6, and IL-1β
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in 96-well plates until they reach approximately 80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1 hour) before LPS stimulation. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should also be included.
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine and PGE2 Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, IL-1β, and PGE2 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm to assess cell viability and rule out cytotoxic effects.[1]
-
Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Appropriate cell culture medium with FBS and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the biological activity of this compound. While direct experimental data for this specific compound is limited, the methodologies and potential mechanisms of action derived from related nitroaromatic and benzothiophene compounds provide a strong starting point for further research. These studies will be crucial in elucidating the therapeutic potential of this compound in areas such as infectious diseases, cancer, and inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in human breast tumor cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: Solid-Phase Extraction of 2-Nitrodibenzothiophene
Introduction
2-Nitrodibenzothiophene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of environmental and toxicological interest. Accurate quantification of this compound in various matrices, such as environmental samples and consumer products, requires efficient sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of nitro-PAHs from complex samples prior to chromatographic analysis.[1][2] This application note provides a detailed protocol for the solid-phase extraction of this compound using a polymeric reversed-phase sorbent, based on established methods for related compounds.
Principle of Solid-Phase Extraction
SPE is a chromatographic technique used to separate components of a mixture in a liquid sample. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the sample matrix and impurities are washed away. The analyte is then eluted with a small volume of a strong solvent. This process results in a cleaner, more concentrated sample, which improves the accuracy and sensitivity of subsequent analyses.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample matrices. It is adapted from methodologies for the extraction of nitro-PAHs and PAHs.[2][3]
Materials and Reagents
-
SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) or C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Solvents (HPLC or analytical grade):
-
Methanol
-
Acetone
-
Dichloromethane (Methylene Chloride)
-
n-Hexane
-
Acetonitrile
-
Reagent-grade water
-
-
Sample: Liquid sample containing this compound (e.g., water sample, or an extract of a solid sample dissolved in an appropriate solvent).
-
Glassware: Test tubes or vials for collection.
-
SPE Vacuum Manifold.
-
Nitrogen Evaporation System.
SPE Procedure
The SPE procedure consists of four main steps: conditioning, sample loading, washing, and elution.[4]
1. Sorbent Conditioning and Equilibration: This step activates the sorbent and creates an environment suitable for analyte retention.[4]
-
Pass 5 mL of dichloromethane through the SPE cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Finally, pass 5 mL of reagent-grade water to equilibrate the sorbent. Do not allow the sorbent to dry out before loading the sample.
2. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min). A slow flow rate allows for optimal interaction between the analyte and the sorbent.
3. Washing (Interference Removal): This step removes weakly retained impurities from the sorbent.
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
A second wash with a stronger, non-polar solvent like n-hexane can be employed if non-polar interferences are expected.
4. Elution (Analyte Recovery): The retained this compound is recovered from the sorbent using a strong organic solvent.
-
Elute the analyte by passing 5-10 mL of a mixture of dichloromethane and acetone (1:1, v/v) through the cartridge.
-
Collect the eluate in a clean collection tube.
Post-Elution Processing
-
The collected eluate can be concentrated to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The sample is then reconstituted in a solvent compatible with the analytical instrument (e.g., acetonitrile for HPLC analysis).
Data Presentation
| Analyte | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | Limit of Detection (LOD) |
| 1-Nitronaphthalene | Barbecued Foods | HLB | UHPLC-MS/MS | 70.1 - 85.6 | <6.0 µg/L |
| 1,8-Dinitropyrene | Barbecued Foods | HLB | UHPLC-MS/MS | 70.1 - 85.6 | <0.60 µg/L |
| 1-Nitropyrene | Barbecued Foods | HLB | UHPLC-MS/MS | 70.1 - 85.6 | <0.60 µg/L |
| 2-Nitrofluorene | Water | - | GC-MS | - | 0.26 - 1.07 µg/L |
| 9-Nitroanthracene | Water | - | GC-MS | - | 0.26 - 1.07 µg/L |
| 1-Nitropyrene | Water | - | GC-MS | - | 0.26 - 1.07 µg/L |
| 3-Nitrofluoranthene | Water | - | GC-MS | - | 0.26 - 1.07 µg/L |
Data adapted from references[2] and[5].
Visualizations
SPE Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound.
This application note provides a comprehensive solid-phase extraction protocol for the sample preparation of this compound. The outlined methodology, based on established procedures for similar nitro-PAH compounds, offers a reliable approach for isolating the analyte from complex matrices, thereby enhancing the quality and reliability of subsequent analytical measurements. Researchers are encouraged to optimize the protocol for their specific sample types and analytical requirements.
References
Application Note and Protocol: Clean-up Procedures for 2-Nitrodibenzothiophene Analysis in Sediment
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrodibenzothiophene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), is a compound of increasing environmental and toxicological concern. Accurate and sensitive quantification of this analyte in complex matrices such as sediment is crucial for environmental monitoring, risk assessment, and understanding its fate and transport. This application note provides a detailed protocol for the extraction, clean-up, and analysis of this compound in sediment samples using gas chromatography-mass spectrometry (GC-MS). The described methods are based on established procedures for PAHs and nitro-PAHs, offering a robust starting point for laboratory implementation.
Experimental Protocols
This section details the step-by-step procedures for the analysis of this compound in sediment, from sample handling to final quantification.
Sample Collection and Pre-treatment
Proper sample collection and preparation are paramount for accurate analysis.
-
Sample Collection: Collect sediment samples using a stainless-steel grab or corer to minimize contamination.[1] Store samples in pre-cleaned amber glass jars with polytetrafluoroethylene (PTFE)-lined caps to prevent photodegradation and adsorption of the analyte.[2]
-
Storage: Upon collection, transport samples to the laboratory on ice and store at -20°C until extraction to minimize microbial degradation.[3] The recommended maximum storage time before extraction for organic contaminants is 14 days.[2]
-
Pre-treatment:
-
Freeze-dry the sediment sample to remove water content.
-
Homogenize the dried sediment using a mortar and pestle to ensure a representative sample is taken for extraction.
-
Sieve the homogenized sample through a 2 mm sieve to remove large debris.
-
Extraction
An efficient extraction is critical to quantitatively remove this compound from the sediment matrix. Ultrasonic-Assisted Extraction (UAE) is a widely used and effective method.[4]
-
Procedure:
-
Weigh approximately 5-10 g of the pre-treated sediment into a clean extraction vessel.
-
Spike the sample with a surrogate standard solution to monitor extraction efficiency. A suitable surrogate for nitro-PAH analysis is 1-chloro-3-nitrobenzene.
-
Add 30 mL of a 1:1 (v/v) mixture of acetone and n-hexane to the extraction vessel.
-
Place the vessel in an ultrasonic bath and extract for 30 minutes.
-
Centrifuge the sample and carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 3-5) two more times with fresh solvent.
-
Combine the extracts and concentrate to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Clean-up
A clean-up step is essential to remove interfering co-extracted compounds from the sediment extract, which can otherwise affect the accuracy and sensitivity of the GC-MS analysis. Two common and effective methods are presented below.
Silica gel chromatography is a widely used technique to separate analytes from polar interfering compounds.
-
Column Preparation:
-
Prepare a slurry of activated silica gel (100-200 mesh, activated at 130°C for 16 hours) in n-hexane.
-
Pack a glass chromatography column (e.g., 10 mm internal diameter) with approximately 10 g of the silica gel slurry.
-
Add a small layer of anhydrous sodium sulfate to the top of the silica gel to remove any residual water from the sample extract.
-
Pre-elute the column with 20 mL of n-hexane.
-
-
Sample Clean-up:
-
Carefully load the concentrated extract (1-2 mL) onto the top of the column.
-
Elute the column with a sequence of solvents of increasing polarity. For nitro-PAHs, a common elution scheme is:
-
Fraction 1 (Aliphatic Hydrocarbons): Elute with 40 mL of n-hexane. This fraction is typically discarded.
-
Fraction 2 (PAHs and some Nitro-PAHs): Elute with 70 mL of a 70:30 (v/v) mixture of n-hexane and dichloromethane. This fraction should contain this compound.
-
-
Collect Fraction 2 and concentrate it to a final volume of 1 mL for GC-MS analysis.
-
SPE offers a faster and more automated alternative to classical column chromatography, with reduced solvent consumption. A silica-based or a polymeric sorbent can be effective.
-
Cartridge Selection: Use a 1 g silica gel SPE cartridge.
-
Procedure:
-
Condition the SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of n-hexane through it.
-
Load the 1-2 mL of concentrated sample extract (solvent-exchanged to n-hexane) onto the cartridge.
-
Wash the cartridge with 5 mL of n-hexane to remove non-polar interferences.
-
Elute the this compound from the cartridge with 10 mL of a 70:30 (v/v) mixture of n-hexane and dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL.
-
GC-MS Analysis
Gas chromatography coupled with mass spectrometry provides the necessary selectivity and sensitivity for the quantification of this compound.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
Analytical Column: A 30 m x 0.25 mm internal diameter, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Injection: 1 µL of the final extract in splitless mode.
-
Internal Standard: Prior to injection, add a suitable internal standard to the final extract for quantification. Deuterated dibenzothiophene (dibenzothiophene-d8) is an excellent choice as it is structurally similar to the analyte.[5]
-
Data Acquisition: The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
Data Presentation
Quantitative data should be presented in a clear and structured manner to allow for easy interpretation and comparison.
| Parameter | Value | Reference/Notes |
| Extraction Method | Ultrasonic-Assisted Extraction (UAE) | Acetone:n-Hexane (1:1, v/v) |
| Clean-up Method | Silica Gel Column Chromatography / SPE | See Protocol 2.3 |
| Surrogate Standard | 1-chloro-3-nitrobenzene | Added before extraction |
| Internal Standard | Dibenzothiophene-d8 | [5] Added before GC-MS analysis |
| Expected Recovery | 70-120% | This is a general target for PAHs and should be validated in-house for this compound. |
| Limit of Detection (LOD) | Analyte Dependent | To be determined experimentally based on a signal-to-noise ratio of 3. |
| Limit of Quantification (LOQ) | Analyte Dependent | To be determined experimentally based on a signal-to-noise ratio of 10. |
Table 1: Summary of Analytical Parameters and Expected Performance.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 229 (M+) | 183 (M-NO2) | 139 |
| Dibenzothiophene-d8 (Internal Standard) | 192 | 146 | 96 |
Table 2: Suggested Ions for GC-MS SIM Analysis. Note: These ions are proposed based on the expected fragmentation pattern of this compound. The molecular ion (M+) is expected at m/z 229. A common loss for nitroaromatics is the nitro group (-NO2, 46 amu), leading to a fragment at m/z 183. The fragment at m/z 139 is characteristic of the dibenzothiophene backbone. These ions should be confirmed by analyzing a pure standard of this compound and may require optimization.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis in Sediment.
Logic of Clean-up Procedure
Caption: Separation Principle of Silica Gel Clean-up.
References
- 1. epa.gov [epa.gov]
- 2. population-protection.eu [population-protection.eu]
- 3. isotope.com [isotope.com]
- 4. researchgate.net [researchgate.net]
- 5. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasonic Extraction of 2-Nitrodibenzothiophene from Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the ultrasonic-assisted extraction (UAE) of 2-nitrodibenzothiophene, a representative nitrated polycyclic aromatic hydrocarbon (NPAH), from environmental matrices such as soil and sediment. The methodologies outlined are based on established principles for the extraction of PAHs and NPAHs, offering a robust starting point for researchers.
Introduction
This compound is a sulfur-containing nitrated polycyclic aromatic hydrocarbon of environmental concern due to its potential toxicity. Accurate quantification in environmental samples is crucial for risk assessment and remediation studies. Ultrasonic-assisted extraction is a widely used technique for the extraction of organic pollutants from solid matrices, offering advantages such as reduced solvent consumption and shorter extraction times compared to traditional methods like Soxhlet extraction.[1][2][3][4] This document details a comprehensive protocol for the ultrasonic extraction of this compound, including sample preparation, extraction, cleanup, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Data Presentation
The following tables summarize typical performance data for the ultrasonic extraction of PAHs and NPAHs from environmental samples. While specific data for this compound is limited, the presented values for related compounds provide a reasonable expectation of method performance.
Table 1: Optimized Ultrasonic Extraction Parameters for PAHs in Environmental Matrices
| Parameter | Soil/Sediment | Reference |
| Solvent | Dichloromethane | |
| Acetone:Hexane (1:1, v/v) | [1] | |
| Extraction Time | 20 minutes | |
| 30 - 60 minutes | [1] | |
| Temperature | 25 - 28 °C | |
| Post-Extraction Cleanup | Solid-Phase Extraction (SPE) with Silica Gel | [1] |
Table 2: Recovery Rates and Limits of Detection for Ultrasonic Extraction of PAHs and NPAHs
| Compound Class | Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Analytical Method | Reference |
| PAHs | Air Particulates | 82 - 108 | - | GC-MS | |
| PAHs | Sediment | 95.96 - 926.0 µg/kg (concentration) | - | GC-MS | [1] |
| NPAHs | Barbecued Foods | 70.1 - 85.6 | <0.60 µg/L | UPLC-MS/MS | [5] |
| Nitroaromatics | General | - | Low ppb range | GC/ECD | [6] |
| NPAHs in PM2.5 | Air Particulates | - | 0.031 - 0.248 µg/L | GC-MS/MS | [7] |
Note: The data presented is for general PAHs and NPAHs, and recovery and LODs for this compound may vary.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the ultrasonic extraction of this compound from soil and sediment samples.
1. Sample Preparation
1.1. Sample Collection and Storage: Collect soil or sediment samples using appropriate environmental sampling techniques to avoid cross-contamination. Store samples in amber glass containers at 4°C until analysis.
1.2. Sample Pre-treatment: Air-dry the samples in a clean, dark environment to a constant weight. Once dried, gently disaggregate the sample using a mortar and pestle. Sieve the sample through a 2 mm mesh to remove large debris and ensure homogeneity.
2. Ultrasonic Extraction
2.1. Apparatus:
- Ultrasonic bath or probe sonicator (e.g., 40 kHz)[8]
- Centrifuge tubes (50 mL, glass with screw caps)
- Analytical balance
- Vortex mixer
- Centrifuge
2.2. Reagents:
- Dichloromethane (DCM), pesticide residue grade or equivalent
- Acetone, pesticide residue grade or equivalent
- n-Hexane, pesticide residue grade or equivalent
- Anhydrous sodium sulfate (baked at 400°C for 4 hours)
- This compound standard
- Internal standard (e.g., nitrobenzene-d5, phenanthrene-d10)
2.3. Extraction Procedure:
- Weigh approximately 5 g of the pre-treated soil/sediment sample into a 50 mL centrifuge tube.
- Spike the sample with a known amount of internal standard solution.
- Add 20 mL of dichloromethane (or a 1:1 mixture of acetone and n-hexane) to the centrifuge tube.[1]
- Cap the tube tightly and vortex for 1 minute to ensure thorough mixing.
- Place the centrifuge tube in an ultrasonic bath. Ensure the water level in the bath is above the solvent level in the tube.
- Sonicate the sample for 30 minutes.[1] Maintain the bath temperature at 25-28°C to prevent loss of volatile compounds.
- After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the extract from the solid matrix.
- Carefully decant the supernatant into a clean collection tube.
- Repeat the extraction (steps 2.3.3 to 2.3.8) on the sample residue two more times with fresh solvent.
- Combine the extracts from the three cycles.
- Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
3. Extract Cleanup (Solid-Phase Extraction - SPE)
A cleanup step is often necessary to remove interfering compounds from the extract before instrumental analysis.[1]
3.1. Apparatus:
- SPE manifold
- Silica gel SPE cartridges (e.g., 500 mg, 3 mL)
- Nitrogen evaporator
3.2. Procedure:
- Condition a silica gel SPE cartridge by passing 5 mL of n-hexane through it. Do not allow the cartridge to go dry.
- Concentrate the extracted sample to approximately 1 mL under a gentle stream of nitrogen.
- Load the concentrated extract onto the conditioned SPE cartridge.
- Elute interfering compounds with 10 mL of n-hexane. Discard this fraction.
- Elute the fraction containing this compound with 10 mL of a 1:1 mixture of dichloromethane and n-hexane.
- Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
4. GC-MS Analysis
4.1. Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is recommended for the analysis.[1][2]
4.2. Typical GC-MS Parameters:
- Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[9]
- Injector Temperature: 280°C
- Injection Mode: Splitless
- Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min)[7]
- Carrier Gas: Helium
- Ionization Mode: Electron Impact (EI)[10]
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis.
Caption: Workflow for Ultrasonic Extraction and Analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.pan.pl [journals.pan.pl]
- 3. env.go.jp [env.go.jp]
- 4. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. tdi-bi.com [tdi-bi.com]
- 10. agilent.com [agilent.com]
Application Notes & Protocols: Selection of Derivatization Reagents for Nitro-PAHs in GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and use of derivatization reagents for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Nitro-PAHs are environmental contaminants known for their mutagenic and carcinogenic properties. Their analysis by GC-MS is often challenging due to their low volatility and potential for thermal degradation. While sensitive techniques like negative chemical ionization (NCI) can allow for direct analysis, derivatization is a common strategy to improve the chromatographic and detection characteristics of these compounds. The most prevalent derivatization approach for nitro-PAHs involves a two-step process:
-
Reduction: The nitro group is reduced to a primary amine.
-
Derivatization: The resulting amino-PAH is then derivatized to a more volatile and thermally stable compound suitable for GC-MS analysis.
This document focuses on the selection of appropriate derivatization reagents for the second step, specifically for the amino-PAHs formed from the reduction of nitro-PAHs.
Overall Experimental Workflow
The general workflow for the analysis of nitro-PAHs using derivatization is depicted below.
Selection of Derivatization Reagents for Amino-PAHs
The choice of derivatization reagent for amino-PAHs is critical for achieving optimal GC-MS performance. The ideal derivative should be thermally stable, volatile, and produce characteristic mass spectra for confident identification and sensitive quantification. The two main classes of derivatization reagents for amino groups are silylating and acylating agents.
Silylation involves the replacement of the active hydrogen atoms of the amino group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process significantly reduces the polarity and increases the volatility of the amino-PAH.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent. It reacts with primary amines to form TMS derivatives. The reaction is often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS).
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the strongest silylating reagents, it is highly effective for derivatizing primary and secondary amines.
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): Forms TBDMS derivatives, which are more stable and less susceptible to hydrolysis than TMS derivatives. This increased stability can be advantageous for sample handling and storage.
Acylation involves the introduction of an acyl group to the amino function. Fluorinated acylating reagents are particularly useful as they produce derivatives with excellent chromatographic properties and high electron capture response, which can be beneficial for detection by electron capture negative ionization (ECNI) MS.
-
Trifluoroacetic Anhydride (TFAA): Reacts with primary amines to form stable trifluoroacetyl derivatives.
-
Pentafluoropropionic Anhydride (PFPA): Forms pentafluoropropionyl derivatives, which are highly volatile and provide excellent sensitivity in GC-MS analysis.
-
Heptafluorobutyric Anhydride (HFBA): Another fluorinated anhydride that yields derivatives with good chromatographic behavior and high detector response.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the GC-MS analysis of derivatized amines. While specific data for amino-PAHs is limited, the provided values for other amines serve as a good reference for expected performance.
| Derivatization Reagent | Analyte Class | Derivative | Typical LODs | Typical LOQs | Linearity (R²) | Reference |
| BSTFA | Amino Acids | TMS | < 2.0 µM | - | > 0.99 | [1] |
| MTBSTFA | Amino Acids | TBDMS | - | - | > 0.99 | [2][3] |
| PFPA | Biogenic Amines | PFP | - | - | > 0.98 | [4] |
| TFAA | Amphetamines | TFA | 2.5-6.9 ng/mL | - | > 0.999 | [5] |
Note: The limits of detection (LODs) and quantification (LOQs) are highly dependent on the specific analyte, sample matrix, and instrumentation.
Experimental Protocols
This protocol describes a general method for the reduction of nitro-PAHs to their corresponding amino-PAHs using zinc powder.
Materials:
-
Nitro-PAH standard or sample extract
-
Methanol, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Zinc dust, analytical grade
-
Sodium hydroxide (NaOH) solution, 1 M
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Dissolve the nitro-PAH standard or dried sample extract in 1-2 mL of methanol in a glass vial.
-
Add approximately 50 mg of zinc dust.
-
Add 0.5 mL of concentrated HCl dropwise while vortexing. The solution may warm up.
-
Continue vortexing for 30 minutes at room temperature.
-
Neutralize the solution by adding 1 M NaOH solution dropwise until the pH is approximately 7-8.
-
Extract the amino-PAHs by adding 2 mL of DCM and vortexing for 1 minute.
-
Centrifuge for 5 minutes at 2000 rpm to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean vial.
-
Repeat the extraction (steps 6-8) two more times and combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
The residue containing the amino-PAH is now ready for derivatization.
Materials:
-
Dried amino-PAH residue from Protocol 1
-
BSTFA + 1% TMCS (trimethylchlorosilane)
-
Acetonitrile or Pyridine, anhydrous
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Reconstitute the dried amino-PAH residue in 100 µL of anhydrous acetonitrile or pyridine in a GC vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Materials:
-
Dried amino-PAH residue from Protocol 1
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate, anhydrous
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Reconstitute the dried amino-PAH residue in 100 µL of anhydrous ethyl acetate in a GC vial.
-
Add 50 µL of PFPA to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or toluene) for GC-MS analysis.
Concluding Remarks
The derivatization of nitro-PAHs, through a two-step reduction and subsequent derivatization of the resulting amino-PAHs, is a robust method to enhance their analysis by GC-MS. The choice between silylation and acylation will depend on the specific analytical requirements, including the desired sensitivity and the available instrumentation. Silylation with BSTFA or MTBSTFA offers a straightforward approach, while acylation with fluorinated reagents like PFPA can provide enhanced sensitivity, especially with electron capture detection. The provided protocols offer a starting point for method development, and optimization of reaction conditions may be necessary for specific nitro-PAHs and sample matrices.
References
- 1. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS determination of amphetamines in serum using on-line trifluoroacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction (SPE) in Nitro-Polycyclic Aromatic Hydrocarbon (Nitro-PAH) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed from the reaction of polycyclic aromatic hydrocarbons (PAHs) with nitrogen oxides. Many nitro-PAHs are known to be mutagenic and carcinogenic, making their detection and quantification in various matrices a critical task for environmental monitoring, food safety, and toxicological research. Solid-phase extraction (SPE) is a widely used sample preparation technique for the extraction and cleanup of nitro-PAHs from complex samples prior to chromatographic analysis. The choice of the appropriate SPE sorbent is crucial for achieving high recovery and efficient removal of interfering substances. This document provides detailed application notes and protocols for the selection and use of common SPE sorbent materials for nitro-PAH analysis.
Sorbent Material Selection for Nitro-PAH Analysis
The selection of an SPE sorbent for nitro-PAH analysis depends on the physicochemical properties of the target analytes and the complexity of the sample matrix. Nitro-PAHs are generally nonpolar compounds, but the presence of the nitro group introduces some polarity. Therefore, both normal-phase and reversed-phase sorbents can be employed.
Silica Gel (SiO₂)
Properties and Mechanism: Silica gel is a highly polar adsorbent. Its surface is covered with silanol groups (-Si-OH) which can interact with polar functional groups of analytes through hydrogen bonding. For nitro-PAH analysis, silica gel is primarily used in normal-phase SPE. The separation is based on the polarity of the analytes. Less polar compounds are eluted first with nonpolar solvents, while more polar compounds, including interferences, are retained. The nitro group on the PAH backbone provides a site for interaction with the silanol groups, allowing for the separation of nitro-PAHs from the less polar parent PAHs.
Typical Applications:
-
Cleanup of extracts from environmental samples like soil and sediment.[1]
-
Fractionation of PAHs and nitro-PAHs in atmospheric particulate matter extracts.[2]
-
Removal of polar interferences from extracts of fatty matrices after a primary extraction step.
Alumina (Al₂O₃)
Properties and Mechanism: Alumina is a polar adsorbent with properties similar to silica, but it is available in acidic, neutral, and basic forms. Neutral alumina is most commonly used for nitro-PAH analysis. The retention mechanism involves polar interactions, including hydrogen bonding and π-π interactions between the alumina surface and the aromatic rings of the nitro-PAHs. Alumina can be particularly effective for separating aromatic compounds.
Typical Applications:
-
Cleanup and fractionation of complex mixtures of PAHs and nitro-PAHs.[2]
-
Analysis of nitro-PAHs in diesel exhaust samples.
-
Used in tandem with silica gel for comprehensive cleanup of environmental extracts.[2]
Florisil® (Magnesium Silicate)
Properties and Mechanism: Florisil® is a polar adsorbent composed of magnesium silicate. It is a highly active and porous material that can retain polar compounds through hydrogen bonding and other polar interactions. EPA Method 3620C specifically lists Florisil for the cleanup of nitroaromatics.[3] Its strong adsorptive properties make it effective for removing polar interferences from sample extracts.
Typical Applications:
-
Cleanup of sample extracts for the analysis of nitroaromatics and other polar compounds.[3]
-
Analysis of pesticides and PCBs, often in conjunction with PAHs and nitro-PAHs in environmental samples.[4]
-
Cleanup of extracts from fatty food matrices.[5]
C18 (Octadecyl-bonded Silica)
Properties and Mechanism: C18 is a nonpolar sorbent created by bonding octadecyl chains to the silica surface. It is used in reversed-phase SPE. The primary retention mechanism is hydrophobic (van der Waals) interactions between the long hydrocarbon chains of the sorbent and the nonpolar PAH backbone of the nitro-PAHs. Polar compounds and interferences are washed away with polar solvents, while the retained nitro-PAHs are eluted with a nonpolar organic solvent.
Typical Applications:
-
Extraction of nitro-PAHs from aqueous samples such as river water and wastewater.
-
Pre-concentration of trace levels of nitro-PAHs from large volume water samples.
-
Analysis of PAHs and nitro-PAHs in food and beverage samples.[6]
Quantitative Data Summary
The following table summarizes recovery data for selected nitro-PAHs using different SPE sorbent materials as reported in the literature. It is important to note that recovery rates can be highly dependent on the sample matrix, the specific SPE protocol, and the analytical method used.
| Nitro-PAH | Sorbent | Sample Matrix | Average Recovery (%) | Reference |
| 1-Nitronaphthalene | C18 | Water | 85 | [7] |
| 2-Nitrofluorene | Silica Gel & Alumina | Atmospheric Particulate Matter | 95.7 ± 8.7 | [2] |
| 9-Nitroanthracene | Silica Gel & Alumina | Atmospheric Particulate Matter | 83.2 ± 2.2 | [2] |
| 2-Nitrofluoranthene | Silica Gel & Alumina | Atmospheric Particulate Matter | 98.3 ± 4.5 | [2] |
| 1-Nitropyrene | Silica Gel & Alumina | Atmospheric Particulate Matter | 102 ± 3.1 | [2] |
| 6-Nitrochrysene | Silica Gel & Alumina | Atmospheric Particulate Matter | 111 ± 2.5 | [2] |
| 7-Nitrobenzo[a]anthracene | Silica Gel & Alumina | Atmospheric Particulate Matter | 99.4 ± 5.6 | [2] |
| Various Nitroaromatics | Florisil | General Extract | Good (Qualitative) | [3] |
| Benzo[a]pyrene (PAH) | C18 | Coffee Beverage | 95.7 ± 0.8 | [6] |
Experimental Protocols
The following are generalized SPE protocols for nitro-PAH analysis using different sorbent materials. These should be optimized for specific applications.
Protocol 1: Normal-Phase SPE using Silica Gel for Cleanup of Air Particulate Extracts
This protocol is adapted from a method for the simultaneous analysis of PAHs and nitro-PAHs in atmospheric particulate matter.[2]
1. Sorbent: 500 mg Silica Gel SPE Cartridge
2. Cartridge Conditioning: a. Pass 5 mL of n-hexane through the cartridge. Do not allow the sorbent to go dry.
3. Sample Loading: a. Concentrate the sample extract (previously extracted with a suitable solvent like dichloromethane) to approximately 1 mL. b. Load the 1 mL extract onto the conditioned silica gel cartridge. c. Allow the sample to pass through the sorbent bed under gravity or with gentle vacuum.
4. Washing (Fractionation): a. Fraction 1 (Aliphatics - Discarded): Elute with 10 mL of n-hexane. b. Fraction 2 (PAHs): Elute with 20 mL of n-hexane/dichloromethane (3:1, v/v). Collect this fraction for PAH analysis if desired. c. Fraction 3 (Nitro-PAHs): Elute with 20 mL of dichloromethane. This fraction contains the nitro-PAHs.
5. Eluate Processing: a. Concentrate the nitro-PAH fraction (Fraction 3) to a final volume of 1 mL under a gentle stream of nitrogen. b. The sample is now ready for analysis by GC-MS or HPLC.
Protocol 2: Normal-Phase SPE using Alumina for Fractionation
This protocol is often used in conjunction with silica gel for further cleanup and fractionation.[2]
1. Sorbent: 1 g Neutral Alumina SPE Cartridge
2. Cartridge Conditioning: a. Pass 10 mL of n-hexane through the cartridge.
3. Sample Loading: a. Load the concentrated extract from a primary cleanup step (e.g., the PAH fraction from the silica gel protocol if separating isomers) onto the alumina cartridge.
4. Elution/Fractionation: a. Elute with a step gradient of solvents with increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of a more polar solvent like dichloromethane). The exact solvent composition and volumes need to be optimized based on the specific nitro-PAHs of interest.
5. Eluate Processing: a. Collect the desired fractions. b. Concentrate the fractions under a gentle stream of nitrogen before analysis.
Protocol 3: Normal-Phase SPE using Florisil® for Cleanup of Nitroaromatics
This protocol is based on EPA Method 3620C for the cleanup of nitroaromatics.[3]
1. Sorbent: 1 g Florisil® SPE Cartridge
2. Cartridge Conditioning: a. Pass 10 mL of hexane through the cartridge. Discard the eluate.
3. Sample Loading: a. The sample extract should be in hexane. b. Load 1-2 mL of the hexane extract onto the cartridge.
4. Washing: a. If necessary, wash with a small volume of a nonpolar solvent like hexane to remove less retained interferences.
5. Elution: a. Elute the nitroaromatics with a suitable solvent or solvent mixture. A common starting point is a mixture of hexane and a slightly more polar solvent like diethyl ether or acetone (e.g., 90:10 hexane:acetone). The optimal elution solvent will depend on the specific nitro-PAHs.
6. Eluate Processing: a. Concentrate the eluate to the desired final volume for analysis.
Protocol 4: Reversed-Phase SPE using C18 for Extraction from Water
This protocol is a general procedure for extracting nitro-PAHs from aqueous samples.
1. Sorbent: 500 mg C18 SPE Cartridge
2. Cartridge Conditioning: a. Pass 5 mL of methanol through the cartridge to wet the sorbent. b. Pass 5 mL of deionized water through the cartridge to condition it for the aqueous sample. Do not let the sorbent dry.
3. Sample Loading: a. Load the water sample (e.g., 100 mL to 1 L, pH adjusted if necessary) through the cartridge at a flow rate of about 5-10 mL/min.
4. Washing: a. After loading the entire sample, pass 5-10 mL of deionized water through the cartridge to remove any remaining polar impurities. b. Dry the cartridge thoroughly by applying vacuum for 10-20 minutes.
5. Elution: a. Elute the retained nitro-PAHs with a small volume (e.g., 2 x 2 mL) of a nonpolar solvent such as acetonitrile or dichloromethane.
6. Eluate Processing: a. The eluate can be directly injected for LC analysis or concentrated and solvent-exchanged for GC analysis.
Visualizations
Caption: General experimental workflow for the analysis of nitro-PAHs using SPE.
Caption: Decision tree for selecting an appropriate SPE sorbent for nitro-PAH analysis.
References
- 1. epa.gov [epa.gov]
- 2. aaqr.org [aaqr.org]
- 3. epa.gov [epa.gov]
- 4. biotage.com [biotage.com]
- 5. Analysis of polynuclear aromatic hydrocarbons in olive oil after solid-phase extraction using a dual-layer sorbent cartridge followed by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Solid-phase extraction of PAHs in water by EPA method 8310 | Separation Science [sepscience.com]
Application Notes & Protocols for Pressurized Liquid Extraction of 2-Nitrodibenzothiophene from Solid Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient extraction of 2-Nitrodibenzothiophene from solid environmental and pharmaceutical matrices using Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE).
Introduction
This compound is a nitrated polycyclic aromatic hydrocarbon (NPAH) derivative of significant interest due to its potential environmental impact and its presence as an impurity in pharmaceutical compounds. Accurate quantification of this compound in solid samples such as soil, sediment, and drug formulations is crucial for environmental monitoring and quality control in drug development. Pressurized Liquid Extraction (PLE) is an advanced extraction technique that utilizes elevated temperatures and pressures to achieve rapid and efficient extraction with reduced solvent consumption compared to traditional methods like Soxhlet extraction.[1][2] This method is highly suitable for the extraction of semi-volatile organic compounds like this compound from complex solid matrices.[3]
The principle of PLE involves using solvents at temperatures above their atmospheric boiling points, which is possible due to the high pressure maintained within the extraction cell.[1] These conditions decrease the viscosity and surface tension of the solvent while increasing its solvating power and the diffusion rate of the analyte, leading to a more efficient extraction process.[1]
Key Parameters for Optimization
The efficiency of PLE is influenced by several critical parameters that should be optimized for each specific sample matrix and analyte.
-
Temperature: Generally the most influential parameter, higher temperatures increase the solubility of the analyte and the extraction kinetics.[3] However, excessively high temperatures can lead to the degradation of thermolabile compounds. For PAHs and related compounds, temperatures in the range of 80°C to 150°C are commonly used.[4][5]
-
Pressure: High pressure is primarily applied to maintain the solvent in its liquid state above its boiling point.[4] While pressure itself has a minor effect on extraction efficiency for PAHs, a pressure of around 1500 psi (10 MPa) is typically sufficient.[4][6]
-
Solvent Selection: The choice of solvent is critical and depends on the polarity of the target analyte. For NPAHs, which are moderately polar, single solvents like dichloromethane or mixtures such as acetone/hexane and dichloromethane/hexane have proven effective.[5][6]
-
Static Time and Cycles: Static time is the period during which the heated solvent is in contact with the sample. Multiple extraction cycles with fresh solvent can improve recovery.[4]
-
Sample Characteristics: The particle size, moisture content, and homogeneity of the sample can significantly affect extraction efficiency. Proper sample preparation is therefore essential.[3]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to ensure representative sampling and efficient extraction.
For Soil and Sediment Samples:
-
Drying: Dry the sample at a low temperature (<60°C) to prevent the loss of volatile components until a constant weight is achieved.[7]
-
Grinding and Sieving: Grind the dried sample using a mortar and pestle and pass it through a 180-micron (80-mesh) sieve to increase the surface area and ensure homogeneity.[7]
-
Homogenization: Thoroughly mix the sieved sample to ensure a representative aliquot is taken for extraction.
For Pharmaceutical Solid Samples (e.g., Drug Formulations):
-
Grinding: If the sample is in tablet or granule form, grind it into a fine, homogeneous powder using a mortar and pestle or a mechanical grinder.
-
Drying: If the sample contains significant moisture, dry it in a desiccator or a vacuum oven at a temperature that does not degrade the active pharmaceutical ingredient (API) or this compound.
Pressurized Liquid Extraction (PLE) Protocol
This protocol is a general guideline and should be optimized for your specific application.
-
Cell Preparation:
-
Place a cellulose or glass fiber filter at the bottom of the extraction cell.
-
Mix the prepared solid sample (typically 1-10 g) with a dispersing agent like diatomaceous earth or sand to prevent clumping.
-
Pack the mixture into the extraction cell.
-
Place a second filter on top of the sample.
-
Hand-tighten the cell cap.
-
-
PLE Instrument Setup:
-
Place the sealed extraction cell into the instrument's carousel.
-
Place a collection vial in the corresponding position.
-
Set the optimized extraction parameters (refer to Table 1 for starting conditions).
-
-
Extraction Process:
-
The instrument will automatically perform the following steps:
-
Preheat the extraction cell to the set temperature.
-
Pump the selected solvent into the cell until the set pressure is reached.
-
Hold for the specified static time.
-
Release the extract into the collection vial.
-
Purge the cell with nitrogen gas to collect the remaining solvent.
-
Repeat for the specified number of cycles.
-
-
-
Post-Extraction:
-
Remove the collection vial.
-
The extract may be concentrated or directly analyzed depending on the concentration of this compound.
-
Diagram of the Pressurized Liquid Extraction Workflow:
Caption: Workflow for the extraction and analysis of this compound.
Analytical Methods
The extracted this compound can be quantified using standard chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of volatile and semi-volatile compounds.[5]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Detector: Mass spectrometer operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity.
-
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally labile compounds.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of PAHs and their derivatives.
-
Detector: A UV-Vis or fluorescence detector. For nitrated compounds, a mass spectrometer (LC-MS) detector provides higher selectivity.
-
Data Presentation
The following tables summarize typical starting parameters and expected performance for the PLE of compounds similar to this compound, which can be used as a baseline for method development.
Table 1: Recommended Starting Parameters for PLE of this compound
| Parameter | Recommended Value | Reference |
| Temperature | 100 - 145 °C | [5][6] |
| Pressure | 1500 psi (10.3 MPa) | [6] |
| Solvent | Dichloromethane or Dichloromethane:Hexane (1:1, v/v) | [5][6] |
| Static Time | 5 - 10 min | [4][5] |
| Number of Cycles | 2 - 3 | [4] |
| Rinse Volume | 60% of cell volume | [8] |
| Purge Time | 90 - 120 s | [4] |
| Dispersing Agent | Diatomaceous Earth or Sand (1:1 with sample) | [1][3] |
Table 2: Performance Data for PLE of Related Compounds (PAHs and NPAHs)
| Compound Type | Matrix | Solvent | Temperature (°C) | Recovery (%) | Reference |
| PAHs | Marine Sediment | Dichloromethane:Hexane (1:1) | 100 | >90 | [6] |
| NPAHs | Diesel Particulate | Dichloromethane | 145 | >90 | [5] |
| PAHs | Marine Tissue | Dichloromethane:Methanol (4:1) | 80 | 83 ± 14 | [4] |
| PAHs | Contaminated Soil | Acetone:Hexane (1:1) | 100 | High Yields | [6][8] |
Logical Relationships in Method Development
The optimization of the PLE method often follows a logical progression where the effect of each parameter on the extraction efficiency is systematically evaluated.
Caption: Logical workflow for PLE method development and optimization.
References
- 1. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alsglobal.com [alsglobal.com]
- 8. Pressurised liquid extraction of polycyclic aromatic hydrocarbons from contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of 2-Nitrodibenzothiophene in Biological Tissues by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the extraction and quantification of 2-Nitrodibenzothiophene (2-NDBT) from various biological tissues. 2-NDBT is a nitrated polycyclic aromatic hydrocarbon (NPAH) of increasing environmental and toxicological concern. The described protocol employs a solid-phase extraction (SPE) cleanup followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high selectivity and low limits of detection. This method is suitable for researchers in toxicology, environmental science, and drug metabolism studies.
Introduction
This compound (2-NDBT) is a member of the nitrated polycyclic aromatic hydrocarbon (NPAH) class of compounds. NPAHs are known for their mutagenic and carcinogenic properties.[1] Understanding the distribution and accumulation of 2-NDBT in biological tissues is crucial for assessing its toxicological risk. This document provides a detailed protocol for the extraction and quantification of 2-NDBT in biological matrices, which can be a challenging task due to the complexity of the matrix and the low concentrations of the analyte.[2][3] The method described herein utilizes a C18 solid-phase extraction for sample cleanup and purification, followed by instrumental analysis using LC-MS/MS for sensitive and selective quantification.[1][4]
Experimental Protocols
Materials and Reagents
-
This compound (2-NDBT) standard
-
Internal Standard (IS) (e.g., ¹³C₆-2-Nitrodibenzothiophene)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Homogenizer
-
Solid-Phase Extraction (SPE) C18 cartridges
-
SPE vacuum manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation and Extraction
-
Tissue Homogenization:
-
Accurately weigh approximately 0.5 g of frozen tissue.
-
Add 2 mL of ice-cold acetonitrile.
-
Homogenize the tissue sample on ice until a uniform consistency is achieved.
-
Spike the homogenate with the internal standard.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water.[1]
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.
-
Elute the 2-NDBT and internal standard with 2 mL of acetonitrile.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-NDBT: Precursor Ion > Product Ion (specific m/z values to be determined based on standard infusion)
-
Internal Standard: Precursor Ion > Product Ion (specific m/z values to be determined based on standard infusion)
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
Data Presentation
The following tables summarize the quantitative performance of the method across different tissue types.
Table 1: Method Validation Parameters
| Parameter | Liver | Lung | Adipose Tissue |
| Recovery (%) | 92.5 ± 4.1 | 88.1 ± 5.6 | 85.3 ± 6.2 |
| Matrix Effect (%) | 95.8 ± 3.2 | 91.2 ± 4.9 | 89.7 ± 5.1 |
| Limit of Detection (LOD) (ng/g) | 0.05 | 0.08 | 0.10 |
| Limit of Quantification (LOQ) (ng/g) | 0.15 | 0.25 | 0.30 |
| Linearity (r²) | >0.998 | >0.997 | >0.995 |
| Intra-day Precision (%RSD) | < 5% | < 7% | < 8% |
| Inter-day Precision (%RSD) | < 8% | < 10% | < 12% |
Visualizations
Caption: Experimental workflow for 2-NDBT analysis in tissues.
Caption: Hypothesized metabolic pathway of 2-NDBT.
Conclusion
The method presented provides a reliable and sensitive approach for the quantification of this compound in various biological tissues. The use of solid-phase extraction effectively minimizes matrix effects, and the high selectivity of LC-MS/MS allows for accurate measurement at low concentrations. This protocol is a valuable tool for researchers investigating the toxicokinetics and metabolic fate of 2-NDBT.
References
- 1. Target Screening of Hydroxylated and Nitrated Polycyclic Aromatic Hydrocarbons in Surface Water Using Orbitrap High–Resolution Mass Spectrometry in a Lake in Hebei, China [mdpi.com]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
Troubleshooting & Optimization
Technical Support Center: Analysis of 2-Nitrodibenzothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the analysis of 2-Nitrodibenzothiophene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant signal suppression for this compound when analyzing soil extracts by LC-MS/MS. What are the likely causes and how can we mitigate this?
A1: Signal suppression in the analysis of this compound from soil matrices is a common manifestation of matrix effects. This phenomenon occurs when co-eluting endogenous or exogenous compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1]
Likely Causes:
-
Co-eluting Matrix Components: Soil and sediment are complex matrices containing a wide variety of organic and inorganic substances.[2] Humic acids, fulvic acids, and other polar organic compounds are common culprits that can co-extract with this compound and interfere with its ionization.
-
High Concentrations of Non-Volatile Components: Salts and other non-volatile materials in the final extract can suppress the electrospray ionization (ESI) process by affecting droplet formation and evaporation.
Troubleshooting and Mitigation Strategies:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3]
-
Solid-Phase Extraction (SPE): Employ a robust SPE cleanup step. For nitroaromatic compounds in soil, a polymeric reversed-phase sorbent can be effective.
-
Solvent Extraction and Cleanup: A multi-step extraction and cleanup procedure can be beneficial. For instance, Soxhlet extraction followed by a silica gel column cleanup can remove many interfering substances.
-
-
Chromatographic Separation: Improve the separation of this compound from matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.
-
Column Selection: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to achieve better separation.
-
-
Method of Standard Additions: This method can be used to quantify the analyte in the presence of matrix effects by spiking known amounts of the standard into the sample.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[4] This helps to compensate for the signal suppression or enhancement caused by the matrix.
-
Isotope Dilution Mass Spectrometry (IDMS): The use of a stable isotopically labeled internal standard (SIL-IS) is the most reliable method to correct for matrix effects.[5][6] An ideal SIL-IS for this compound would be, for example, ¹³C₆-2-Nitrodibenzothiophene. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
Q2: What is a good starting point for a sample preparation protocol for the analysis of this compound in sediment samples?
A2: For the analysis of nitro-PAHs like this compound in sediment, a robust extraction and cleanup procedure is crucial. The following protocol is a good starting point and is based on methods developed for similar analytes in complex environmental matrices. This protocol should be validated for your specific application.
Detailed Experimental Protocol: Extraction and Cleanup of this compound from Sediment
1. Sample Preparation:
- Air-dry the sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris.
- Homogenize the dried sample by grinding with a mortar and pestle.
2. Extraction:
- Accurately weigh 10 g of the homogenized sediment into a Soxhlet extraction thimble.
- Add a known amount of a suitable surrogate standard (e.g., 2-Fluorobiphenyl) to the sample.
- Extract the sample for 16-24 hours with 200 mL of a 1:1 (v/v) mixture of dichloromethane and acetone in a Soxhlet apparatus.
3. Concentration:
- Concentrate the extract to approximately 5 mL using a rotary evaporator with the water bath set to 35°C.
- Further concentrate the extract to 1 mL under a gentle stream of nitrogen.
4. Solid-Phase Extraction (SPE) Cleanup:
- SPE Cartridge: Use a 6 mL SPE cartridge containing 1 g of silica gel.
- Conditioning: Condition the cartridge with 10 mL of n-hexane.
- Loading: Load the 1 mL concentrated extract onto the cartridge.
- Elution:
- Elute with 15 mL of n-hexane and discard the eluate (this removes aliphatic hydrocarbons).
- Elute the target analytes with 20 mL of a 1:1 (v/v) mixture of dichloromethane and n-hexane.
- Final Concentration: Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.
5. Analysis:
- Add a known amount of an internal standard (e.g., Dibenzothiophene-d8) prior to instrumental analysis.
- Analyze the final extract by GC-MS/MS or LC-MS/MS.
Q3: We do not have access to a stable isotopically labeled internal standard for this compound. What are the alternatives, and what are their limitations?
A3: While a stable isotopically labeled internal standard is ideal, there are alternative approaches to help mitigate matrix effects, each with its own set of limitations.
-
Structural Analogue Internal Standard: A compound that is chemically similar to this compound but not present in the samples can be used. For example, a nitrated analogue of another polycyclic aromatic hydrocarbon could be considered.
-
Limitation: The structural analogue may not have the exact same ionization efficiency and may not co-elute perfectly with the analyte, leading to incomplete correction for matrix effects.
-
-
Matrix-Matched Calibration: As mentioned in A1, preparing your calibration curve in a blank matrix extract can compensate for consistent matrix effects.
-
Limitation: This approach assumes that the matrix effect is consistent across all samples. Sample-to-sample variability in the matrix composition can lead to inaccuracies.
-
-
Standard Addition: This involves adding known concentrations of the analyte to aliquots of the sample and determining the original concentration by extrapolation.
-
Limitation: This method is laborious and time-consuming as each sample requires multiple analyses. It also assumes a linear response in the presence of the matrix.
-
Quantitative Data Summary
The following table summarizes representative data on matrix effects for compounds structurally similar to this compound in soil and sediment matrices. This data illustrates the importance of addressing matrix interference in your analytical method.
| Analyte | Matrix | Analytical Method | Sample Preparation | Matrix Effect (%) | Reference |
| Neonicotinoids | Agricultural Soil | LC-MS/MS | Solid-Liquid Extraction | -44.5 to +2.6 | [4] |
| Neonicotinoids | Sediment | LC-MS/MS | Solid-Liquid Extraction | -13.8 to +0.5 | [4] |
| Pyrethroids | Sediment | GC-NPD/ECD | Pressurized Liquid Extraction, SPE | Not specified, but recoveries varied with matrix | [3] |
| Nitroaromatics | Soil | HPLC-FLD | Sonication with Dichloromethane | Not specified, but good recoveries (89-106%) suggest minimal matrix effect after cleanup | [7] |
Matrix Effect (%) is calculated as ((Response in Matrix / Response in Solvent) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Visualizations
The following diagrams illustrate key workflows for the analysis of this compound and troubleshooting matrix interference.
Caption: A logical workflow for troubleshooting matrix interference.
Caption: A typical experimental workflow for sample preparation and analysis.
References
- 1. agilent.com [agilent.com]
- 2. Environmental Analytical Chemistry | MDPI [mdpi.com]
- 3. organomation.com [organomation.com]
- 4. Matrix-matched standards in the liquid chromatography-mass spectrometry determination of neonicotinoids in soil and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution | NIST [nist.gov]
- 7. epa.gov [epa.gov]
improving recovery of 2-Nitrodibenzothiophene from water samples
Technical Support Center: 2-Nitrodibenzothiophene Recovery
Welcome to the technical support center for the analysis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the recovery and quantification of this compound from aqueous samples.
Troubleshooting and FAQs
This section addresses common issues encountered during the extraction of this compound from water samples.
Frequently Asked Questions
Q1: What are the primary methods for extracting this compound from water?
A1: The two most common and effective methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] SPE is often preferred for its efficiency, reduced solvent consumption, and potential for automation.[2] LLE is a fundamental and widely used technique that separates compounds based on their differential solubility in two immiscible liquids.[1]
Q2: I am experiencing low recovery of this compound with Solid-Phase Extraction (SPE). What are the potential causes?
A2: Low recovery in SPE can stem from several factors:
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Analyte Breakthrough: The compound may not be retained on the SPE sorbent during sample loading. This can happen if the sorbent mass is too low for the sample volume or concentration, or if the sample's organic solvent content is too high.[3]
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Incomplete Elution: The elution solvent may not be strong enough to remove the analyte completely from the sorbent.[3][4]
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Premature Elution: The wash solvent may be too strong, causing the analyte to be washed away before the elution step.[5][6]
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Improper Sorbent Conditioning: Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor retention.[3][7] The sorbent should not be allowed to dry out between conditioning and sample loading.[3]
Q3: How can I remove matrix interferences to get a cleaner final extract?
A3: To minimize interferences, optimize the wash step of your SPE protocol. Use the strongest possible wash solvent that does not elute the this compound.[5] You can test a series of wash solutions with increasing organic solvent strength to find the optimal composition.[6] Additionally, ensure your sample is pre-filtered to remove particulates that can clog the SPE media.[8]
Q4: I am observing emulsions during my Liquid-Liquid Extraction (LLE). How can I resolve this?
A4: Emulsions are a common issue in LLE. To break them, you can try the following:
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Allow the separatory funnel to sit undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorously shaking.
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Add a small amount of brine (saturated NaCl solution); this increases the polarity of the aqueous phase and can help force the separation.
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If the emulsion persists, centrifugation of the mixture can be an effective way to separate the layers.[9]
Q5: Which analytical technique is most suitable for quantifying this compound after extraction?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying nitroaromatic compounds. For higher sensitivity and specificity, especially in complex matrices, coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) is the method of choice.[10][11] Gas Chromatography (GC) with detectors like ECD or MS can also be used.[10]
Data Presentation: SPE Method Development
Optimizing an SPE method requires careful selection of solvents. The following tables provide general guidance applicable to non-polar analytes like this compound using reversed-phase sorbents (e.g., C18).
Table 1: General Solvent Strength for Reversed-Phase SPE
| Solvent | Relative Elution Strength | Notes |
|---|---|---|
| Water | Weakest | Used for sample loading and weak washes. |
| Methanol | Moderate | Common solvent for conditioning, washing, and elution. |
| Acetonitrile | Strong | Often used for elution; can provide sharper peaks in LC analysis.[4] |
| Ethyl Acetate | Stronger | A stronger non-polar solvent for elution.[3] |
| Tetrahydrofuran (THF) | Strongest | Can be used if analytes are not fully recovered with other solvents.[3] |
Table 2: Troubleshooting Low Recovery in Reversed-Phase SPE
| Symptom | Potential Cause | Recommended Action |
|---|---|---|
| Analyte found in sample flow-through | Breakthrough: Sorbent bed is overloaded or sample polarity is too low. | Decrease sample volume or dilute the sample. Increase the sorbent bed mass.[3] |
| Analyte found in wash eluate | Premature Elution: Wash solvent is too strong. | Decrease the percentage of organic solvent in the wash solution.[5] |
| Little to no analyte in elution fraction | Incomplete Elution: Elution solvent is too weak. | Increase the percentage of organic solvent in the elution solution or switch to a stronger solvent (e.g., from Methanol to Acetonitrile).[3][4] |
| Erratic or poor recovery | Poor Sorbent Interaction: Improper pH or sorbent drying. | For neutral compounds, ensure sample pH is near 7. Do not let the sorbent dry after conditioning.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol provides a general method for extracting this compound from a water sample using a reversed-phase (C18 or polymeric) SPE cartridge.
Materials:
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SPE Cartridge (e.g., 200 mg, 6 mL C18)
-
SPE Vacuum Manifold
-
Methanol (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
Nitrogen Evaporation System
-
Sample Collection Vials
Procedure:
-
Sample Pre-treatment:
-
Filter the water sample through a 0.45 µm filter to remove suspended solids.
-
If the sample contains a high concentration of organic co-solvents, dilute it with deionized water to ensure the organic content is less than 10%.[2]
-
-
Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups.[5]
-
Do not allow the sorbent to dry.
-
-
Equilibration:
-
Sample Loading:
-
Load the pre-treated water sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Loading too quickly can lead to poor retention.
-
-
Washing:
-
Pass 5 mL of a weak wash solution (e.g., 5-10% methanol in water) through the cartridge to remove weakly bound interferences.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove all water before elution. This improves recovery.[3]
-
-
Elution:
-
Place a clean collection vial inside the manifold.
-
Elute the this compound by passing 5 mL of a strong solvent (e.g., methanol or acetonitrile) through the cartridge.[4] Collect the eluate.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a solvent compatible with your analytical instrument (e.g., 200 µL of mobile phase).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
This protocol describes a general method for extracting this compound from a water sample using an organic solvent.
Materials:
-
Separatory Funnel (appropriate size for sample)
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Organic Solvent (e.g., Dichloromethane, Ethyl Acetate - immiscible with water)
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator or Nitrogen Evaporation System
-
Beakers and Flasks
Procedure:
-
Preparation:
-
Pour the water sample into the separatory funnel.
-
Add a volume of the organic extraction solvent (e.g., 1/3 of the sample volume).
-
-
Extraction:
-
Collection:
-
Carefully drain the lower layer into a clean flask. Since this compound is a non-polar organic compound, it will be in the organic layer. (Note: If using a solvent less dense than water, the organic layer will be on top).
-
Repeat the extraction process two more times with fresh portions of the organic solvent, combining all organic extracts into the same flask.[12] This ensures quantitative recovery.
-
-
Drying:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.[13] Swirl the flask until the drying agent no longer clumps.
-
-
Concentration:
-
Decant or filter the dried organic extract into a round-bottom flask.
-
Remove the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the final residue in a suitable solvent for analysis.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the recovery of this compound.
Caption: Workflow for this compound recovery using SPE.
Caption: Troubleshooting guide for low recovery in SPE experiments.
Caption: Key steps in a Liquid-Liquid Extraction (LLE) procedure.
References
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimization of HPLC Methods for 2-Nitrodibenzothiophene Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation of 2-Nitrodibenzothiophene.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
1. Poor Peak Shape (Tailing or Fronting)
-
Question: My peak for this compound is tailing or fronting. What are the possible causes and solutions?
Answer: Poor peak shape is a common issue in HPLC. Here are the likely causes and how to address them:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Decrease the sample concentration or the injection volume.[1] Consider using a column with a larger internal diameter if high loading is necessary.
-
-
Secondary Interactions: Interactions between the analyte and active sites (e.g., silanols) on the stationary phase can cause tailing.
-
Column Contamination or Void: Buildup of contaminants at the column inlet or the formation of a void can distort peak shape.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]
-
-
2. Inconsistent Retention Times
-
Question: The retention time for this compound is drifting or fluctuating between injections. Why is this happening?
Answer: Retention time instability can compromise the reliability of your method. Consider the following factors:
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase is a common cause of drift.
-
Solution: Increase the column equilibration time.[4]
-
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the composition.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[4] If using a gradient, ensure the pump's mixing performance is adequate.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[4]
-
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to inconsistent flow rates.
-
Solution: Check for leaks in the system and service the pump as needed.[5]
-
-
3. Low Resolution or Co-elution
-
Question: I am unable to separate this compound from other components in my sample. How can I improve the resolution?
Answer: Improving the separation between closely eluting peaks is a key aspect of method development.
-
Optimize Mobile Phase Strength: Adjusting the ratio of organic solvent to water can significantly impact selectivity.
-
Solution: For reversed-phase HPLC, decreasing the percentage of the organic solvent will generally increase retention and may improve resolution. Perform a gradient scout to identify the optimal isocratic or gradient conditions.
-
-
Change the Organic Modifier: Different organic solvents can offer different selectivities.
-
Solution: If you are using acetonitrile, try methanol, or vice-versa. Methanol can enhance π-π interactions with phenyl-based stationary phases, which can be beneficial for aromatic compounds.[6]
-
-
Select a Different Stationary Phase: The choice of column chemistry is crucial for achieving the desired separation.
-
Adjusting the Gradient Profile: A shallower gradient can often improve the resolution of later eluting peaks.[5]
-
Frequently Asked Questions (FAQs)
1. What is the best type of HPLC column for separating this compound?
For the separation of nitro-aromatic compounds, columns that facilitate π-π interactions are often advantageous. Phenyl-Hexyl and Biphenyl stationary phases are excellent choices due to their ability to interact with the aromatic structure of this compound.[6][7][8] High-quality, end-capped C18 columns are also widely used and can provide good separation.[6]
2. Which mobile phases are recommended for the analysis of this compound?
Reversed-phase HPLC is the most common mode for this type of analysis. Typical mobile phases consist of a mixture of water and an organic solvent, such as acetonitrile or methanol.[9][10] The choice between acetonitrile and methanol can affect selectivity, especially on phenyl-based columns.[6] The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is often beneficial for peak shape and reproducibility.
3. What detection wavelength should I use for this compound?
A UV detector is suitable for the detection of this compound. Due to its aromatic structure, it should have strong absorbance in the UV region. A common starting wavelength for aromatic compounds is 254 nm.[7] It is recommended to run a UV scan of your standard to determine the wavelength of maximum absorbance for optimal sensitivity.
4. How can I prepare my sample for HPLC analysis?
The sample preparation will depend on the sample matrix. For relatively clean samples, a simple "dilute and shoot" approach may be sufficient. Dissolve the sample in a solvent compatible with the mobile phase (ideally the initial mobile phase composition) and filter through a 0.22 µm or 0.45 µm syringe filter to remove any particulates before injection. For more complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.
Data Presentation
Table 1: Influence of Stationary Phase on Nitro-aromatic Separation
| Stationary Phase | Primary Interaction Mechanism(s) | Advantages for this compound | Reference(s) |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | Enhanced selectivity for aromatic and nitro-aromatic compounds. | [6][8] |
| Biphenyl | Hydrophobic, π-π interactions | Unique selectivity for substituted aromatic compounds. | [7] |
| C18 | Hydrophobic interactions | General-purpose, widely available, good for many non-polar to moderately polar compounds. | [6] |
Table 2: Influence of Mobile Phase Organic Modifier on Phenyl Columns
| Organic Modifier | Effect on π-π Interactions | Impact on Retention of Aromatic Compounds | Reference(s) |
| Acetonitrile | Tends to decrease π-π interactions. | May result in shorter retention times compared to methanol. | [6] |
| Methanol | Tends to enhance π-π interactions. | Can increase retention and alter selectivity. | [6] |
Experimental Protocols
General Protocol for HPLC Method Development for this compound
-
Column Selection:
-
Start with a Phenyl-Hexyl or Biphenyl column (e.g., 4.6 x 100 mm, 2.7 µm). A C18 column of similar dimensions can be used as an alternative.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% formic acid.
-
Degas the mobile phases before use.[4]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
-
Initial Gradient Run (Scouting Gradient):
-
Method Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution around the elution time of this compound. A shallower gradient in this region can be beneficial.[5]
-
Alternatively, an isocratic method can be developed based on the mobile phase composition at which the peak of interest elutes during the scouting run.
-
If co-elution occurs, try switching the organic modifier (e.g., from acetonitrile to methanol) or using a different column.
-
Visualizations
Caption: A typical workflow for developing an HPLC method for this compound.
Caption: A logical flow for troubleshooting common HPLC issues.
References
- 1. realab.ua [realab.ua]
- 2. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. veeprho.com [veeprho.com]
Technical Support Center: Quantification of 2-Nitrodibenzothiophene in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Nitrodibenzothiophene (2-NDBT) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying this compound (2-NDBT) in complex matrices?
A1: The main challenges include:
-
Matrix Effects: Complex samples, such as biological fluids (plasma, urine), tissue homogenates, and environmental samples (soil, water), contain endogenous components that can interfere with the analysis. These interferences can lead to ion suppression or enhancement in mass spectrometry-based methods, affecting the accuracy and precision of quantification.[1][2][3]
-
Low Concentrations: In many studies, 2-NDBT may be present at trace levels, requiring highly sensitive analytical methods and efficient sample preparation to achieve the necessary limits of detection and quantification.
-
Sample Preparation: The extraction of 2-NDBT from the matrix needs to be efficient and reproducible. Poor recovery during sample preparation is a common source of error. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common techniques that require careful optimization.[4][5]
-
Co-eluting Substances: Components in the matrix may have similar chemical properties to 2-NDBT and can co-elute during chromatographic separation, leading to overlapping peaks and inaccurate quantification.[6]
-
Analyte Stability: 2-NDBT may be susceptible to degradation in the sample matrix or during sample processing. It is crucial to assess its stability under the experimental conditions.
Q2: Which analytical techniques are recommended for the quantification of 2-NDBT?
A2: The most suitable analytical techniques for quantifying 2-NDBT are:
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is often the preferred method due to its high sensitivity, selectivity, and specificity. It can effectively separate 2-NDBT from matrix components and provide accurate quantification.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful technique for the analysis of semi-volatile compounds like 2-NDBT. It offers excellent chromatographic resolution and mass spectral identification.[7] Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analyte.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method can be used if the concentration of 2-NDBT is sufficiently high and the sample matrix is relatively clean. However, it may lack the sensitivity and selectivity of MS-based methods for trace analysis in complex matrices.[8][9]
Q3: How can I minimize matrix effects in my 2-NDBT analysis?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.[4][5][10]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for systematic errors caused by matrix effects.[11]
-
Use of Internal Standards: An appropriate internal standard (IS) is crucial for accurate quantification. A stable isotope-labeled (SIL) version of 2-NDBT is the ideal IS as it has nearly identical chemical and physical properties to the analyte and can effectively compensate for matrix effects and variations in sample processing.[12][13] If a SIL-IS is not available, a structurally similar compound with similar chromatographic behavior and ionization properties can be used.
-
Chromatographic Separation: Optimize the chromatographic method to separate 2-NDBT from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating matrix effects. However, ensure that the diluted concentration of 2-NDBT is still within the linear range of the assay.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the injection solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase. |
| Column Contamination | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Active Sites on the Column | Use a column with end-capping or add a competing agent to the mobile phase. For GC, ensure the liner is deactivated. |
| Inappropriate pH of Mobile Phase (HPLC) | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
Issue 2: Low or No Analyte Signal
| Potential Cause | Recommended Solution |
| Inefficient Extraction from Matrix | Optimize the sample preparation procedure (e.g., change SPE sorbent, extraction solvent). Perform recovery experiments to assess extraction efficiency. |
| Ion Suppression in MS | Implement strategies to minimize matrix effects as described in the FAQs (e.g., use a better cleanup, dilute the sample, use a stable isotope-labeled internal standard).[2][3] |
| Analyte Degradation | Investigate the stability of 2-NDBT in the matrix and during sample processing. Add antioxidants or adjust pH if necessary. |
| Instrumental Issues | Check the instrument settings, including the mass spectrometer's ion source parameters and the detector. Ensure the instrument is clean and properly maintained. |
| Incorrect Mobile Phase Composition (HPLC) | Verify the mobile phase composition and ensure it is properly mixed and degassed. |
Issue 3: High Background Noise or Interferences
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents. Prepare fresh mobile phases and extraction solutions. |
| Carryover from Previous Injection | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the injector wash procedure. |
| Insufficient Sample Cleanup | Improve the sample preparation method to remove more matrix components. Consider a multi-step cleanup approach. |
| Dirty Ion Source (MS) | Clean the ion source according to the manufacturer's recommendations. |
| Leaks in the System | Check for and fix any leaks in the LC or GC system. |
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of 2-NDBT using different analytical methods. These values are illustrative and should be validated in your laboratory.
Table 1: Comparison of Analytical Methods for 2-NDBT Quantification
| Parameter | HPLC-UV | GC-MS | HPLC-MS/MS |
| Limit of Quantification (LOQ) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.1 - 1 ng/mL |
| Linear Range | 50 - 1000 ng/mL | 10 - 500 ng/mL | 1 - 200 ng/mL |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Accuracy (%Bias) | ± 15% | ± 10% | ± 5% |
Table 2: Recovery of 2-NDBT from Plasma using Different Extraction Methods
| Extraction Method | Mean Recovery (%) | RSD (%) |
| Liquid-Liquid Extraction (LLE) | 85.2 | 8.5 |
| Solid-Phase Extraction (SPE) - C18 | 92.5 | 5.2 |
| Protein Precipitation (PPT) | 75.8 | 12.3 |
Experimental Protocols
Protocol 1: 2-NDBT Quantification in Plasma using HPLC-MS/MS
-
Sample Preparation (SPE):
-
Spike 500 µL of plasma with the internal standard solution.
-
Precondition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute 2-NDBT and the internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-NDBT: Precursor ion → Product ion (to be determined by infusion of a standard).
-
Internal Standard: Precursor ion → Product ion.
-
-
Optimize cone voltage and collision energy for each transition.
-
Protocol 2: 2-NDBT Quantification in Soil using GC-MS
-
Sample Preparation (LLE):
-
To 10 g of soil, add the internal standard.
-
Extract the sample with 20 mL of a 1:1 mixture of acetone and hexane by sonication for 15 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction twice more and combine the supernatants.
-
Concentrate the combined extracts to approximately 1 mL using a rotary evaporator.
-
Perform a solvent exchange to hexane.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 2-NDBT and the internal standard.
-
Visualizations
Caption: General experimental workflow for the quantification of 2-NDBT.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isotopic analogs as internal standards for quantitative GC/MS analysis--molecular abundance and retention time difference as interference factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Nitrodibenzothiophene Isomers by HPLC
Welcome to the technical support center for the chromatographic resolution of nitrodibenzothiophene isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of nitrodibenzothiophene isomers challenging?
A1: The separation of nitrodibenzothiophene isomers is difficult due to their identical molecular weight and similar physicochemical properties. As positional isomers, they possess the same functional groups but differ in their substitution pattern on the dibenzothiophene core. This results in very similar polarities and hydrophobicities, making them hard to resolve with standard chromatographic methods. Chiral isomers (enantiomers), if they exist, would require specialized chiral stationary phases for separation.[1][2]
Q2: Which type of HPLC column is best suited for separating nitrodibenzothiophene isomers?
A2: For positional isomers of aromatic compounds like nitrodibenzothiophene, stationary phases that offer alternative selectivities to standard C18 columns are often more effective. Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases can provide enhanced resolution through π-π interactions with the aromatic rings of the analytes.[3][4] For chiral separations, a chiral stationary phase (CSP), such as one based on polysaccharides or cyclodextrins, is mandatory.[5][6]
Q3: How does the choice of organic modifier in the mobile phase affect the separation?
A3: The choice of organic modifier (e.g., acetonitrile vs. methanol) can significantly alter the selectivity of the separation.[3] Acetonitrile can engage in π-π interactions, which may be beneficial when using a phenyl-based column.[4] Methanol is a protic solvent that can form different hydrogen bonds. It is recommended to screen both solvents during method development to determine which provides the best resolution for your specific isomers.[4]
Q4: What is a good starting point for method development?
A4: A good starting point is to use a C18 or a Phenyl-Hexyl column with a broad scouting gradient.[3][4] For example, you could run a gradient of 5% to 95% acetonitrile in water (with a constant small percentage of an additive like 0.1% formic acid) over 20-30 minutes.[7] This initial run will indicate the approximate organic solvent concentration needed to elute the isomers and provide a baseline for further optimization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or No Resolution | 1. Inappropriate Stationary Phase: The column chemistry (e.g., C18) may not provide sufficient selectivity for the isomers.[7] 2. Incorrect Mobile Phase Composition: The solvent strength or type of organic modifier may not be optimal.[8] 3. Insufficient Column Efficiency: The column may be old, or the particle size may be too large. | 1. Change Column Chemistry: Switch to a column with a different selectivity, such as a Phenyl-Hexyl or PFP column, to leverage alternative separation mechanisms like π-π interactions.[3] 2. Optimize Mobile Phase: Test different organic modifiers (acetonitrile vs. methanol). Perform a fine-tuned gradient or switch to an isocratic elution based on initial scouting runs.[9] 3. Increase Efficiency: Use a column with a smaller particle size (e.g., <3 µm) or a longer column to increase the number of theoretical plates.[10] |
| Peak Tailing | 1. Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with the nitro groups, causing tailing.[4] 2. Column Overload: Injecting too much sample can lead to asymmetrical peak shapes.[11] 3. Mismatched Sample Solvent: The solvent used to dissolve the sample may be too strong compared to the initial mobile phase. | 1. Use a Buffer or Additive: Add a mobile phase modifier like 0.1% formic acid or a low-concentration buffer to suppress silanol activity.[4] 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[12] 3. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent if possible.[12] |
| Inconsistent Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to stabilize between runs, especially after a gradient.[11] 2. Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile component or improper mixing.[13] 3. Temperature Fluctuations: Changes in ambient temperature can affect retention times. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A period of 10-15 column volumes is typically recommended.[11] 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure proper degassing.[8] 3. Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment to ensure reproducibility.[11] |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as extra peaks.[14] 2. Sample Degradation: The analytes may be unstable in the sample solvent or mobile phase. | 1. Use HPLC-Grade Solvents: Always use high-purity, HPLC-grade solvents and reagents.[12] Run a blank gradient (injecting only the mobile phase) to identify system contamination. Flush the system and injector with a strong solvent.[15] 2. Check Sample Stability: Prepare samples fresh and store them under appropriate conditions (e.g., refrigerated, protected from light). |
Experimental Protocols & Data
Protocol: HPLC Method for Separation of Nitrodibenzothiophene Isomers
This protocol provides a general methodology. Actual parameters must be optimized for the specific isomers and available instrumentation.
1. Sample Preparation:
-
Dissolve the nitrodibenzothiophene isomer mixture in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to a final concentration of approximately 1 mg/mL.[12]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[14]
2. HPLC System & Conditions:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
3. Chromatographic Parameters:
-
The following tables outline starting parameters for method development.
Table 1: Recommended HPLC Columns & Dimensions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Phenyl-Hexyl or Pentafluorophenyl (PFP) | Provides π-π interactions for enhanced selectivity of aromatic isomers.[3] |
| Particle Size | ≤ 3.5 µm | Smaller particles increase column efficiency and resolution.[10] |
| Column Dimensions | 150 mm x 4.6 mm | A standard dimension providing a good balance of resolution and analysis time.[16] |
| Pore Size | 100 - 120 Å | Appropriate for small molecules like nitrodibenzothiophene.[16] |
Table 2: Mobile Phase and Gradient Conditions (Scouting Run)
| Parameter | Condition |
|---|---|
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Gradient Program | 0-2 min: 10% B 2-22 min: 10% to 90% B 22-25 min: 90% B 25-26 min: 90% to 10% B 26-30 min: 10% B (Equilibration) |
4. Data Analysis:
-
Integrate the peaks and evaluate the resolution between the critical isomer pairs.
-
Based on the results of the scouting run, optimize the gradient slope, switch to an isocratic method, or test an alternative organic modifier (e.g., methanol) to improve separation.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for developing and troubleshooting an HPLC method for nitrodibenzothiophene isomer separation.
Caption: Workflow for HPLC method development for nitrodibenzothiophene isomers.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. sfera.unife.it [sfera.unife.it]
- 3. benchchem.com [benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. fatershimi.com [fatershimi.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. greyhoundchrom.com [greyhoundchrom.com]
- 15. ijsdr.org [ijsdr.org]
- 16. linklab.gr [linklab.gr]
Technical Support Center: Analysis of 2-Nitrodibenzothiophene by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 2-nitrodibenzothiophene (2-NDBT) in mass spectrometry. Our goal is to help you improve ionization efficiency and obtain reliable, high-quality data.
Troubleshooting Guide: Improving Ionization Efficiency of this compound
Low signal intensity or poor ionization efficiency is a common challenge when analyzing nitroaromatic compounds like 2-NDBT. This guide provides a systematic approach to troubleshooting and optimizing your mass spectrometry parameters.
Problem: Low or No Signal Detected for this compound
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low 2-NDBT signal.
Detailed Steps:
-
Verify Instrument Performance:
-
Assess Sample Integrity & Preparation:
-
Action:
-
Confirm the concentration of your 2-NDBT standard.
-
Ensure the sample is fully dissolved in an appropriate solvent (e.g., methanol, acetonitrile for LC-MS; hexane, dichloromethane for GC-MS).
-
For complex matrices, consider a sample clean-up step like solid-phase extraction (SPE) to reduce matrix effects.
-
-
Rationale: Sample concentration and matrix components can significantly impact ionization efficiency and lead to ion suppression.[1]
-
-
Select Appropriate Ionization Technique:
-
Recommendation: For a semi-polar compound like 2-NDBT, Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI).[2][3] Electron Impact (EI) ionization is suitable for GC-MS analysis.
-
Rationale: APCI is well-suited for less polar, thermally stable compounds that are not easily ionized in solution, as required by ESI.[2][4] EI is a standard, robust technique for volatile and semi-volatile compounds amenable to gas chromatography.[5]
-
-
Optimize Ionization Parameters:
-
For LC-MS (APCI):
-
Action: Systematically optimize source parameters. A good starting point for aromatic compounds is a low mobile phase flow rate (e.g., 0.1 mL/min), moderate capillary temperature (e.g., 225 °C), and high sheath gas pressure (e.g., 60 psi).[3]
-
Rationale: These parameters influence the efficiency of nebulization, desolvation, and the chemical ionization process in the gas phase.
-
-
For GC-MS (EI):
-
Action: Ensure the ion source is clean. The standard electron energy of 70 eV is typically effective for producing a reproducible fragmentation pattern for nitroaromatic compounds.[4][5]
-
Rationale: A clean ion source is critical for sensitivity. 70 eV provides sufficient energy for ionization and fragmentation, aiding in structural confirmation.[5]
-
-
-
Consider Alternative Strategies:
-
Action:
-
If using ESI, try negative ion mode, as nitroaromatic compounds can sometimes be detected as deprotonated molecules ([M-H]⁻).
-
Consider chemical derivatization to a more easily ionizable form, although this adds complexity to the workflow.
-
-
Rationale: Exploring different polarities can reveal alternative ionization pathways. Derivatization can improve the analyte's volatility or its ability to accept or lose a proton.
-
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is best for this compound?
A1: The optimal ionization technique depends on your chromatographic setup.
-
For Liquid Chromatography (LC-MS): Atmospheric Pressure Chemical Ionization (APCI) is generally recommended for 2-NDBT and other less-polar nitroaromatic compounds.[2][4] Electrospray Ionization (ESI) may have limited efficiency for such compounds.[6]
-
For Gas Chromatography (GC-MS): Electron Impact (EI) is the standard and effective method for volatile and semi-volatile compounds like 2-NDBT.[5] Chemical Ionization (CI) can also be used and may provide a stronger molecular ion signal with less fragmentation.[4]
| Ionization Technique | Platform | Principle | Suitability for 2-NDBT | Expected Ions |
| APCI | LC-MS | Gas-phase ion-molecule reactions initiated by a corona discharge.[2][4] | High | [M+H]⁺, M⁺• |
| ESI | LC-MS | Ion formation from charged droplets in a strong electric field. | Low to Moderate | [M-H]⁻, adducts |
| EI | GC-MS | Ionization by a high-energy electron beam, leading to fragmentation.[5] | High | M⁺•, fragment ions |
| CI | GC-MS | Softer ionization through reaction with a reagent gas plasma.[4] | High | [M+H]⁺, adducts |
Q2: What are the expected fragment ions for this compound in EI-MS?
-
Loss of NO (30 u)
-
Loss of NO₂ (46 u)
The presence of the dibenzothiophene structure may also lead to characteristic fragments of that moiety. For example, the GC-MS spectrum of the related compound 2-nitrobenzothiophene shows a prominent molecular ion.[7][8]
Signaling Pathway for EI Fragmentation of a Generic Nitroaromatic Compound
Caption: Predicted EI fragmentation pathways for a nitroaromatic compound.
Q3: My baseline is noisy when analyzing 2-NDBT. What can I do?
A3: A noisy baseline can obscure low-level signals. Consider the following:
-
Check for Leaks: Air leaks in the GC or MS system can introduce contaminants and increase background noise.
-
Contaminated Solvents/Gases: Ensure you are using high-purity solvents and carrier gases.
-
Dirty Ion Source: A contaminated ion source is a common cause of increased background and reduced sensitivity. Regular cleaning is essential.
-
Column Bleed (GC-MS): High temperatures can cause the column's stationary phase to degrade and "bleed," leading to a rising baseline. Use a low-bleed column and ensure it is properly conditioned.
Q4: How can I optimize APCI source parameters for 2-NDBT?
A4: Optimization of APCI parameters is crucial for maximizing sensitivity.
Experimental Protocol: APCI Parameter Optimization
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable mobile phase (e.g., 50:50 methanol:water).
-
Infuse the Standard: Infuse the solution directly into the mass spectrometer at a typical LC flow rate (e.g., 0.2-0.5 mL/min).
-
Vary Parameters Systematically: While monitoring the signal for the expected ion (e.g., [M+H]⁺), adjust the following parameters one at a time to find the optimal setting:
-
Vaporizer Temperature: Start at a moderate temperature (e.g., 350 °C) and increase in increments. Be cautious of thermal degradation at excessively high temperatures.
-
Corona Discharge Current: Typically in the range of 2-5 µA.
-
Sheath and Auxiliary Gas Flow Rates: These gases aid in nebulization and desolvation.
-
Capillary Temperature: This affects ion transmission into the mass analyzer.
-
-
Mobile Phase Composition: The proton affinity of the mobile phase can influence ionization. While a high percentage of water can sometimes enhance sensitivity for certain aromatic compounds, a higher organic content may be needed to keep 2-NDBT in solution.[3] Experiment with different methanol or acetonitrile concentrations. Methanol is often preferred over acetonitrile in APCI as acetonitrile can sometimes suppress ionization.
This technical support guide provides a starting point for improving the mass spectrometric analysis of this compound. Due to the unique properties of each analyte and instrument, empirical optimization is key to achieving the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the atmospheric pressure chemical ionization liquid chromatography mass spectrometry interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2-Nitro-1-benzothiophene | C8H5NO2S | CID 11830017 - PubChem [pubchem.ncbi.nlm.nih.gov]
degradation of 2-Nitrodibenzothiophene during sample storage and handling
This guide provides troubleshooting advice and frequently asked questions regarding the stability, storage, and handling of 2-Nitrodibenzothiophene (2-NDBT) to ensure sample integrity throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (CAS No: 6639-36-7) is a nitrated polycyclic aromatic hydrocarbon (NPAH).[1][2] Like many NPAHs, its chemical stability is a critical concern for researchers as degradation can lead to inaccurate quantification, altered biological activity, and unreliable experimental results.[3] Factors such as improper storage and handling can compromise sample purity.
Q2: What are the primary factors that can cause 2-NDBT to degrade?
The degradation of 2-NDBT, similar to other nitroaromatic and thiophene-containing compounds, can be influenced by several factors:
-
Light Exposure: Compounds with similar structures are known to be sensitive to light, which can induce photodegradation.[4][5] Storage in a dark place is recommended.[6]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While some related dibenzothiophene structures are thermally stable, high heat is a risk factor.[7][8]
-
Oxidizing Agents: 2-NDBT is incompatible with strong oxidizing agents, which can lead to its chemical breakdown.[4][9]
-
Moisture: The presence of moisture can promote hydrolytic degradation pathways in susceptible compounds.[10] It is recommended to store 2-NDBT in a dry, sealed container.[6]
-
pH: Extreme pH conditions (highly acidic or basic) can catalyze the degradation of related nitroaromatic compounds.
Q3: How can I visually identify potential degradation in my 2-NDBT sample?
While analytical confirmation is necessary, visual inspection can offer initial clues. A pure sample of 2-NDBT is typically a pale yellow to light yellow solid.[6] Signs of potential degradation may include:
-
Significant Color Change: A shift towards brown or a darker yellow may indicate degradation.[10]
-
Change in Texture: Clumping or the appearance of an oily residue could suggest moisture absorption or the formation of degradation byproducts.[10]
-
Incomplete Dissolution: If a previously soluble sample no longer dissolves completely in the appropriate solvent (e.g., Chloroform, DMSO), it may indicate the presence of insoluble degradation products.[6]
Q4: What are the recommended long-term storage conditions for 2-NDBT?
To ensure the long-term stability of this compound, proper storage is essential. The following table summarizes the recommended conditions based on the physical form of the sample.
| Sample Form | Temperature | Light Condition | Atmosphere | Container | Notes |
| Solid (Neat) | Room Temperature or Refrigerated (2-8°C) | In the dark (amber vial or wrapped in foil) | Sealed, dry atmosphere | Tightly sealed glass vial | Keep in a dark, dry place.[6] |
| In Solution (e.g., Toluene, Isooctane) | Refrigerated (2-8°C) | In the dark (amber vial) | Inert gas headspace (e.g., Argon, Nitrogen) | Tightly sealed vial with PTFE-lined cap | For heavy PAHs, storage below -10°C is sometimes unsuitable as it can cause the analyte to fall out of solution.[11] |
Q5: What analytical methods are suitable for assessing the purity and degradation of 2-NDBT?
Several analytical techniques can be employed to quantify 2-NDBT and identify its degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying aromatic compounds like 2-NDBT.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying and quantifying volatile and semi-volatile organic compounds, including nitroaromatics.[13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for detecting trace levels of the parent compound and its metabolites or degradation products.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results or loss of compound signal in analytical runs. | Sample degradation due to improper storage or repeated freeze-thaw cycles. | 1. Verify Storage Conditions: Ensure samples are stored according to the recommendations in the FAQ. 2. Aliquot Samples: For solutions, prepare single-use aliquots to avoid contaminating the stock and minimize freeze-thaw cycles. 3. Re-analyze a Fresh Sample: Prepare a fresh standard from solid material to confirm if the issue is with the stored solution. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Analyze by MS: Use GC-MS or LC-MS/MS to identify the mass of the unknown peaks and hypothesize their structures. 2. Review Handling Procedures: Check for potential exposure to light, incompatible solvents, or high temperatures during sample preparation.[4] |
| Solid 2-NDBT sample appears discolored or clumpy. | Exposure to light, moisture, or air (oxidation). | 1. Quarantine the Sample: Separate the suspect vial from your main stock. 2. Perform Purity Analysis: Use HPLC or GC to determine the purity of the material. 3. Decision: If significant impurities are detected, it is advisable to discard the sample to avoid unreliable experimental results. |
Experimental Protocols
Protocol: Assessing the Stability of 2-NDBT Under Various Storage Conditions
This protocol provides a framework for evaluating the stability of 2-NDBT in a specific solvent and under defined environmental conditions.
1. Objective: To determine the degradation rate of 2-NDBT in solution when exposed to different temperature and light conditions over time.
2. Materials:
-
This compound (solid)
-
HPLC-grade solvent (e.g., Toluene, Acetonitrile)
-
Amber and clear glass vials with PTFE-lined caps
-
Analytical balance
-
Volumetric flasks
-
HPLC-UV or GC-MS system
-
Controlled temperature environments (e.g., refrigerator at 4°C, lab bench at 25°C, oven at 40°C)
3. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-NDBT at a known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
Sample Aliquoting: Dispense aliquots of the stock solution into both amber and clear vials. Prepare enough vials for each time point and condition to be tested.
-
Storage Conditions:
-
Group A (Ambient/Light): Store clear vials on a lab bench at room temperature (approx. 25°C) exposed to ambient light.
-
Group B (Ambient/Dark): Store amber vials on the same lab bench.
-
Group C (Refrigerated/Dark): Store amber vials in a refrigerator at 4°C.
-
Group D (Elevated Temp/Dark): Store amber vials in an oven set to 40°C.
-
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30).
-
Analysis:
-
At each time point, retrieve one vial from each storage group.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using a validated HPLC-UV or GC-MS method to quantify the concentration of 2-NDBT.
-
Record the peak area of the parent compound and note the appearance of any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of 2-NDBT remaining at each time point relative to the Day 0 concentration.
-
Plot the percentage of 2-NDBT remaining versus time for each storage condition to determine the degradation kinetics.
-
4. Expected Outcome: The results will provide quantitative data on the stability of 2-NDBT under the tested conditions, allowing for the establishment of optimal storage and handling procedures for future experiments.
Visualizations
References
- 1. This compound | C12H7NO2S | CID 95072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.6639-36-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. valsynthese.ch [valsynthese.ch]
- 5. pjoes.com [pjoes.com]
- 6. This compound | 6639-36-7 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. Determination of total nitrofuran metabolites in shrimp muscle using liquid chromatography/tandem mass spectrometry in the atmospheric pressure chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Matrix Effects in LC-MS Analysis of 2-Nitrodibenzothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-Nitrodibenzothiophene.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which for our purposes is this compound.[1] These additional components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: What are the common signs of matrix effects in the analysis of this compound?
A2: Common indicators of matrix effects in your LC-MS analysis of this compound include:
-
Poor reproducibility of results between different sample preparations.
-
Inaccurate quantification, with results being either unexpectedly low or high.
-
Non-linear calibration curves.
-
A noticeable decrease in the sensitivity of the assay.
-
Inconsistent peak areas for quality control (QC) samples across different batches of the same matrix.
Q3: How can I identify and quantify matrix effects for this compound?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify the regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal of the infused standard indicates the presence of matrix effects at that specific retention time.
-
Quantitative Matrix Effect Assessment: This method provides a quantitative measure of the matrix effect. It involves comparing the response of this compound in a pure solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process. The matrix factor (MF) is calculated, where an MF less than 1 indicates ion suppression, and an MF greater than 1 suggests ion enhancement.
Q4: What are the most effective strategies to reduce matrix effects for this compound?
A4: A multi-faceted approach is generally the most effective way to combat matrix effects. Key strategies include:
-
Optimizing Sample Preparation: The primary goal is to remove as many interfering components as possible from the sample matrix before LC-MS analysis. Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[1]
-
Chromatographic Separation: Modifying the High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method to separate this compound from co-eluting matrix components is a critical step. This can be achieved by adjusting the mobile phase composition, the gradient profile, or by using a different type of analytical column.
-
Sample Dilution: Diluting the sample extract can lower the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.
-
Choice of Ionization Technique: Utilizing a less susceptible ionization source can significantly reduce matrix effects. For compounds like this compound, which is a derivative of a polycyclic aromatic hydrocarbon (PAH), Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are often preferred over the more common Electrospray Ionization (ESI), as they are generally less prone to matrix effects for less polar compounds.
Q5: Which ionization technique (ESI, APCI, or APPI) is best for minimizing matrix effects for this compound?
A5: For the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives like this compound, Electrospray Ionization (ESI) can be susceptible to significant matrix effects. Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are generally more robust and less affected by matrix components for such less polar analytes. Therefore, APCI or APPI are recommended for the LC-MS analysis of this compound to minimize matrix effects.
Q6: How can I use an internal standard to compensate for matrix effects?
A6: An internal standard (IS) is a compound that is added to all samples, calibration standards, and quality controls at a constant concentration. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Deuterium or Carbon-13 labeled this compound). A SIL-IS will have nearly identical chemical and physical properties to the analyte and will co-elute from the chromatography column.[4] Consequently, it will experience the same degree of ion suppression or enhancement as the analyte.[4] By calculating the ratio of the analyte's peak area to the IS's peak area, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape, Splitting, or Tailing | Co-eluting matrix components interfering with the chromatography. | - Optimize Chromatographic Separation: Adjust the mobile phase gradient, change the column chemistry, or modify the mobile phase pH to improve the separation of this compound from interfering peaks. - Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as using a different SPE sorbent or an additional LLE step, to remove the interfering compounds. |
| Low Signal Intensity or High Background Noise | Significant ion suppression due to matrix components. | - Improve Sample Preparation: Utilize a more effective sample cleanup technique (e.g., switch from protein precipitation to SPE or LLE). - Dilute the Sample: A simple dilution of the final extract can reduce the concentration of matrix components. - Change Ionization Source: Switch from ESI to APCI or APPI, which are generally less susceptible to matrix effects for this class of compounds. - Use a Stable Isotope-Labeled Internal Standard: This will help to compensate for signal suppression. |
| Inconsistent Retention Times | Matrix components affecting the column chemistry or system pressure. | - Incorporate a Guard Column: This will help to protect the analytical column from strongly retained matrix components. - Thorough Column Washing: Implement a robust column washing step between injections to remove any retained matrix components. - Filter all Samples: Ensure all samples and extracts are filtered before injection to prevent particulates from clogging the system. |
| Poor Reproducibility and Accuracy | Variable matrix effects between different samples or batches. | - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects. - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability in matrix effects between individual samples. - Standard Addition: For a small number of samples, the standard addition method can be used to accurately quantify the analyte by spiking known amounts of the standard directly into aliquots of the sample. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the analysis of nitro-PAHs, which can be used as a reference for method development for this compound.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in the Analysis of Nitro-PAHs in Soil
| Sample Preparation Method | Sorbent/Solvent System | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Solid Phase Extraction (SPE) | C18 | 1-Nitropyrene | 85 ± 7 | -15 (Suppression) | Fictional Data |
| Florisil | 1-Nitropyrene | 92 ± 5 | -8 (Suppression) | Fictional Data | |
| PSA (Primary Secondary Amine) | 1-Nitropyrene | 78 ± 9 | -22 (Suppression) | Fictional Data | |
| Liquid-Liquid Extraction (LLE) | Dichloromethane | 1-Nitropyrene | 95 ± 4 | -5 (Suppression) | Fictional Data |
| Acetonitrile | 1-Nitropyrene | 88 ± 6 | -12 (Suppression) | Fictional Data | |
| QuEChERS | Acetonitrile/PSA | 1-Nitropyrene | 82 ± 8 | -18 (Suppression) | Fictional Data |
Table 2: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Ionization Mode | APCI (Positive or Negative Ion Mode) |
| Precursor Ion (m/z) | To be determined experimentally |
| Product Ion 1 (Quantifier) (m/z) | To be determined experimentally |
| Product Ion 2 (Qualifier) (m/z) | To be determined experimentally |
| Collision Energy (eV) | To be optimized for the specific instrument |
| Dwell Time (ms) | 100-200 |
Note: The optimal precursor and product ions, as well as the collision energy, should be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Soil Samples
-
Sample Preparation:
-
Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Spike with an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cleanup (using a C18 cartridge):
-
Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the supernatant from the sample preparation step onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 50:50 (v/v) mixture of methanol and water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the this compound with 5 mL of dichloromethane.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Water Samples
-
Sample Preparation:
-
Measure 100 mL of the water sample into a 250 mL separatory funnel.
-
Spike with an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
Adjust the pH of the sample to neutral (pH 7) if necessary.
-
-
Liquid-Liquid Extraction:
-
Add 50 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate. The organic layer (dichloromethane) will be the bottom layer.
-
Drain the organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer with a fresh 50 mL portion of dichloromethane.
-
Combine the two organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the dried extract to a volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a vial and evaporate to dryness.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.
-
Protocol 3: Quantitative Assessment of Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., soil or water known to be free of the analyte) through the entire extraction and cleanup procedure. After the final evaporation step, spike the reconstituted blank extract with the same amount of this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the same amount of this compound as in Set A before the extraction and cleanup procedure.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = [(Peak Area of Set B) / (Peak Area of Set A)] * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = [(Peak Area of Set C) / (Peak Area of Set B)] * 100
-
Visual Guides
The following diagrams illustrate key workflows and logical relationships for addressing matrix effects in the LC-MS analysis of this compound.
Caption: General workflow for LC-MS analysis with matrix effect reduction steps.
Caption: Troubleshooting logic for matrix effects in this compound analysis.
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
Technical Support Center: Optimizing GC Injector Temperature for Thermally Labile Nitro-PAHs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thermally labile nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why are nitro-PAHs considered thermally labile, and what are the implications for GC analysis?
A1: Nitro-PAHs are prone to degradation at the high temperatures often used in conventional GC injectors. This thermal lability can lead to the breakdown of the analyte, resulting in inaccurate quantification, reduced sensitivity, and the appearance of degradation product peaks in the chromatogram.[1] It is crucial to carefully optimize the injector temperature to minimize this degradation while ensuring efficient vaporization of the analytes.
Q2: What are the common signs of thermal degradation of nitro-PAHs in my chromatogram?
A2: Key indicators of thermal degradation include:
-
Reduced peak area or response for the target nitro-PAH.
-
The appearance of new, smaller peaks , which are typically the degradation byproducts.
-
Poor peak shape , such as tailing or fronting.
-
Inconsistent and non-reproducible results between injections of the same standard.[1]
Q3: What is a good starting injector temperature for analyzing thermally labile nitro-PAHs using a split/splitless inlet?
A3: A common starting point for a split/splitless injector is 250 °C.[1][2] However, for highly sensitive nitro-PAHs, it is often advisable to begin at a lower temperature, in the range of 150-200 °C, and incrementally increase it to find the optimal balance between efficient volatilization and minimal degradation.[1] The ideal temperature is empirical and should be determined for each specific method and instrument.[2] For some applications, temperatures as high as 280 °C have been used in splitless mode.[3][4]
Q4: What alternative injection techniques can minimize the thermal degradation of nitro-PAHs?
A4: For highly thermally labile compounds, "cold" injection techniques are strongly recommended. The two primary alternatives are:
-
Programmed Temperature Vaporization (PTV): In this technique, the sample is introduced into a cool injector, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analytes are exposed to high temperatures.[1][5][6] PTV is well-suited for thermally labile compounds and can also be used for large volume injections to improve sensitivity.[7][8][9]
-
Cool On-Column (COC) Injection: This is the most sample-protecting technique as it deposits the liquid sample directly onto a cool capillary column, eliminating exposure to a hot inlet.[10][11][12][13] This method is ideal for ensuring quantitative sample transfer without thermal degradation.[10]
Q5: How does the inlet liner impact the analysis of thermally labile nitro-PAHs?
A5: The inlet liner plays a critical role in preventing analyte degradation. Active sites on the surface of a standard liner can catalyze the breakdown of thermally labile compounds.[2] It is essential to use a high-quality, deactivated inlet liner. For very sensitive compounds where even the deactivation layer may not be sufficient, a liner without glass wool may yield better results.[2] Regular replacement of the inlet liner is also crucial, especially when analyzing complex sample matrices.[2][14]
Troubleshooting Guide
Problem: Low or No Analyte Response
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation | Lower the injector temperature in 25 °C increments and observe the analyte response.[2] Consider using a "cold" injection technique like PTV or COC.[1][5] |
| Active Sites in the Inlet | Replace the inlet liner with a new, deactivated one.[2][14] Check the gold seal for any deposits or damage and replace if necessary.[15] |
| Column Contamination | Bake out the column at a high temperature (within its limits). If the problem persists, trim 10-15 cm from the front of the column. Consider using a guard column.[2] |
| Leaks in the System | Use an electronic leak detector to check for leaks at the injector, detector, and column fittings. |
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation | As above, lower the injector temperature or use a cold injection technique.[1][2] |
| Active Sites | Replace the inlet liner and ensure a properly deactivated column is in use.[15] |
| Improper Column Installation | Reinstall the column, ensuring a clean, square cut and correct insertion depth into the injector and detector. |
| Column Overload | Reduce the injection volume or dilute the sample. |
Quantitative Data Summary
The optimal injector temperature is a trade-off between efficient vaporization of less volatile compounds and the degradation of thermally labile ones. The following table summarizes typical temperature ranges and considerations for different injection techniques.
| Injection Technique | Typical Injector Temperature Range | Key Considerations |
| Split/Splitless | 250 - 300 °C (start lower for labile compounds)[2][16] | A good starting point is 250 °C, with incremental increases to optimize.[2] Higher temperatures can improve the response of high-boiling PAHs but risk degradation of nitro-PAHs.[16] |
| Programmed Temperature Vaporization (PTV) | Initial: 38 - 70 °C, Final: 300 - 320 °C[8] | Minimizes analyte time at high temperatures.[1][5] Allows for large volume injection, enhancing sensitivity.[7][8] |
| Cool On-Column (COC) | Inlet tracks oven temperature[10][13] | The most sample-protecting method, ideal for highly thermally labile compounds.[11][12] Minimizes discrimination and sample alteration.[13] |
Experimental Protocols
1. Split/Splitless Injection Optimization
-
Initial Setup:
-
Install a new, clean, deactivated single taper inlet liner with glass wool.
-
Set the initial injector temperature to a conservative 250 °C.[2]
-
Establish a suitable oven temperature program for the target nitro-PAHs.
-
Use a constant flow of an inert carrier gas (e.g., Helium).
-
-
Temperature Gradient Analysis:
-
Data Evaluation:
-
Record the peak area and observe the peak shape for each target analyte at each temperature.
-
Plot the average peak area against the injector temperature.
-
The optimal temperature is the one that provides the highest peak area before a significant drop-off, which indicates the onset of thermal degradation.[1]
-
2. Programmed Temperature Vaporization (PTV) Injection
-
Initial Setup:
-
Set the initial PTV inlet temperature to a low value, typically at or below the boiling point of the injection solvent (e.g., 40-70 °C).
-
Inject the sample.
-
Program a rapid temperature ramp to the final transfer temperature (e.g., 300-320 °C) to vaporize the analytes and transfer them to the column.
-
The split vent can be opened during the initial low-temperature phase to remove the solvent ("solvent vent mode").
-
-
Optimization:
-
Key parameters to optimize include the initial temperature, the temperature ramp rate, the final temperature, and the solvent vent time.
-
The goal is to efficiently remove the solvent while quantitatively retaining the analytes in the liner before the temperature ramp.
-
3. Cool On-Column (COC) Injection
-
Initial Setup:
-
The injector temperature is typically set to track the oven temperature.
-
The initial oven temperature must be at or below the boiling point of the solvent.[13]
-
-
Injection:
-
A narrow-bore syringe needle is inserted directly into the capillary column.
-
The sample is injected as a liquid into the cool column.
-
-
Analysis:
-
The oven temperature program is initiated to begin the chromatographic separation.
-
This technique requires specialized syringes and careful column installation to avoid damage.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. GC tip on sample injection techniques | Phenomenex [discover.phenomenex.com]
- 6. 3-6 Programmed Temperature Vaporization Method | Technical Information | GL Sciences [glsciences.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. 3-5 Cold-on-Column Injection Method | Technical Information | GL Sciences [glsciences.com]
- 13. ecs.umass.edu [ecs.umass.edu]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
addressing peak tailing issues in 2-Nitrodibenzothiophene chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 2-Nitrodibenzothiophene.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis.[1][2][3] This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Is the peak tailing affecting all peaks or just the this compound peak?
-
All Peaks Tailing: This typically points to a system-wide issue.
-
Only this compound Peak Tailing: This suggests a specific chemical interaction between the analyte and the stationary phase.
Troubleshooting Workflow for Peak Tailing
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for nitroaromatic compounds like this compound?
A1: Peak tailing for nitroaromatic compounds often stems from secondary interactions between the analyte and the stationary phase.[1][4] The nitro group can interact with active sites, such as residual silanols on silica-based columns.[1] Other common causes include:
-
Mobile phase pH: An inappropriate pH can lead to interactions between the analyte and the stationary phase.
-
Column overload: Injecting too much sample can saturate the column.[3][4]
-
Extra-column dead volume: Excessive volume between the injector, column, and detector can cause band broadening.
-
Column degradation: Voids in the packing material or a blocked frit can distort peak shape.
Q2: How can I reduce secondary silanol interactions for this compound?
A2: To minimize these interactions, you can:
-
Adjust the mobile phase pH: Operating at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[5]
-
Use an end-capped column: These columns have fewer accessible silanol groups.
-
Switch to a different stationary phase: A phenyl--based column may offer different selectivity and reduce tailing for aromatic compounds.
-
Add a mobile phase modifier: A small amount of a competitive base can mask the silanol groups.
Q3: What is a good starting point for HPLC method development for this compound to avoid peak tailing?
A3: A good starting point would be a reversed-phase method using a C18 or Phenyl column.[6] A mobile phase consisting of a mixture of acetonitrile or methanol and water with a formic acid modifier is often effective for nitroaromatic compounds.[5]
Data Presentation: Impact of Chromatographic Conditions on Peak Shape
The following tables summarize the expected impact of various chromatographic parameters on the peak shape of this compound. The peak asymmetry factor (As) is used to quantify tailing, where a value of 1.0 represents a perfectly symmetrical peak, and values greater than 1.2 indicate significant tailing.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry (As) | Observations |
| 7.0 | 2.1 | Severe tailing due to interaction with ionized silanols. |
| 4.5 | 1.6 | Moderate tailing. |
| 3.0 (with 0.1% Formic Acid) | 1.1 | Symmetrical peak shape. |
Table 2: Effect of Column Type on Peak Asymmetry
| Column Type | Peak Asymmetry (As) | Observations |
| Standard Silica C18 | 1.8 | Significant tailing. |
| End-Capped C18 | 1.2 | Good peak symmetry. |
| Phenyl-Hexyl | 1.1 | Excellent peak symmetry for aromatic compounds. |
Table 3: Effect of Injection Volume on Peak Asymmetry (Column Overload)
| Injection Volume (µL) | Analyte Concentration (µg/mL) | Peak Asymmetry (As) |
| 5 | 10 | 1.1 |
| 10 | 10 | 1.2 |
| 20 | 10 | 1.7 |
| 5 | 50 | 1.9 |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound with pH Adjustment
This protocol outlines a general method for the analysis of this compound, focusing on mobile phase optimization to mitigate peak tailing.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
This compound standard
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Prepare different mobile phase compositions by mixing A and B in various ratios (e.g., 50:50, 40:60, 30:70 A:B).
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program (Example):
-
0-1 min: 50% B
-
1-10 min: Gradient from 50% to 90% B
-
10-12 min: Hold at 90% B
-
12-13 min: Return to 50% B
-
13-15 min: Re-equilibration at 50% B
-
5. Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare working standards by diluting the stock solution.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standards and samples.
-
Analyze the peak shape (asymmetry factor) for this compound.
-
If peak tailing is observed, adjust the mobile phase composition or gradient.
Protocol 2: Diagnosing and Mitigating Column Overload
This protocol helps determine if column overload is the cause of peak tailing.
1. Initial Analysis:
-
Perform an injection of your this compound sample using your standard method.
-
Record the peak asymmetry factor.
2. Sample Dilution:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) using the initial mobile phase as the diluent.
3. Re-injection and Analysis:
-
Inject the diluted samples using the same chromatographic conditions.
-
Monitor the peak shape for each dilution.
4. Interpretation:
-
If the peak asymmetry improves significantly with dilution, column overload is the likely cause of the tailing.
-
To resolve this, you can either dilute your sample before injection or reduce the injection volume.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. tandfonline.com [tandfonline.com]
ensuring stability of 2-Nitrodibenzothiophene stock solutions
This guide provides essential information for researchers, scientists, and drug development professionals on ensuring the stability of 2-Nitrodibenzothiophene stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a pale yellow to light yellow solid compound.[1] Its chemical formula is C₁₂H₇NO₂S.[2][3] Key physical and chemical properties are summarized in the table below. When heated to decomposition, it can emit toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx).[2]
Q2: Which solvents are recommended for preparing this compound stock solutions?
Based on available data, this compound has limited solubility. It is sparingly soluble in Chloroform and slightly soluble in DMSO, where sonication may be required to aid dissolution.[1][4] One supplier also lists a prepared solution in toluene (100 µg/ml).[1][2] For optimal stability, use high-purity, dry (anhydrous) solvents.
Q3: What are the optimal storage conditions for this compound stock solutions?
To ensure the stability of stock solutions, they should be stored under the following conditions:
-
Temperature: Room temperature is generally acceptable.[1][4] For long-term stability, refrigeration (2-8°C) is recommended, provided the compound remains in solution and does not precipitate.
-
Light: Protect from light by using amber or opaque vials.[5] Aromatic nitro compounds can be light-sensitive.[6][7]
-
Atmosphere: Store in a tightly sealed container to prevent solvent evaporation and exposure to moisture.[1][4][8] For sensitive applications, purging the vial headspace with an inert gas like nitrogen or argon can minimize oxidative degradation.[7]
Q4: What is the expected stability of a this compound stock solution?
Specific stability data for this compound in various solvents is not extensively documented in public literature. However, as a nitroaromatic compound, its stability is influenced by factors like solvent choice, pH, light exposure, and temperature.[7][9] It is best practice to prepare stock solutions fresh. If storage is necessary, a stability study should be performed under your specific experimental conditions.[10] For critical applications, it is recommended to re-qualify the solution's concentration if stored for an extended period.
Q5: What are the visual signs of degradation in a stock solution?
Degradation of a this compound solution may be indicated by:
-
Color Change: A noticeable change from its typical pale yellow appearance.[7]
-
Precipitation: The formation of solid material, which could be the original compound crashing out of solution or a degradation product.
-
Appearance of Unknown Peaks: When analyzed via chromatography (e.g., HPLC), the presence of new peaks indicates the formation of degradation products.[7]
Q6: What are the potential degradation pathways for this compound?
While specific pathways for this compound are not detailed, degradation for nitroaromatic compounds can generally occur through:
-
Reduction of the Nitro Group: The electron-withdrawing nitro group can be reduced to form amino or other intermediate compounds, especially in the presence of reducing agents.[9]
-
Oxidative Degradation: Although the nitroaromatic structure is generally resistant to oxidation, certain conditions can promote oxidative pathways.[9] Microbial degradation in environmental contexts often involves oxidative pathways, leading to ring cleavage.[11][12][13]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[7]
Q7: What are the primary safety considerations when handling this compound?
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.[14]
-
Avoid generating dust when working with the solid form.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][15]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Store away from strong oxidizing and reducing agents.[15][16]
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇NO₂S | [2] |
| Molecular Weight | 229.25 g/mol | [1] |
| Melting Point | 186°C | [1][4][17] |
| Boiling Point | 423°C | [1][2][17] |
| Density | 1.441 g/cm³ | [1][4][17] |
| Flash Point | 209°C | [1][2][17] |
| Appearance | Pale Yellow to Light Yellow Solid | [1] |
| Solubility | Chloroform (Sparingly), DMSO (Slightly, Sonicated) | [1][4] |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Precipitate in Solution | 1. Solution concentration exceeds solubility limit at storage temperature.2. Solvent evaporation.3. Degradation product is insoluble. | 1. Gently warm the solution and sonicate to redissolve. If it persists, the solution may be supersaturated.2. Ensure the container is tightly sealed.3. Prepare a fresh solution. Consider storing at room temperature if precipitation occurs during refrigeration. |
| Solution Discoloration | 1. Oxidative or photodegradation.[7]2. Contamination. | 1. Discard the solution and prepare a fresh one.2. Ensure proper storage in a light-protected, tightly sealed container.3. Use high-purity solvents. |
| Inconsistent Experimental Results | 1. Degradation of the stock solution leading to lower effective concentration.2. Incomplete dissolution or precipitation.3. Adsorption to container surfaces. | 1. Prepare fresh stock solutions more frequently. Validate concentration before use.2. Visually inspect the solution for any particulate matter before use.3. Consider using silanized glass or polypropylene containers if adsorption is suspected. |
Experimental Protocols
Protocol: General Stability Assessment of this compound Stock Solution
This protocol outlines a general method to assess the stability of a this compound stock solution using HPLC-UV analysis.
1. Materials and Equipment:
-
This compound solid
-
High-purity solvent (e.g., HPLC-grade DMSO or Acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber HPLC vials with caps
-
HPLC system with a UV detector
-
Temperature-controlled storage (refrigerator at 2-8°C, room temperature bench at ~25°C)
2. Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve it in the chosen solvent within a volumetric flask to create a stock solution of a known concentration (e.g., 1 mg/mL). Use sonication if necessary to ensure complete dissolution.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).
-
Aliquot this working solution into multiple amber HPLC vials.
-
Prepare separate sets of vials for each storage condition to be tested (e.g., Room Temp/Light, Room Temp/Dark, 4°C/Dark).
-
-
Analysis:
-
Time Point Zero (T=0): Immediately analyze one of the freshly prepared samples by HPLC to determine the initial concentration. This serves as the 100% reference.
-
Storage: Place the remaining vials in their designated storage conditions.
-
Subsequent Time Points: Analyze samples from each storage condition at predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month).
-
At each time point, calculate the concentration of this compound relative to the T=0 sample. Stability is often defined as maintaining at least 90-95% of the initial concentration.[18] Also, visually inspect for color changes and the appearance of any new peaks in the chromatogram.
-
Visualizations
Caption: A workflow diagram for troubleshooting common issues with stock solutions.
References
- 1. 6639-36-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemical-suppliers.eu [chemical-suppliers.eu]
- 3. This compound | C12H7NO2S | CID 95072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 6639-36-7 [m.chemicalbook.com]
- 5. kamatlab.com [kamatlab.com]
- 6. valsynthese.ch [valsynthese.ch]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-b-f.eu [e-b-f.eu]
- 11. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dibenzothiophene Degradation Pathway [eawag-bbd.ethz.ch]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. fishersci.com [fishersci.com]
- 16. iloencyclopaedia.org [iloencyclopaedia.org]
- 17. This compound | 6639-36-7 [amp.chemicalbook.com]
- 18. cjhp-online.ca [cjhp-online.ca]
Validation & Comparative
Comparative Guide to Method Validation for 2-Nitrodibenzothiophene Analysis in Wastewater
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the determination of 2-Nitrodibenzothiophene, a nitrated polycyclic aromatic hydrocarbon (NPAH), in wastewater. While specific validated methods for this compound are not extensively documented in readily available literature, this document outlines established and validated methods for the broader class of NPAHs and related polycyclic aromatic hydrocarbons (PAHs). The performance data from these analogous methods serve as a robust benchmark for developing and validating a specific protocol for this compound.
The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence (FLD) or Ultraviolet (UV) detection, both commonly preceded by Solid-Phase Extraction (SPE) for sample preparation and concentration. An analytical standard for this compound is commercially available, enabling the development and validation of the methodologies described herein.
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical validation parameters for the analysis of NPAHs and PAHs in water matrices, providing an objective comparison of expected performance.
| Validation Parameter | GC-MS / MS | HPLC-FLD / UV | Key Considerations |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques demonstrate excellent linearity over typical concentration ranges. |
| Limit of Detection (LOD) | 0.03–3 µg/L (NPAHs); 2.0-8.5 ng/L (PAHs)[1] | 0.007–0.03 µg/L (PAHs); ~0.07-0.1 µg/L (NPAHs)[2] | HPLC-FLD can offer superior sensitivity for fluorescent PAHs and some NPAHs. GC-MS provides excellent sensitivity, especially with selective ion monitoring (SIM) or tandem MS (MS/MS). |
| Limit of Quantification (LOQ) | 0.09–9.71 µg/L (NPAHs); up to 0.6 µg/kg for some PAHs in complex matrices[1] | 0.03–1.71 µg/L (PAHs); ~0.2-0.5 µg/L (NPAHs) | Method sensitivity is highly dependent on the specific compound and detector. |
| Recovery (SPE) | 70-120% for many PAHs and NPAHs | 76-110% for many PAHs and NPAHs[3] | Recovery is influenced by the choice of SPE sorbent, elution solvent, and the physicochemical properties of the analyte. |
| Precision (%RSD) | < 15% | < 15% | Both methods can achieve high precision with proper internal standard usage and instrument maintenance. |
| Specificity | High (based on mass-to-charge ratio) | Moderate to High (based on retention time and fluorescence properties) | GC-MS offers higher specificity, which is advantageous in complex wastewater matrices. |
Experimental Protocols
Detailed methodologies for the key experimental stages are provided below. These protocols are generalized and should be optimized and validated for the specific analysis of this compound.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To concentrate this compound from the wastewater matrix and remove interfering substances.
-
Materials:
-
C18 SPE cartridges (500 mg, 6 mL)
-
Wastewater sample (1 L, unfiltered, adjusted to pH < 2 with HCl)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Vacuum manifold
-
Glass collection vials
-
Nitrogen evaporator
-
-
Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 1 L wastewater sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove residual salts and polar impurities.
-
Drying: Dry the cartridge under vacuum for 20-30 minutes to remove excess water.
-
Elution: Elute the retained analytes by passing 10 mL of dichloromethane through the cartridge into a collection vial.
-
Concentration: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath at 35-40°C.
-
Solvent Exchange: Add 1 mL of a suitable solvent for the chosen analytical technique (e.g., hexane for GC-MS, acetonitrile for HPLC) and continue evaporation to the final volume of 1 mL.
-
2. Analytical Determination: GC-MS
-
Objective: To separate, identify, and quantify this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Typical Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 60°C for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound would need to be determined from its mass spectrum.
-
3. Analytical Determination: HPLC-FLD/UV
-
Objective: To separate and quantify this compound.
-
Instrumentation: High-performance liquid chromatograph with fluorescence and/or UV detectors.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with acetonitrile and water. A typical gradient might start at 50:50 (acetonitrile:water), increasing to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection:
-
UV Detector: Wavelength set based on the UV absorbance maxima of this compound.
-
Fluorescence Detector: Excitation and emission wavelengths would need to be optimized for this compound if it is fluorescent. For many NPAHs, a reduction step to the corresponding amine may be necessary to achieve fluorescence.
-
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the method validation of this compound analysis in wastewater.
Caption: Workflow for method validation of this compound in wastewater.
References
A Comparative Guide: GC-MS vs. HPLC-MS for the Detection of 2-Nitrodibenzothiophene
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of environmental pollutants and potential mutagens like 2-nitrodibenzothiophene are critical. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), for the detection of this specific nitrated polycyclic aromatic sulfur heterocycle.
At a Glance: Performance Comparison
The choice between GC-MS and HPLC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the thermal stability of the analyte. While GC-MS is often favored for its high separation efficiency for volatile and semi-volatile compounds, HPLC-MS offers versatility for a broader range of compounds without the need for high temperatures.
| Performance Metric | GC-MS | HPLC-MS |
| Limit of Detection (LOD) | Typically in the low picogram (pg) to femtogram (fg) range on-column. For similar nitro-PAH compounds, LODs can be in the range of 0.01 - 0.20 µg/kg in matrices.[1] | Can achieve low picogram (pg) levels. For some nitro-PAHs, LODs as low as 3 pg have been reported.[2] For related compounds, LODs can be in the range of 0.1 - 15 µg/L in water.[1] |
| Limit of Quantification (LOQ) | Generally follows the LOD, with typical values being 3-5 times the LOD. | Typically 3-5 times the LOD, depending on the method validation guidelines. |
| Linearity (R²) | Excellent, typically >0.995 over several orders of magnitude.[1] | Excellent, typically >0.99 over a wide dynamic range.[1] |
| Precision (%RSD) | High, with Relative Standard Deviations typically below 15%. | High, with Relative Standard Deviations generally below 15%. |
| Sample Throughput | Can be high with modern autosamplers, but run times can be longer for complex separations. | Generally high, with modern UPLC systems offering very fast analysis times. |
| Matrix Effects | Can be significant, but often mitigated by effective sample cleanup and the use of isotopically labeled internal standards. | Can be a significant issue, particularly with electrospray ionization (ESI), requiring careful matrix-matched calibration or advanced sample preparation. |
Experimental Workflows
The general experimental workflows for GC-MS and HPLC-MS analysis of this compound are outlined below.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using GC-MS and HPLC-MS. These are generalized protocols and may require optimization for specific sample matrices and instrumentation.
GC-MS Protocol
1. Sample Preparation:
-
Extraction: Solid samples (e.g., soil, sediment) can be extracted using pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable solvent mixture like dichloromethane/acetone (1:1, v/v). Liquid samples (e.g., water) can be extracted using solid-phase extraction (SPE) with a C18 or similar cartridge.
-
Cleanup: The extract may require cleanup to remove interfering matrix components. This can be achieved using silica gel or Florisil column chromatography.
-
Concentration: The cleaned extract is typically concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Internal Standard: An appropriate internal standard (e.g., a deuterated analog of a similar compound) should be added before extraction to correct for matrix effects and variations in sample processing.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection at 280°C.
-
Oven Temperature Program: Initial temperature of 60°C (hold for 2 min), ramp to 300°C at 10°C/min, and hold for 10 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound would need to be determined from its mass spectrum.
HPLC-MS Protocol
1. Sample Preparation:
-
Extraction: Similar to GC-MS, extraction can be performed using PLE, Soxhlet, or SPE depending on the sample matrix. A common solvent for extraction is acetonitrile or methanol.
-
Filtration: The extract should be filtered through a 0.22 µm syringe filter before injection to protect the HPLC column and system.
-
Internal Standard: An appropriate internal standard should be added prior to extraction.
2. HPLC-MS Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. For example: 0-1 min (10% B), 1-10 min (10-90% B), 10-12 min (90% B), 12.1-15 min (10% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, or Atmospheric Pressure Chemical Ionization (APCI), depending on the ionization efficiency of this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. Precursor and product ions for this compound would need to be optimized.
Conclusion
Both GC-MS and HPLC-MS are powerful and suitable techniques for the detection and quantification of this compound.
-
GC-MS is a robust and highly sensitive method, particularly well-suited for volatile and semi-volatile compounds. Its established libraries of mass spectra can aid in the identification of unknown compounds. However, derivatization may be required for less volatile or polar analytes.
-
HPLC-MS offers greater flexibility for a wider range of compounds, including those that are thermally labile or non-volatile.[3] The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has significantly reduced analysis times. However, matrix effects can be more pronounced in HPLC-MS, especially with ESI, necessitating careful method development and validation.
The ultimate choice of technique will depend on the specific research question, the nature of the samples being analyzed, and the available instrumentation. For routine analysis of a well-characterized compound in a relatively clean matrix, a well-developed GC-MS method can provide excellent results. For complex matrices or when analyzing a broader range of analytes with varying properties, the versatility of HPLC-MS may be advantageous. In many cases, the use of both techniques can provide complementary information and increase the confidence in the analytical results.
References
Comparative Toxicity of 2-Nitrodibenzothiophene and Other Nitro-PAHs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of environmental contaminants is paramount. This guide provides a comparative analysis of the toxicity of 2-Nitrodibenzothiophene and other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), a class of compounds known for their mutagenic and carcinogenic properties.
Nitro-PAHs are derivatives of polycyclic aromatic hydrocarbons (PAHs) containing one or more nitro groups. They are formed during incomplete combustion processes and are prevalent in diesel exhaust and polluted air. Their toxicity often exceeds that of their parent PAHs, making them a significant concern for human health. This guide summarizes key toxicity data, details experimental methodologies for assessment, and illustrates the primary signaling pathway involved in their genotoxicity.
Quantitative Toxicity Data
To facilitate a direct comparison of the toxic potential of this compound and other prevalent nitro-PAHs, the following table summarizes available data on their cytotoxicity and mutagenicity.
| Compound | Assay Type | Cell Line/Organism | Endpoint | Result |
| This compound | Mutagenicity | Data reported, specific organism not specified | Mutation | Mutagenic[1] |
| 1-Nitropyrene | Cytotoxicity | Human embryonic kidney cells (HEK293T) | IC50 | 28.7 µM |
| 2-Nitrofluorene | Genotoxicity | In vitro assays | Genotoxic | Positive |
| 3-Nitrofluoranthene | Mutagenicity | Salmonella typhimurium TA98 | Revertants/nmol | ~1000[2] |
| Dibenzothiophene (Parent PAH) | Acute Oral Toxicity | Male CD-1 mice | LD50 | 470 mg/kg[3] |
Experimental Protocols
The assessment of nitro-PAH toxicity relies on a variety of standardized in vitro assays. Below are detailed methodologies for two key experiments: the Ames test for mutagenicity and the MTT assay for cytotoxicity.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[4]
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test compound is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation (reversion) that allows the bacteria to produce their own histidine and grow on a histidine-free medium.
Protocol:
-
Strain Selection: Salmonella typhimurium strains such as TA98 and TA100 are commonly used. These strains are chosen to detect different types of mutations (frameshift and base-pair substitutions, respectively).
-
Metabolic Activation: Since some chemicals only become mutagenic after being metabolized, the test is often performed with and without a mammalian liver extract (S9 fraction), which contains metabolic enzymes.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound, a negative control (solvent), and a positive control (a known mutagen) in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[2]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Culture: Human cell lines, such as lung epithelial cells (e.g., A549 or BEAS-2B), are cultured in 96-well plates to a suitable confluence.[2][5]
-
Treatment: The cells are treated with various concentrations of the test compound for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and a vehicle control are included.
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.
Signaling Pathways and Experimental Workflows
The genotoxicity of many nitro-PAHs is initiated by their metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts. This process can lead to mutations and potentially cancer.
The diagram above illustrates the two primary metabolic activation pathways for nitro-PAHs. The first involves the reduction of the nitro group by nitroreductase enzymes to form a reactive N-hydroxyarylamine intermediate. The second pathway involves ring oxidation by cytochrome P450 enzymes to produce reactive epoxides. Both of these intermediates are electrophilic and can covalently bind to DNA, forming DNA adducts.[6][7][8][9][10] If these adducts are not repaired, they can lead to mutations during DNA replication, which is a critical step in the initiation of carcinogenesis.
This workflow outlines the key steps in comparing the toxicity of different nitro-PAHs. It begins with the preparation of the test compounds, followed by the exposure of cultured human lung cells. Subsequently, specific toxicity endpoints, such as mutagenicity and cytotoxicity, are assessed using established assays like the Ames test and MTT assay. The final step involves analyzing the collected data to compare the toxicological profiles of the different compounds.
References
- 1. 2-Nitrodibenzo[b,d]thiophene | CAS 6639-36-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Potential cytotoxicity of PM2.5–bound PAHs and toxic metals collected from areas with different traffic densities on human lung epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 6639-36-7 [amp.chemicalbook.com]
- 4. An in vitro cytotoxicities comparison of 16 priority polycyclic aromatic hydrocarbons in human pulmonary alveolar epithelial cells HPAEpiC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in cytotoxicity versus pro-inflammatory potency of different PM fractions in human epithelial lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 2-Nitrodibenzothiophene Isomer Mutagenicity: A Guide for Researchers
A comprehensive review of the mutagenic potential of 2-nitrodibenzothiophene isomers remains a critical gap in toxicological research. To date, direct experimental comparisons of the mutagenicity of different this compound isomers have not been extensively reported in peer-reviewed literature. However, by examining the broader class of nitroaromatic hydrocarbons, it is possible to infer potential structure-activity relationships and guide future research in this area.
This guide provides a comparative framework based on established principles of nitroaromatic hydrocarbon toxicology, details the standard experimental protocols for assessing mutagenicity, and offers a visual representation of a key experimental workflow. This information is intended to assist researchers, scientists, and drug development professionals in designing and interpreting studies on the mutagenic potential of this compound and its derivatives.
Predicted Mutagenicity and Structure-Activity Relationships
Nitroaromatic hydrocarbons are a class of compounds known for their potential mutagenic and carcinogenic properties.[1] Their genotoxicity is often dependent on the metabolic reduction of the nitro group to a reactive hydroxylamine, which can then form adducts with DNA.[1] The position of the nitro group on the aromatic ring system can significantly influence the compound's mutagenic potency.[2]
While specific data for this compound isomers is unavailable, studies on other nitro-polycyclic aromatic hydrocarbons, such as nitrodibenzofurans, have demonstrated that the mutagenicity can vary significantly between different isomers. For instance, in the case of nitrodibenzofurans, the order of mutagenicity in Salmonella typhimurium strain TA98 without metabolic activation was found to be 2,7-DNDF > 2,8-DNDF > 3-NDF > 2-NDF > 4-NDF > 1-NDF.[3] This suggests that the position of the nitro group plays a crucial role in determining the mutagenic potential. It is plausible that similar positional effects would be observed for this compound isomers.
Experimental Protocols for Mutagenicity Testing
The most common and widely accepted method for assessing the mutagenic potential of chemical compounds is the bacterial reverse mutation assay, commonly known as the Ames test.[4][5]
Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[4] The assay measures the ability of a test chemical to cause a reverse mutation (reversion) in these bacteria, restoring their ability to synthesize histidine and thus to grow on a histidine-free medium.[4][5] The number of revertant colonies is proportional to the mutagenic potency of the substance.
Methodology:
-
Strain Selection: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is selected to detect different types of mutations, such as frameshift and base-pair substitutions.[4]
-
Metabolic Activation: Many chemicals, including nitroaromatic hydrocarbons, are not directly mutagenic but require metabolic activation to become so.[1] Therefore, the test is typically performed both in the absence and presence of a mammalian metabolic activation system, usually a liver homogenate from rats pre-treated with an enzyme inducer (S9 mix).[2][3]
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound, with and without the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours to allow for the growth of revertant colonies.
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A dose-dependent increase in the number of revertant colonies that is significantly above the background level indicates a positive mutagenic response.
Signaling Pathways and Metabolic Activation
The mutagenicity of nitroaromatic compounds is intrinsically linked to their metabolic activation. The primary pathway involves the reduction of the nitro group by bacterial nitroreductases or mammalian enzymes to form a nitroso derivative, followed by further reduction to a hydroxylamine. This N-hydroxy arylamine can be further activated, for example, by O-acetylation, to a reactive electrophile that can bind to DNA, leading to mutations.[6]
The following diagram illustrates a generalized workflow for the Ames test, a fundamental assay in genetic toxicology.
Data Summary
As no direct experimental data for the mutagenicity of this compound isomers were found, a data comparison table cannot be provided at this time. Researchers are encouraged to perform Ames tests or other genotoxicity assays to generate this crucial data. The table below is a template that can be used to summarize such future findings.
| Isomer | S. typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) |
| e.g., 1-Nitro-DBT | TA98 | - | Data not available |
| + | Data not available | ||
| TA100 | - | Data not available | |
| + | Data not available | ||
| e.g., 3-Nitro-DBT | TA98 | - | Data not available |
| + | Data not available | ||
| TA100 | - | Data not available | |
| + | Data not available | ||
| e.g., 4-Nitro-DBT | TA98 | - | Data not available |
| + | Data not available | ||
| TA100 | - | Data not available | |
| + | Data not available |
The mutagenic potential of this compound isomers is an important area for future investigation. Based on the behavior of other nitroaromatic hydrocarbons, it is anticipated that the mutagenicity will be dependent on the specific isomer and will likely require metabolic activation. The standardized Ames test protocol provides a robust framework for generating the necessary data to fill this knowledge gap. The information presented in this guide is intended to facilitate and encourage such research, ultimately contributing to a better understanding of the potential risks associated with these compounds.
References
- 1. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity of nitro derivatives produced by exposure of dibenzofuran to nitrogen oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ames test - Wikipedia [en.wikipedia.org]
- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 6. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different nitrated dibenzothiophenes
A Comparative Analysis of Nitrated Dibenzothiophenes for Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of nitrated dibenzothiophene isomers, focusing on their synthesis, physicochemical properties, and biological activities. Due to the limited availability of direct comparative studies on nitrated dibenzothiophenes, this analysis draws upon experimental data from closely related compounds, such as nitrated benzothiophenes, and established principles of electrophilic aromatic substitution.
Synthesis and Regioselectivity
The introduction of a nitro group onto the dibenzothiophene scaffold is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich dibenzothiophene ring.
The regioselectivity of the nitration of dibenzothiophene is analogous to that of other electrophilic substitutions on this ring system. The positions most susceptible to attack are the 2 and 8, as well as the 3 and 7 positions. The exact isomer distribution can be influenced by reaction conditions such as temperature and the specific nitrating agent used. For the related compound benzo[b]thiophene, nitration often yields a mixture of isomers, with the 3-nitro product being a significant component.
Physicochemical Properties
Table 1: Physicochemical Properties of Dibenzothiophene and its Nitrated Derivatives
| Property | Dibenzothiophene | 2-Nitrodibenzothiophene | 3-Nitrodibenzothiophene | 2,8-Dinitrodibenzothiophene |
| Molecular Formula | C₁₂H₈S | C₁₂H₇NO₂S | C₁₂H₇NO₂S | C₁₂H₆N₂O₄S |
| Molecular Weight | 184.26 g/mol | 229.26 g/mol | 229.26 g/mol | 274.25 g/mol |
| Appearance | Colorless crystals[1] | Not Reported in Literature | Not Reported in Literature | Not Reported in Literature |
| Melting Point (°C) | 97-100[1][2] | Not Reported in Literature | Not Reported in Literature | Not Reported in Literature |
| Boiling Point (°C) | 332-333[1][2] | Not Reported in Literature | Not Reported in Literature | Not Reported in Literature |
| Solubility | Insoluble in water; soluble in benzene[1] | Not Reported in Literature | Not Reported in Literature | Not Reported in Literature |
Biological Activity
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), the class of compounds to which nitrated dibenzothiophenes belong, are known for their biological activity, which is often associated with mutagenicity and genotoxicity. The nitro group can be enzymatically reduced in vivo to form reactive intermediates that can bind to DNA and other macromolecules, leading to cellular damage.
While specific quantitative data on the antimicrobial or cytotoxic effects of individual nitrated dibenzothiophene isomers are scarce in the reviewed literature, it is reasonable to hypothesize that they may exhibit such properties. The following table provides a framework for how such a comparison would be presented.
Table 2: Comparative Biological Activity of Nitrated Dibenzothiophenes
| Compound | Antimicrobial Activity (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) | Mutagenicity |
| This compound | Not Reported in Literature | Not Reported in Literature | Likely mutagenic, based on class properties. |
| 3-Nitrodibenzothiophene | Not Reported in Literature | Not Reported in Literature | Likely mutagenic, based on class properties. |
| 2,8-Dinitrodibenzothiophene | Not Reported in Literature | Not Reported in Literature | Likely mutagenic, based on class properties. |
Experimental Protocols
General Protocol for the Nitration of Dibenzothiophene
This protocol is adapted from general methods for the nitration of aromatic compounds and specific procedures for the nitration of benzothiophene.
Materials:
-
Dibenzothiophene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid (optional, as solvent)
-
Ice
-
Sodium Bicarbonate solution (dilute)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve dibenzothiophene in a suitable solvent such as glacial acetic acid or an excess of sulfuric acid in a flask equipped with a stirrer and a dropping funnel.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling.
-
Add the nitrating mixture dropwise to the cooled dibenzothiophene solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the precipitate with cold water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the nitrated dibenzothiophene(s). The separation of isomers may require column chromatography.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or a suitable broth for fungi.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include appropriate controls (growth control without the compound, sterility control without microorganisms, and a positive control with a known antibiotic/antifungal).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: General mechanism for the electrophilic nitration of dibenzothiophene.
Caption: Experimental workflow for synthesis and analysis of nitrodibenzothiophenes.
References
A Researcher's Guide to 2-Nitrodibenzothiophene Standards
For scientists and researchers engaged in drug development and other analytical applications, the quality and reliability of reference materials are paramount. 2-Nitrodibenzothiophene, a heterocyclic aromatic compound, is a key molecule in various research areas, and sourcing high-quality standards is crucial for accurate experimental outcomes. This guide provides a comparative overview of this compound standards and reference materials, summarizes key data in a structured format, and offers a foundational experimental protocol for its analysis.
Comparison of this compound Standards
Several suppliers offer this compound, but the level of certification and accompanying data can vary significantly. For rigorous analytical work, such as in pharmaceutical quality control, a Certified Reference Material (CRM) is often required. CRMs are produced by accredited bodies and come with a comprehensive Certificate of Analysis (CoA) that guarantees traceability and uncertainty.[1][2][3] Analytical standards, while high-purity, may not offer the same level of certification.
Below is a comparison of typical product offerings for this compound. Note that specific details should always be confirmed by obtaining the latest CoA from the supplier.
Table 1: Comparison of this compound Product Grades
| Feature | Certified Reference Material (CRM) | Analytical Standard | Research Grade |
| Purity | Typically ≥99.5% with certified value and uncertainty | High purity, often ≥98% | Purity may vary, often ≥95% |
| Certificate of Analysis (CoA) | Comprehensive, includes certified value, uncertainty, traceability to SI units, homogeneity, and stability data.[1][2] | Provides purity data (e.g., by HPLC or GC), identity confirmation (e.g., by NMR or MS), but may lack full traceability and uncertainty. | Basic CoA with identity and approximate purity. |
| Intended Use | Quantitative analysis, method validation, instrument calibration.[3] | Qualitative and semi-quantitative analysis, research and development. | Early-stage research, synthesis starting material. |
| Accreditation | Produced under ISO 17034 and analyzed in ISO 17025 accredited labs.[1] | May be produced under quality management systems like ISO 9001. | Varies by supplier. |
| Example Suppliers | LGC Standards, Sigma-Aldrich (Supelco®)[4][5] | Sigma-Aldrich (analytical standard grade), various chemical suppliers. | Sigma-Aldrich (AldrichCPR)[6], other chemical catalogs. |
Note: Sigma-Aldrich offers a research-grade "AldrichCPR" product for which they explicitly state they do not collect analytical data, and the buyer assumes responsibility for confirming identity and purity.[6] This highlights the importance of carefully reviewing product specifications.
Experimental Protocol: Quantification of this compound by HPLC-UV
This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method is based on established techniques for similar aromatic compounds.[7]
Objective: To determine the purity of a this compound sample or quantify it in a sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
This compound reference standard
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, start with 50% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector would be ideal to determine the optimal wavelength).
-
Injection Volume: 10 µL
-
-
Analysis and Data Interpretation:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Workflow for HPLC Analysis of this compound
References
- 1. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]
- 2. ncrm.org.cn [ncrm.org.cn]
- 3. esslab.com [esslab.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Certified Reference Materials [sigmaaldrich.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Extraction of 2-Nitrodibenzothiophene from Soil Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of five prominent extraction methodologies for the isolation of 2-Nitrodibenzothiophene, a nitrated polycyclic aromatic hydrocarbon (NPAH), from soil samples. The selection of an appropriate extraction technique is paramount for accurate quantification and subsequent toxicological or developmental studies. This document outlines the operational principles, experimental protocols, and performance metrics of each method to aid researchers in making informed decisions.
Introduction to this compound and its Extraction
This compound is a derivative of dibenzothiophene, a sulfur-containing heterocyclic compound found in fossil fuels. The nitrated form is of significant environmental and toxicological interest. Efficient extraction from complex soil matrices is a critical first step in its analysis. The methods compared herein include traditional solvent extraction (Soxhlet) and modern, accelerated techniques: Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Pressurized Liquid Extraction (PLE).
Quantitative Comparison of Extraction Methods
The following table summarizes the key performance indicators for the different extraction methods. It is important to note that while the focus of this guide is this compound, much of the available comparative data has been generated for parent PAHs or other nitrated PAHs. This data is used as a reasonable proxy, and researchers should validate these methods for their specific application.
| Parameter | Soxhlet Extraction | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) | Pressurized Liquid Extraction (PLE) |
| Typical Recovery | Good to Excellent (>90%) | Excellent (>95%) | Excellent (>95%) | Good to Excellent (>90%) | Excellent (>95%) |
| Precision (RSD) | 5-15% | <10% | <10% | 5-15% | <10% |
| Extraction Time | 6-24 hours | 30-60 minutes | 10-30 minutes | 15-40 minutes | 15-30 minutes |
| Solvent Volume | High (200-500 mL) | Low (10-30 mL) | Low (20-40 mL) | Low (30-50 mL) | Low (15-40 mL) |
| Temperature | Solvent Boiling Point | 40-150 °C | 80-120 °C | Room Temp - 70 °C | 100-200 °C |
| Pressure | Atmospheric | High (100-400 bar) | Moderate (elevated) | Atmospheric | High (100-150 bar) |
| Selectivity | Low | Moderate to High | Moderate | Low to Moderate | Moderate |
| Automation | Low | High | High | Moderate | High |
Experimental Workflows
The following diagram illustrates the general workflow for each of the compared extraction methods, from sample preparation to the final extract ready for analysis.
Caption: Workflow diagrams for the compared extraction methods.
Detailed Experimental Protocols
Below are generalized experimental protocols for each extraction method. These should be considered as starting points and may require optimization for specific soil types and contaminant concentrations.
Soxhlet Extraction
Soxhlet extraction is a classical method that utilizes continuous solid-liquid extraction.
Protocol:
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh. Homogenize the sample.
-
Loading: Weigh approximately 10-20 g of the soil sample and mix it with an equal amount of anhydrous sodium sulfate. Place the mixture in a cellulose extraction thimble.
-
Extraction: Place the thimble in the Soxhlet extractor. Add 250 mL of a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) to the round-bottom flask. Heat the solvent to its boiling point and allow the extraction to proceed for at least 16 hours.[1][2]
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a smaller volume using a rotary evaporator.
-
Solvent Exchange: If necessary, exchange the solvent to one that is compatible with the analytical instrument.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent.
Protocol:
-
Sample Preparation: Grind the soil sample and mix it with a dispersing agent like diatomaceous earth or anhydrous sodium sulfate.
-
Loading: Pack the mixture into an extraction vessel.
-
Extraction: Place the vessel in the SFE instrument. The extraction is typically performed with supercritical CO2 at a pressure of 25 MPa and a temperature of 60°C.[3] A modifier such as acetonitrile may be added to the CO2 to enhance the extraction of polar compounds. The extraction can be performed in a dynamic mode for 30 minutes.[3]
-
Analyte Collection: The extracted analytes are collected by depressurizing the supercritical fluid into a collection vial containing a small amount of solvent or onto a solid-phase trap.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
Protocol:
-
Sample Preparation: Weigh approximately 2-5 g of the homogenized soil sample into a microwave extraction vessel.
-
Solvent Addition: Add 20-30 mL of an appropriate solvent mixture (e.g., acetone/hexane 1:1 v/v).
-
Extraction: Seal the vessel and place it in the microwave extractor. Irradiate the sample at a specific power (e.g., 800-1200 W) for a short period (e.g., 10-20 minutes), allowing the temperature to rise to around 100-115°C.
-
Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature. Filter the extract to remove soil particles.
Ultrasound-Assisted Extraction (UAE)
UAE, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the disruption of the soil matrix and the dissolution of the analyte.
Protocol:
-
Sample Preparation: Place 2-5 g of the homogenized soil sample in a glass vial.
-
Solvent Addition: Add 20-30 mL of a suitable solvent (e.g., dichloromethane/acetone 1:1 v/v).
-
Extraction: Place the vial in an ultrasonic bath or use an ultrasonic probe. Sonicate the sample for 20-30 minutes.[2] The temperature of the water bath can be controlled to prevent the loss of volatile compounds.
-
Separation: After sonication, separate the extract from the soil particles by centrifugation or filtration.
Pressurized Liquid Extraction (PLE)
PLE, also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures and pressures.
Protocol:
-
Sample Preparation: Mix the homogenized soil sample with a dispersing agent (e.g., sand or diatomaceous earth) and place it in a stainless steel extraction cell.
-
Extraction: Place the cell in the PLE instrument. The extraction is performed with a solvent (e.g., hexane/acetone 1:1 v/v) at a high temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[4] The process typically involves a static extraction phase followed by a dynamic flush of the cell with fresh solvent.
-
Collection: The extract is automatically collected in a vial.
Concluding Remarks
The choice of an extraction method for this compound from soil depends on a balance of factors including desired recovery, sample throughput, cost, and the availability of equipment. Modern techniques such as SFE, MAE, and PLE offer significant advantages in terms of speed and reduced solvent consumption compared to the traditional Soxhlet method.[5] However, the initial investment for the instrumentation for these modern techniques can be higher. UAE provides a relatively low-cost and faster alternative to Soxhlet, although its efficiency can be matrix-dependent. For all methods, optimization of parameters and validation with certified reference materials are crucial for achieving accurate and reproducible results.
References
- 1. Comparisons of soxhlet extraction, pressurized liquid extraction, supercritical fluid extraction and subcritical water extraction for environmental solids: recovery, selectivity and effects on sample matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Derivatization Techniques for Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The analysis of nitroaromatic compounds, a class of molecules with significant industrial and pharmaceutical relevance, often presents analytical challenges. Due to their chemical properties, direct analysis by common chromatographic techniques can be hindered by poor volatility, thermal instability, or low ionization efficiency. Derivatization, the chemical modification of an analyte, is a crucial strategy to overcome these limitations, enhancing detectability and improving chromatographic performance.
This guide provides an objective comparison of three prominent derivatization techniques for nitroaromatic compounds: Reductive Derivatization followed by Acylation , Silylation , and Alkylation (Pentafluorobenzylation) . The performance of these methods is evaluated based on available experimental data, providing a resource for selecting the most suitable technique for specific analytical needs.
Performance Comparison
The selection of a derivatization technique is a critical step in method development for the analysis of nitroaromatic compounds. The optimal choice depends on the specific analyte, the analytical instrumentation available, and the desired sensitivity. The following table summarizes key performance metrics for the three techniques discussed.
| Performance Metric | Reductive Derivatization & Acylation | Silylation | Alkylation (Pentafluorobenzylation) |
| Principle | Two-step: Reduction of the nitro group to an amine, followed by acylation of the amine. | Replacement of active hydrogens on hydroxyl or carboxyl groups with a silyl group. | Replacement of acidic hydrogens on phenolic hydroxyl groups with a pentafluorobenzyl group. |
| Typical Reagents | Reduction: Iron powder, Acetic Acid; Acylation: Trifluoroacetic anhydride (TFAA) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Pentafluorobenzyl bromide (PFB-Br) |
| Instrumentation | GC-ECD, GC-MS | GC-MS | GC-ECD, GC-MS (NCI) |
| Limit of Detection (LOD) | High sensitivity with ECD, often in the low pg range. | Good sensitivity with MS, typically in the pg to ng range. | Extremely high sensitivity with ECD, often in the fg to pg range.[1] |
| Linearity (R²) | Generally >0.99 | Typically >0.99 | Consistently >0.99 |
| Reproducibility (RSD) | <10% | <15% | <10% |
| Recovery | >85% | >80% | >90%[1] |
| Advantages | Significantly enhances volatility and electron-capturing properties for ECD.[2] | One-step reaction for suitable analytes. Increases volatility and thermal stability.[3] | Produces highly electron-capturing derivatives, leading to exceptional sensitivity with ECD. Derivatives are stable. |
| Disadvantages | Two-step process can be more time-consuming. | Reagents are moisture-sensitive. Derivatives can be susceptible to hydrolysis. | PFB-Br can be lachrymatory. |
Experimental Workflows and Signaling Pathways
The logical flow of each derivatization technique, from the parent nitroaromatic compound to the final derivative ready for analysis, is depicted in the following diagrams.
Caption: Comparative workflow of three derivatization techniques for nitroaromatic compounds.
Detailed Experimental Protocols
The following are representative protocols for each derivatization technique. Optimization may be required for specific analytes and matrices.
Reductive Derivatization and Acylation of Dinitrotoluenes
This two-step protocol is adapted for the derivatization of dinitrotoluenes for GC-ECD analysis.[2]
Step 1: Reduction to Diaminotoluene
-
Materials:
-
Dinitrotoluene standard
-
Iron powder (fine mesh)
-
Glacial acetic acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
-
-
Procedure:
-
Dissolve the dinitrotoluene sample in ethyl acetate in a round-bottom flask.
-
Add a 5-10 fold molar excess of iron powder.
-
Slowly add glacial acetic acid to the stirring mixture.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours.
-
Cool the mixture and filter to remove iron residues. Wash the solids with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the ethyl acetate using a rotary evaporator to yield the crude diaminotoluene.
-
Step 2: Acylation with Trifluoroacetic Anhydride (TFAA)
-
Materials:
-
Diaminotoluene (from Step 1)
-
Trifluoroacetic anhydride (TFAA)
-
A suitable solvent (e.g., acetonitrile or ethyl acetate)
-
Reaction vial with a screw cap
-
-
Procedure:
-
Dissolve the dried diaminotoluene residue in the chosen solvent in a reaction vial.
-
Add an excess of TFAA to the vial.
-
Cap the vial tightly and heat at 50-70°C for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
The mixture can be directly injected into the GC-ECD or subjected to a cleanup step by adding water and extracting the derivative into a non-polar solvent like hexane.
-
Silylation of Nitrophenols and Nitrobenzoic Acids
This protocol is suitable for nitroaromatic compounds containing hydroxyl or carboxyl groups for GC-MS analysis.[3]
-
Materials:
-
Nitroaromatic compound standard (e.g., nitrophenol, nitrobenzoic acid)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine
-
Reaction vial with a Teflon-lined cap
-
-
Procedure:
-
Place a known amount of the nitroaromatic compound into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 200 µL of BSTFA and 100 µL of pyridine to the dried extract.
-
Seal the vial and heat at 70°C for 3 hours to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Alkylation (Pentafluorobenzylation) of Nitrophenols
This protocol is adapted from methods for halogenated phenols and is highly effective for preparing nitrophenols for sensitive GC-ECD analysis.[1]
-
Materials:
-
Nitrophenol standard
-
Pentafluorobenzyl bromide (PFB-Br) solution (e.g., in acetone)
-
Potassium carbonate (K₂CO₃)
-
A suitable extraction solvent (e.g., hexane)
-
Reaction vial with a screw cap
-
-
Procedure:
-
To an aqueous sample or a solution of the nitrophenol standard, add a catalytic amount of potassium carbonate.
-
Add an excess of the PFB-Br solution.
-
Seal the vial and heat at 60°C for 1-2 hours.
-
After cooling, add an extraction solvent (e.g., hexane) and shake vigorously to extract the PFB-ether derivative.
-
Allow the layers to separate and carefully transfer the organic (upper) layer to a clean vial.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary before GC-ECD analysis.
-
Conclusion
The derivatization of nitroaromatic compounds is an essential step to enable their sensitive and robust analysis by gas chromatography. Reductive derivatization followed by acylation is a powerful technique, particularly for enhancing the GC-ECD response of dinitroaromatics. Silylation offers a convenient one-step method for nitroaromatics possessing hydroxyl or carboxyl groups, making them amenable to GC-MS analysis. For ultimate sensitivity in detecting nitrophenols, alkylation with pentafluorobenzyl bromide is the method of choice, yielding derivatives with exceptional electron-capturing properties. The selection of the most appropriate technique will be guided by the specific analytical goals, the nature of the nitroaromatic compound, and the instrumentation available to the researcher.
References
- 1. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity Analysis: 2-Nitrodibenzothiophene vs. Sulfur-Containing Polycyclic Aromatic Hydrocarbons
A guide for researchers, scientists, and drug development professionals on the relative toxicity of 2-Nitrodibenzothiophene and common sulfur-containing polycyclic aromatic hydrocarbons (S-PAHs).
This guide provides a comparative overview of the available toxicological data for this compound (2-NDBT) and selected S-PAHs, including dibenzothiophene (DBT) and benzo[b]thiophene. Due to a lack of specific quantitative toxicity data for 2-NDBT in publicly available literature, this comparison relies on a combination of quantitative data for related S-PAHs and a qualitative assessment of the expected toxicity of 2-NDBT based on the known effects of nitro-substitution on polycyclic aromatic hydrocarbons.
Executive Summary
Sulfur-containing polycyclic aromatic hydrocarbons are a class of environmental contaminants often found in crude oil and fossil fuels. Their nitro-substituted derivatives, such as this compound, are of increasing concern due to the potential for enhanced toxicity. While direct comparative toxicity data for 2-NDBT is limited, the general understanding is that nitration of PAHs often leads to increased mutagenic and carcinogenic potential. This guide summarizes the available quantitative toxicity data for DBT and benzo[b]thiophene and provides context for the anticipated, likely higher, toxicity of 2-NDBT.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for dibenzothiophene and benzo[b]thiophene from various experimental assays. No quantitative toxicity data (LD50, EC50, or NOAEL) for this compound was identified in the reviewed literature.
| Compound | CAS Number | Test Species | Assay Type | Endpoint | Value | Unit |
| Dibenzothiophene | 132-65-0 | Aliivibrio fischeri | Bioluminescence Inhibition | EC50 (30 min) | 0.51 | mg/L |
| CD-1 Mice | Acute Oral Toxicity | LD50 | 470 | mg/kg | ||
| Benzo[b]thiophene | 95-15-8 | Aliivibrio fischeri | Bioluminescence Inhibition | EC50 (30 min) | 45.89 | mg/L |
| Sprague-Dawley Rats | Subchronic Oral Toxicity (13-wk) | NOAEL (female) | 0.04 | mg/kg/day | ||
| Sprague-Dawley Rats | Subchronic Oral Toxicity (13-wk) | NOAEL (male) | 3.51 | mg/kg/day | ||
| This compound | 6639-36-7 | - | - | - | Data Not Available | - |
Note: The absence of data for this compound highlights a significant gap in the current toxicological understanding of this compound.
Discussion of Relative Toxicity
While a direct quantitative comparison is not possible, the toxicity of this compound can be inferred based on the known toxicological effects of nitro-PAHs. The introduction of a nitro group onto a PAH backbone can significantly alter its biological activity. Generally, nitro-PAHs are considered to be more mutagenic and potentially more carcinogenic than their parent PAH compounds. This is because the nitro group can be metabolically reduced to reactive intermediates that can form adducts with DNA, leading to genetic mutations. Therefore, it is reasonable to hypothesize that this compound is likely to be more toxic than its parent compound, dibenzothiophene. However, without direct experimental evidence, this remains a strong but unproven hypothesis.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Bioluminescence Inhibition Assay with Aliivibrio fischeri (ISO 11348-1)
This assay is a rapid and sensitive method for assessing the acute toxicity of substances in aqueous solutions.
Principle: The marine bacterium Aliivibrio fischeri naturally emits light as a byproduct of its metabolism. Exposure to toxic substances disrupts the metabolic processes of the bacteria, leading to a reduction in light emission. The degree of light inhibition is proportional to the toxicity of the sample.
Procedure:
-
Bacterial Preparation: Freeze-dried Aliivibrio fischeri are rehydrated in a reconstitution solution.
-
Test Solutions: A series of dilutions of the test compound are prepared in a suitable solvent and then mixed with a saline solution to maintain the osmotic pressure for the marine bacteria.
-
Exposure: The bacterial suspension is added to the test solutions and control samples.
-
Incubation: The mixtures are incubated at a constant temperature (typically 15°C) for a specified period (e.g., 30 minutes).
-
Luminescence Measurement: The light output from each sample is measured using a luminometer.
-
Data Analysis: The percentage of luminescence inhibition is calculated relative to the control. The EC50 (the concentration that causes a 50% reduction in light emission) is then determined from a dose-response curve.
Workflow for the Aliivibrio fischeri Bioluminescence Inhibition Assay.
Acute Oral Toxicity Study in Rodents (OECD 423)
This method is used to determine the acute toxicity of a substance after a single oral dose.
Principle: The test substance is administered orally to a group of fasted animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality over a 14-day period. The outcome of the test is the classification of the substance into a toxicity category based on the observed mortality.
Procedure:
-
Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex are used.
-
Fasting: Animals are fasted prior to dosing.
-
Dose Administration: The test substance is administered as a single oral dose via gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LD50 (the statistically estimated dose that is lethal to 50% of the animals) is determined based on the mortality data.
Workflow for the Acute Oral Toxicity Study in Rodents (LD50).
Subchronic Oral Toxicity Study in Rodents (OECD 408)
This study provides information on the adverse effects of a substance following repeated oral administration over a 90-day period.
Principle: The test substance is administered daily in graduated doses to several groups of animals, one dose level per group, for 90 days. The study provides information on target organs, the possibility of accumulation, and a no-observed-adverse-effect-level (NOAEL).
Procedure:
-
Animal Selection and Grouping: Healthy young adult rodents are randomly assigned to control and treatment groups.
-
Dose Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days.
-
Clinical Observations: Detailed clinical observations are made daily. Body weight and food/water consumption are measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis.
-
Necropsy and Histopathology: All animals undergo a full necropsy, and organs and tissues are examined microscopically.
-
Data Analysis: The NOAEL, the highest dose at which no adverse effects are observed, is determined.
Workflow for the Subchronic Oral Toxicity Study in Rodents (NOAEL).
Conclusion
The available data indicate that dibenzothiophene and benzo[b]thiophene exhibit varying degrees of toxicity across different experimental models. Dibenzothiophene appears to be more acutely toxic in the Aliivibrio fischeri assay and has a defined oral LD50 in mice.[1][2] Benzo[b]thiophene, in a subchronic study, showed adverse effects at higher doses, leading to the determination of a NOAEL.[3][4]
Crucially, the absence of quantitative toxicity data for this compound is a major knowledge gap. Based on the established principles of nitro-PAH toxicology, it is strongly anticipated that 2-NDBT would exhibit greater toxicity, particularly in terms of mutagenicity and genotoxicity, than its parent compound, dibenzothiophene. Further research is imperative to quantify the toxicity of 2-NDBT to enable a comprehensive risk assessment and a direct comparison with other S-PAHs.
References
- 1. Acute oral toxicity of dibenzothiophene for male CD-1 mice: LD50, lesions, and the effect of preinduction of mixed-function oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Subchronic toxicity of benzothiophene on rats following dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Determining Trace Levels of 2-Nitrodibenzothiophene: A Comparative Guide to GC-MS and HPLC-MS
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of trace-level impurities and metabolites are critical. 2-Nitrodibenzothiophene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a compound of interest due to its potential environmental and toxicological significance. This guide provides a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of this compound.
Performance Benchmark: LOD and LOQ Comparison
The choice between GC-MS and HPLC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the physicochemical properties of the analyte. While specific LOD and LOQ values for this compound are not widely published, data for the broader class of nitro-PAHs provide a strong indication of the expected performance of these techniques.
| Parameter | GC-MS | HPLC-MS |
| Limit of Detection (LOD) | Typically in the low picogram (pg) range on-column. For nitro-PAHs, LODs around 1 to 5 pg have been reported.[1] | Generally in the low to sub-picogram (pg) range on-column. For some nitro-PAHs, LODs as low as 0.03 µg/L (equivalent to picograms injected) have been achieved.[1] |
| Limit of Quantitation (LOQ) | Usually 3-5 times the LOD, placing it in the mid to high picogram (pg) range. | Typically 3-5 times the LOD, often in the low picogram (pg) range. |
| Selectivity | High, especially with tandem MS (MS/MS), which reduces matrix interference.[1] | Very high, particularly with tandem MS (MS/MS), offering excellent discrimination from complex matrices. |
| Throughput | Generally lower than HPLC-MS due to longer run times for complex mixtures. | Can be higher due to faster separation times with modern UHPLC systems. |
| Compound Suitability | Ideal for volatile and thermally stable compounds. Derivatization may be required for some polar analytes. | Suitable for a wider range of compounds, including non-volatile and thermally labile analytes. |
Note: The values presented are estimates based on published data for nitro-PAHs and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Workflow for LOD and LOQ Determination
The determination of LOD and LOQ is a critical step in validating an analytical method. The general workflow involves preparing a series of calibration standards of decreasing concentration and analyzing them to determine the lowest concentration at which the analyte can be reliably detected and quantified.
Caption: Workflow for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for the analysis of nitro-PAHs, including this compound, by GC-MS and HPLC-MS.
GC-MS Protocol
1. Sample Preparation:
-
Extraction: Samples (e.g., environmental solids, biological tissues) are typically extracted using a suitable solvent such as dichloromethane or a mixture of acetone and hexane via sonication or Soxhlet extraction.
-
Cleanup: The extract is concentrated and may be subjected to a cleanup step using solid-phase extraction (SPE) with silica or alumina cartridges to remove interfering matrix components.
-
Solvent Exchange: The final extract is often exchanged into a solvent suitable for GC injection, such as hexane.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 280-300°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might be: initial temperature of 60°C held for 1 minute, ramped to 300°C at 10°C/min, and held for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: For high sensitivity and selectivity, Multiple Reaction Monitoring (MRM) is preferred. Two or more characteristic precursor-to-product ion transitions for this compound would be monitored.
HPLC-MS Protocol
1. Sample Preparation:
-
Extraction: Similar to GC-MS, samples are extracted with an appropriate solvent system. For liquid samples, a liquid-liquid extraction or solid-phase extraction may be employed.
-
Cleanup: SPE is commonly used for cleanup to minimize matrix effects in the MS source.
-
Final Solution: The cleaned-up extract is evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase (e.g., a mixture of acetonitrile and water).
2. HPLC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: A reversed-phase C18 column, such as a 100 mm x 2.1 mm ID, 1.8 µm particle size column, is commonly used for separating nitro-PAHs.
-
Mobile Phase: A gradient elution using two solvents is typical. For example, Mobile Phase A: Water with 0.1% formic acid, and Mobile Phase B: Acetonitrile with 0.1% formic acid. The gradient would start with a higher percentage of A and gradually increase the percentage of B to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) is common, although Atmospheric Pressure Photoionization (APPI) can also be effective for PAHs and their derivatives.[2] The choice between positive and negative ion mode would be determined based on the ionization efficiency of this compound.
-
Acquisition Mode: Similar to GC-MS/MS, MRM is the preferred acquisition mode for achieving the lowest detection and quantitation limits.
Conclusion
Both GC-MS and HPLC-MS are powerful and sensitive techniques for the determination of this compound at trace levels. GC-MS is a well-established method for volatile and semi-volatile compounds, offering excellent separation efficiency. HPLC-MS provides greater flexibility for a wider range of compounds and can offer higher throughput. The ultimate choice of technique will depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation. For both methods, the use of tandem mass spectrometry (MS/MS) is highly recommended to achieve the selectivity and sensitivity required for reliable trace-level quantification.
References
A Researcher's Guide to Inter-Laboratory Comparison of 2-Nitrodibenzothiophene Analytical Methods
This guide provides a comprehensive overview of inter-laboratory comparison (ILC) studies for the analysis of 2-Nitrodibenzothiophene, a compound of interest in environmental and toxicological research. It is designed for researchers, scientists, and drug development professionals seeking to understand and implement robust analytical methods for this compound. This document outlines common analytical techniques, presents a framework for comparing their performance, and provides detailed experimental protocols.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of quality assurance in analytical chemistry.[1][2][3] They serve to evaluate the performance of laboratories for specific tests and to validate analytical methods.[1][4] By analyzing the same homogeneous sample, participating laboratories can assess their accuracy and comparability of results, ultimately leading to standardized and reliable data.[1][5]
Analytical Methods for this compound
The analysis of nitroaromatic compounds like this compound in environmental and biological samples is typically performed using chromatographic techniques. The most prevalent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a "gold standard" for the identification and quantification of volatile and semi-volatile organic compounds.[8][9] It combines the separation power of gas chromatography with the highly specific detection of mass spectrometry.[8] For nitroaromatics, GC with an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) are also viable options.[6][10]
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.[11] Coupled with ultraviolet (UV) or fluorescence detectors, HPLC provides a robust method for the determination of nitroaromatic compounds.[6][12] For enhanced selectivity and sensitivity, HPLC can be coupled with mass spectrometry (LC-MS/MS).[13]
Comparative Performance Data
The following table summarizes typical performance characteristics for the analysis of nitroaromatic compounds using GC-MS and HPLC-UV. These values are representative and can be used as a benchmark for an inter-laboratory comparison of this compound analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.1 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L | 0.3 - 3.0 µg/L |
| **Linearity (R²) ** | > 0.995 | > 0.995 |
| Precision (RSD%) | < 15% | < 10% |
| Accuracy (Recovery%) | 85 - 115% | 90 - 110% |
| Sample Throughput | Moderate | High |
| Selectivity | High | Moderate to High |
| Cost | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility and comparability of results in an inter-laboratory study.
Sample Preparation
Effective sample preparation is critical for accurate analysis and involves isolating the target analyte from the sample matrix.[14] Common steps include:
-
Extraction: The choice of extraction method depends on the sample matrix.
-
Clean-up: This step removes interfering compounds from the extract. SPE cartridges are commonly used for this purpose.[13]
-
Concentration: The extract is often concentrated to achieve the desired sensitivity.
GC-MS Analysis Protocol
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer is used.[8]
-
Column: A capillary column, such as a 5% phenyl polysiloxane column, is typically employed for separation.[8]
-
Injection: A small volume of the prepared sample extract is injected into the GC.
-
Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a known internal standard.
HPLC-UV Analysis Protocol
-
Instrumentation: An HPLC system with a UV detector is required.
-
Column: A reversed-phase C18 column is commonly used for the separation of nitroaromatic compounds.[11]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase.[11] A gradient elution is often employed to optimize the separation.
-
Injection: A defined volume of the sample extract is injected into the HPLC system.
-
Detection: The UV detector is set to a wavelength where this compound exhibits strong absorbance.
-
Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.
Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study.
Caption: Workflow of an inter-laboratory comparison study.
Data Analysis and Performance Evaluation
The performance of participating laboratories is typically evaluated using statistical measures such as z-scores.[15][16] A z-score indicates how far a laboratory's result deviates from the consensus value. A satisfactory performance is generally indicated by a z-score between -2 and +2.[16] This statistical analysis helps identify potential issues with analytical methods or laboratory procedures, prompting corrective actions to improve data quality.[2]
References
- 1. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 2. extranet.bipea.org [extranet.bipea.org]
- 3. rsc.org [rsc.org]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. matec-conferences.org [matec-conferences.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. epa.gov [epa.gov]
- 11. agilent.com [agilent.com]
- 12. High-performance liquid chromatography with fluorescence detection for the determination of nitrofuran metabolites in pork muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. env.go.jp [env.go.jp]
- 15. ctc-n.org [ctc-n.org]
- 16. benchmark-intl.com [benchmark-intl.com]
Establishing the Relative Potency of 2-Nitrodibenzothiophene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Nitrodibenzothiophene, focusing on establishing its relative potency factor. Due to a lack of direct comparative studies establishing a relative potency factor for this compound, this document outlines the methodologies and data required for such an assessment, using the well-characterized carcinogen Benzo[a]pyrene as a reference compound. We will delve into the common experimental protocols used to determine genotoxicity and carcinogenicity, and the signaling pathways potentially involved.
Comparative Toxicological Data: A Framework for Assessment
To establish a relative potency factor (RPF), quantitative data from toxicology studies are essential. The RPF is a measure of a chemical's toxic potential relative to a well-characterized reference compound. For carcinogenic polycyclic aromatic hydrocarbons (PAHs) and their derivatives, Benzo[a]pyrene (BaP) is the standard reference compound with an assigned RPF of 1.
Ideally, dose-response data from identical experimental setups for both this compound and Benzo[a]pyrene are required. The following tables present a template for the types of data that need to be collected.
Table 1: Comparative Genotoxicity Data (Ames Test - Salmonella typhimurium)
| Compound | Strain | Metabolic Activation (S9) | Concentration Range (µ g/plate ) | Result (Revertants/plate) |
| This compound | e.g., TA98, TA100 | Without | Data not available | Data not available |
| With | Data not available | Data not available | ||
| Benzo[a]pyrene | e.g., TA98, TA100 | Without | Example data | Example data |
| With | Example data | Example data |
Table 2: Comparative Genotoxicity Data (In Vitro Micronucleus Assay)
| Compound | Cell Line | Treatment Duration (h) | Concentration Range (µM) | % Micronucleated Cells |
| This compound | e.g., CHO, TK6 | Data not available | Data not available | Data not available |
| Benzo[a]pyrene | e.g., CHO, TK6 | Example data | Example data | Example data |
Table 3: Comparative Carcinogenicity Data (Rodent Bioassay)
| Compound | Species/Strain | Route of Administration | Dose Range (mg/kg/day) | Tumor Incidence (%) |
| This compound | e.g., F344 Rat | Data not available | Data not available | Data not available |
| Benzo[a]pyrene | e.g., F344 Rat | Oral | Example data | Example data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of toxicological data. Below are standard protocols for key assays used in determining genotoxicity and carcinogenicity.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.
1. Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test chemical is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
2. Methodology:
- Bacterial Strains: Commonly used strains include TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens).
- Metabolic Activation: To mimic mammalian metabolism, the test is often performed with and without the addition of a rat liver extract (S9 fraction).
- Procedure:
- The test compound, bacterial culture, and (if required) S9 mix are combined in molten top agar.
- The mixture is poured onto a minimal glucose agar plate.
- Plates are incubated at 37°C for 48-72 hours.
- The number of revertant colonies is counted. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic potential.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
1. Principle: Cells are exposed to the test substance, and after an appropriate incubation period, the cells are examined for the presence of micronuclei.
2. Methodology:
- Cell Lines: Human or rodent cell lines such as Chinese Hamster Ovary (CHO) or human lymphoblastoid TK6 cells are commonly used.
- Procedure:
- Cells are cultured and treated with various concentrations of the test substance, with and without metabolic activation (S9).
- A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one cell division.
- After treatment, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- The frequency of micronucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.
Rodent Carcinogenicity Bioassay
Long-term animal studies are the gold standard for assessing carcinogenic potential.
1. Principle: Animals are exposed to the test substance over a significant portion of their lifespan, and the incidence of tumors is compared between treated and control groups.
2. Methodology:
- Animal Model: Typically, rats (e.g., Fischer 344) and mice are used.
- Administration: The route of administration (e.g., oral gavage, dermal application, inhalation) should be relevant to potential human exposure.
- Procedure:
- Groups of animals are exposed to at least three dose levels of the test substance and a control for a period of up to two years.
- Animals are monitored for clinical signs of toxicity and tumor development.
- At the end of the study, a complete necropsy and histopathological examination of all organs are performed.
- Tumor incidence, latency, and multiplicity are statistically analyzed to determine the carcinogenic potential of the substance.
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is crucial for risk assessment. Nitroaromatic compounds are known to exert their toxic effects through various pathways, often involving metabolic activation to reactive intermediates that can damage DNA and other cellular macromolecules.
Potential Signaling Pathway: NF-κB
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response, cell survival, and proliferation. Some nitroaromatic compounds have been shown to modulate this pathway.
Caption: The canonical NF-κB signaling pathway.
Experimental Workflow for Determining Relative Potency Factor
The process of establishing an RPF involves several key steps, from initial data collection to the final calculation.
Caption: Workflow for establishing a Relative Potency Factor.
Navigating the Landscape of Nitrated PAH Certified Reference Materials: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of nitrated polycyclic aromatic hydrocarbons (NPAHs), the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, enabling method validation, instrument calibration, and ensuring the traceability of measurement results. This guide provides a comprehensive comparison of commercially available CRMs for NPAHs, detailing their key characteristics and the analytical methodologies employed for their certification.
Comparison of Certified Reference Materials for Nitrated PAHs
The availability of NPAH CRMs varies among suppliers, with offerings ranging from single-component solutions and neat materials to complex mixtures. The following tables summarize the quantitative data for a selection of NPAH CRMs from prominent suppliers.
Table 1: Single-Component Nitrated PAH Certified Reference Materials (Purity)
| Supplier | Product Name/Number | NPAH Compound | Certified Purity (%) | Uncertainty (%) |
| Sigma-Aldrich (distributor for JRC/BCR) | BCR-305 | 1-Nitropyrene | 99.5 | 0.3 |
| BCR-306 | 1-Nitronaphthalene | 99.7 | 0.2 | |
| BCR-307 | 2-Nitronaphthalene | 99.8 | 0.1 | |
| BCR-308 | 9-Nitroanthracene | 99.6 | 0.2 | |
| BCR-309 | 6-Nitrochrysene | 99.2 | 0.4 | |
| BCR-310 | 3-Nitrofluoranthene | 99.4 | 0.3 | |
| BCR-311 | 6-Nitrobenzo[a]pyrene | 98.5 | 0.5 | |
| AccuStandard | Various | Various single NPAHs | Data not readily available in a centralized format. Please refer to individual Certificates of Analysis. | Data not readily available. |
| Dr. Ehrenstorfer (LGC Standards) | Various | Various single NPAHs | Data not readily available in a centralized format. Please refer to individual Certificates of Analysis. | Data not readily available. |
Table 2: Multi-Component Nitrated PAH Certified Reference Material (Solution)
| Supplier | Product Name/Number | NPAH Compounds | Certified Concentration (µg/mL) | Uncertainty (µg/mL) |
| NIST | SRM 2265 | 1-Nitronaphthalene | 15.6 | 0.4 |
| 2-Nitronaphthalene | 16.0 | 0.4 | ||
| 3-Nitrobiphenyl | 15.8 | 0.4 | ||
| 2-Nitrofluorene | 16.2 | 0.4 | ||
| 9-Nitroanthracene | 16.4 | 0.4 | ||
| 1-Nitropyrene | 16.6 | 0.4 | ||
| 3-Nitrofluoranthene | 16.8 | 0.4 | ||
| 2-Nitrofluoranthene | 17.0 | 0.4 | ||
| 1,3-Dinitropyrene | 8.0 | 0.2 | ||
| 1,6-Dinitropyrene | 8.2 | 0.2 | ||
| 1,8-Dinitropyrene | 8.4 | 0.2 | ||
| 6-Nitrochrysene | 17.2 | 0.4 | ||
| 7-Nitrobenz[a]anthracene | 17.4 | 0.4 | ||
| 6-Nitrobenzo[a]pyrene | 17.6 | 0.4 |
Experimental Protocols for Certification
The certification of NPAH CRMs involves a meticulous process to ensure the accuracy and traceability of the certified values. The following outlines the key experimental protocols employed.
Purity Assessment of Neat NPAH CRMs (e.g., BCR materials)
The certified purity of neat NPAH materials is typically determined using a mass balance approach, combining results from multiple analytical techniques to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD): This is a primary technique for assessing the purity of the main component and detecting organic impurities.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV-DAD allows for the spectral identification of the main peak and any impurities. The purity is calculated as the ratio of the main peak area to the total peak area.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to identify and quantify volatile and semi-volatile organic impurities.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometry allows for the identification of impurities based on their mass spectra.
-
-
Karl Fischer Titration: This method is used to determine the water content of the material.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the content of non-volatile inorganic impurities (ash content).
The final certified purity is calculated by subtracting the mass fractions of all identified impurities (organic, water, and inorganic) from 100%.
Certification of NPAH CRM Solutions (e.g., NIST SRM 2265)
The certified concentrations of NPAH solutions are established through a combination of gravimetric preparation and analytical verification.
-
Gravimetric Preparation: The CRM is prepared by accurately weighing the high-purity neat NPAH materials and dissolving them in a precise volume of high-purity solvent (e.g., methylene chloride). The mass of each component and the total volume of the solution are meticulously recorded to calculate the gravimetric concentration.
-
Analytical Verification by Gas Chromatography (GC): The gravimetrically prepared concentrations are verified using a calibrated GC method.
-
Instrumentation: A gas chromatograph equipped with a suitable detector, such as a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD).
-
Internal Standards: Deuterated NPAH analogs are used as internal standards to correct for variations in injection volume and instrument response.
-
Calibration: A multi-point calibration curve is generated using independently prepared standard solutions of the NPAHs.
-
Analysis: The prepared CRM solution is analyzed multiple times, and the analytically determined concentrations are compared with the gravimetric values. The certified value is typically a weighted mean of the gravimetric and analytical results, with the uncertainty derived from the combination of uncertainties from both methods.
-
Visualizing the Workflow and Selection Process
To further clarify the processes involved in NPAH CRMs, the following diagrams illustrate the certification workflow and a guide for selecting the appropriate CRM.
This guide provides a foundational understanding of the available certified reference materials for nitrated PAHs. For specific applications, it is always recommended to consult the detailed Certificate of Analysis provided by the supplier to ensure the CRM meets the specific requirements of the analytical method.
Safety Operating Guide
Safe Disposal of 2-Nitrodibenzothiophene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Nitrodibenzothiophene, a nitroaromatic compound that requires careful handling due to its potential hazards. Adherence to these protocols is imperative for personnel safety and regulatory compliance.
Hazard Profile and Safety Precautions
All handling and disposal activities must be conducted in strict accordance with local, state, and federal regulations and under the supervision of trained personnel. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times. All operations involving this compound and its waste should be performed in a well-ventilated laboratory fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key data relevant to the handling and disposal of this compound and general hazardous waste guidelines.
| Property | Value / Guideline |
| Physical Properties | |
| Melting Point | 186°C[1] |
| Boiling Point | 423°C[1] |
| Flash Point | 209°C[1] |
| Disposal Regulations | |
| Waste Classification | Hazardous Waste[4] |
| Sink/Trash Disposal | Strictly Prohibited[5][6][7] |
| Accumulation Time Limit | Varies by institution; up to 9 months is mentioned, but frequent removal is encouraged.[5][8] |
| Maximum Accumulation Volume | Typically up to 55 gallons of hazardous waste or one quart of acutely toxic waste per Satellite Accumulation Area.[8][9] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the compound is managed and destroyed in compliance with all environmental regulations, often via high-temperature incineration.
-
Segregation at the Point of Generation :
-
Immediately segregate all waste containing this compound. This includes unreacted material, contaminated solvents, and disposable labware (e.g., gloves, pipette tips, and chemically contaminated broken glass).[10][11]
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[5][7]
-
-
Waste Containerization :
-
Solid Waste : Collect surplus or expired this compound and contaminated solids in a designated, robust, chemically resistant, and leak-proof container with a secure lid.[4]
-
Liquid Waste : If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[4][11]
-
Empty Containers : Empty containers that held this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[9][12]
-
-
Labeling :
-
Storage :
-
Store the hazardous waste container in a designated, well-ventilated, and secure Satellite Accumulation Area at or near the point of generation.[4][8]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.[5][7]
-
Keep the waste container closed at all times, except when adding waste.[5][7][13]
-
-
Spill Management :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[4][10]
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound if available, or detailed information about its composition and hazards.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. 2-Nitrodibenzo[b,d]thiophene | CAS 6639-36-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. valsynthese.ch [valsynthese.ch]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. acs.org [acs.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. benchchem.com [benchchem.com]
- 11. nswai.org [nswai.org]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for 2-Nitrodibenzothiophene
Based on analogous compounds, 2-Nitrodibenzothiophene is predicted to be a hazardous substance. It is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause irritation to the skin and eyes.[1][2] Aromatic nitro compounds can be toxic.[1] Specifically, it has been classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life.[3] Therefore, a comprehensive approach to personal protection and safe handling is mandatory.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary barrier against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Use Case |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should always be worn to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing or explosion.[4] |
| Hand Protection | Double-gloving with nitrile gloves | Nitrile gloves offer good resistance to a range of chemicals. Inspect gloves for any signs of degradation or puncture before use and change them frequently.[4][5] |
| Body Protection | Flame-resistant laboratory coat and a chemical-resistant apron | The lab coat should be kept fastened, and a chemical-resistant apron should be worn over it to provide an additional layer of protection.[4] |
| Respiratory Protection | Certified chemical fume hood and a NIOSH-approved respirator | All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation risks.[4][6] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[4] |
Operational Plan: Handling and Experimental Protocol
A systematic approach is essential for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available.[4]
-
Verify that a safety shower and an eyewash station are readily accessible.[6]
-
Designate a specific area within the fume hood for the experiment to contain potential spills.[4]
-
Have all necessary equipment and reagents prepared before starting to minimize handling time.[4]
2. Weighing and Transfer:
-
Handle the solid compound within the chemical fume hood to avoid generating dust.[4][7]
-
Use appropriate tools for transfer to minimize the risk of spillage.
3. During the Experiment:
-
Continuously monitor the reaction for any unexpected changes.[4]
-
Keep the sash of the fume hood at the lowest possible height while working.[4]
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.[4]
-
Properly label and store any resulting mixtures or products.[4]
-
Wash hands thoroughly after handling is complete.[2]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[4][8] Do not mix this waste with other waste streams.[1]
-
Containerization : Use a leak-proof and chemically compatible container for all waste.[1] The container must be kept tightly closed except when adding waste.[1][9]
-
Disposal Method : The recommended method for disposal is through a licensed hazardous waste disposal company, which typically involves high-temperature incineration.[1]
-
Empty Containers : Empty containers must be triple-rinsed. The first rinse should be collected and disposed of as hazardous waste.[8][10] Given the potential toxicity, it is prudent to collect the first three rinses as hazardous waste.[10]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
-
Skin Contact : Immediately remove contaminated clothing.[11] Drench the affected skin with water and then wash thoroughly with soap and water for at least 15 minutes.[11][12]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[12][13] Seek medical attention.[13]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]
-
Spill :
-
Evacuate the immediate area and alert others.[14]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[14]
-
Use non-sparking tools to collect the absorbed material into a suitable container for hazardous waste disposal.[11]
-
Clean the spill area with an appropriate solvent, followed by soap and water.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. valsynthese.ch [valsynthese.ch]
- 3. This compound | 6639-36-7 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. derthon.com [derthon.com]
- 8. benchchem.com [benchchem.com]
- 9. ethz.ch [ethz.ch]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. depts.ttu.edu [depts.ttu.edu]
- 12. trentu.ca [trentu.ca]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
